Monobutyltin oxide
描述
属性
InChI |
InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51590-67-1 | |
| Record name | Stannane, butyloxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butyloxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyloxostannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
monobutyltin oxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin oxide (MBTO) is an organotin compound with a wide range of industrial applications.[1] It is an amorphous, white powder that is largely insoluble in water and organic solvents, but dissolves in bases, alkalis, and mineral acids.[1] This versatile compound is primarily utilized as a catalyst in various chemical reactions and as a stabilizer in the production of plastics.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, applications, and safety considerations of this compound.
Chemical Structure
This compound is an organometallic compound with the chemical formula C4H10O2Sn.[1][3][4] The structure consists of a tin (Sn) atom bonded to one butyl group (-C4H9) and having oxide and hydroxide functionalities. Its chemical structure can be represented as a polymeric network where tin atoms are linked by oxygen atoms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 2273-43-0 | [2][3][4] |
| Molecular Formula | C4H10O2Sn | [1][2][3][4] |
| Molecular Weight | 208.83 g/mol | [2][4] |
| Appearance | White to off-white amorphous powder or crystal | [1][2][3] |
| Melting Point | Decomposes at high temperature | [4] |
| Boiling Point | > 350 °C | [2] |
| Density | 1.46 g/cm³ | |
| Solubility in Water | 0.317 mg/L at 20 °C (practically insoluble) | |
| Solubility in Organic Solvents | Insoluble | [1] |
| Solubility in Other Solvents | Soluble in bases, alkalis, and mineral acids | [1] |
| Vapor Pressure | 24.4 Pa at 25 °C |
Synthesis of this compound
This compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the hydrolysis of monobutyltin trichloride.
Experimental Protocol: Synthesis via Hydrolysis of Monobutyltin Trichloride
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Monobutyltin trichloride
-
Sodium carbonate (Na2CO3)[5]
-
Ammonia water (20%)
-
Deionized water
-
Surfactant (e.g., chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol)[6]
-
Organic solvent[6]
Procedure:
-
Prepare a solution of sodium carbonate in deionized water in a reaction vessel.
-
Add ammonia water to the sodium carbonate solution and heat the mixture to 50 °C with stirring.
-
In a separate container, dilute the surfactant with deionized water. Add a portion of this diluted surfactant to the reaction vessel.
-
Slowly add monobutyltin trichloride to the reaction mixture.[6]
-
Maintain the reaction at a constant temperature for a specified period (e.g., 2-4 hours) to allow for the hydrolysis to complete.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Filter the resulting precipitate, which is the crude this compound.[6]
-
Wash the crude product with deionized water until the filtrate is neutral.[6]
-
Dry the purified this compound under reduced pressure at 80 °C for 12 hours.[6]
Another synthesis route involves the reaction of tetrabutyltin with tin tetrachloride.[6] This reaction produces a mixture of monobutyltin trichloride and dibutyltin dichloride, which are then separated based on their boiling points.[6] The purified monobutyltin trichloride is then hydrolyzed under alkaline conditions to yield this compound.
Applications of this compound
This compound's primary utility lies in its catalytic activity and stabilizing properties.
-
Catalyst: It is extensively used as a catalyst in the production of saturated and unsaturated polyester resins.[3][7] These resins are key components in powder coatings, coil coatings, insulating varnishes, and gel coats.[3] MBTO is also employed in the synthesis of alkyd resins, plasticizers, and in esterification and transesterification reactions. A key advantage is that it becomes incorporated into the final product, eliminating the need for neutralization or filtration. This can shorten reaction times and allow for lower reaction temperatures.[8]
-
PVC Stabilizer: this compound serves as a heat and light stabilizer for polyvinyl chloride (PVC).[7] It helps to prevent the degradation of PVC when exposed to high temperatures and UV radiation, thereby extending the lifespan of PVC products.[7]
-
Chemical Intermediate: It acts as an intermediate in the synthesis of other organotin compounds.[2][7]
-
Other Applications: this compound is also used in the formulation of antifouling paints and as a biocide in some agricultural applications.[2]
Toxicology and Safety
While this compound has numerous industrial uses, it is important to be aware of its potential health and environmental effects.
| Aspect | Description | References |
| Acute Toxicity | Toxic if swallowed or in contact with skin.[9] Toxic if inhaled.[9] LD50 (Intravenous, mouse): 180 mg/kg.[9][10] | |
| Irritation | Causes skin irritation and serious eye irritation.[9] Not thought to be a respiratory irritant, but inhalation of dust may cause discomfort.[11] | |
| Chronic Effects | Subchronic exposure to organotin compounds may be toxic to the central nervous, immune, and renal systems, as well as the liver and skin.[11] Limited evidence suggests that long-term occupational exposure may have cumulative health effects.[11] | |
| Environmental Effects | Very toxic to aquatic life with long-lasting effects.[10] Organotin compounds can persist in the environment and bioaccumulate.[7][12] |
Handling and Safety Precautions:
-
Use in a well-ventilated area.[9]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a respirator, to prevent skin contact, eye contact, and inhalation.[9][12]
-
Avoid creating dust.
-
Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents.[3]
-
Proper disposal is crucial to prevent environmental contamination.[7]
Conclusion
This compound is a commercially significant organotin compound with a well-established role as a catalyst and stabilizer. Its unique properties make it valuable in the production of a wide array of polymers and coatings. However, its potential toxicity necessitates strict adherence to safety protocols during handling and disposal to mitigate risks to human health and the environment. Further research into the development of safer alternatives continues to be an area of interest.
References
- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 4. jiushengchem.com [jiushengchem.com]
- 5. This compound | 51590-67-1 [chemicalbook.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]
- 9. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemneo.com [chemneo.com]
Synthesis of Monobutyltin Oxide from Butyltin Trichloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of monobutyltin oxide from butyltin trichloride. The document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in this area.
Introduction
This compound (MBTO), an organotin compound, serves as a critical intermediate and catalyst in various industrial applications, including the production of PVC stabilizers, esterification catalysts, and precursors for other organotin compounds.[1] Its synthesis from butyltin trichloride is a fundamental process, typically achieved through controlled hydrolysis under alkaline conditions. This guide explores the common synthetic routes, providing detailed protocols and comparative data to assist researchers in the preparation of this versatile compound.
Chemical Reaction Pathway
The synthesis of this compound from butyltin trichloride proceeds via a hydrolysis and condensation reaction. The overall transformation can be represented as the replacement of the chloro ligands on the tin atom with hydroxyl groups, followed by condensation to form the tin-oxygen-tin framework of the oxide.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from two primary synthetic methods found in the literature.
| Parameter | Method 1: Sodium Carbonate & Ammonia | Method 2: Sodium Hydroxide |
| Reactants | ||
| Butyltin Trichloride | 100 g | 80 g[2] |
| Sodium Carbonate | 12 g | - |
| Ammonia (20% aq.) | 200 g | - |
| Sodium Hydroxide | - | 25 g in 50 g water (for dropping) & 5 g in 200 g water (initial)[2] |
| Water | 200 g | 250 g[2] |
| Additives | 1 g (Polyacrylamide, X-100, crude alcohol mixture)[3] | - |
| Reaction Conditions | ||
| Temperature | 50 °C | < 30 °C (during addition), then warming is implied[2] |
| Reaction Time | 2 hours | Not explicitly stated, but dropwise addition is controlled[2] |
| Product Information | ||
| Product Mass | 70.78 g | 58.8 g[2] |
| Yield | 99.1% | 99.3%[2] |
| Purity | 99.1%[4] | 99.3%[2] |
| Tin Content (Sn) | 56.25%[4] | 55.56%[2] |
| Chloride Content (Cl) | 0.35%[4] | 0.4%[2] |
Experimental Protocols
Method 1: Synthesis using Sodium Carbonate and Ammonia[3][6]
This method utilizes a mixture of sodium carbonate and ammonia to control the hydrolysis of butyltin trichloride.
Materials:
-
Butyltin trichloride (100 g)
-
Sodium carbonate (12 g)
-
Ammonia solution (20% w/w, 200 g)
-
Deionized water (200 g)
-
Additive mixture (1 g) (optional, reported to yield a looser product)[3]
Procedure:
-
In a reaction vessel equipped with a stirrer and a constant pressure dropping funnel, dissolve sodium carbonate (12 g) in deionized water (200 g).
-
Add the ammonia solution (200 g) to the vessel.
-
Heat the mixture to 50 °C in a water bath.
-
If using additives, dissolve 1 g in 20 g of water and add 50% of this solution to the reaction vessel.
-
Slowly add butyltin trichloride (100 g) dropwise from the constant pressure funnel into the reaction mixture over a period of time, maintaining the temperature at 50 °C.
-
If using additives, add the remaining additive solution in 20% increments every 30 minutes during the reaction.
-
After the addition is complete, maintain the reaction at a constant temperature for 2 hours.
-
Filter the resulting precipitate using a cloth funnel.
-
Wash the filter cake with approximately 200 ml of water at 50-60 °C. Repeat the washing step twice.
-
Dry the filter cake in a rotary evaporator at 70-80 °C to obtain this compound.
Method 2: Synthesis using Sodium Hydroxide[4]
This protocol employs sodium hydroxide as the base for the hydrolysis reaction.
Materials:
-
Butyltin trichloride (80 g)
-
Sodium hydroxide (30 g total)
-
Deionized water (250 g total)
Procedure:
-
In a reaction flask, dissolve 5 g of sodium hydroxide in 200 g of water.
-
Cool the solution to below 40 °C.
-
Place 80 g of butyltin trichloride into a constant pressure dropping funnel.
-
Prepare a separate solution of 25 g of sodium hydroxide in 50 g of water and place it in another constant pressure dropping funnel.
-
Slowly and simultaneously add the butyltin trichloride and the concentrated sodium hydroxide solution dropwise to the reaction flask.
-
Control the dropping rate to maintain the reaction temperature below 30 °C and the pH at approximately 8.0.
-
After the addition is complete, the resulting product is filtered, washed with water until neutral, and dried under reduced pressure at 80 °C for 12 hours to yield butyltin oxide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from butyltin trichloride.
Caption: General experimental workflow for this compound synthesis.
Characterization
The synthesized this compound is typically a white, amorphous powder. Key characterization parameters include tin and chloride content, which are indicative of the purity and completeness of the reaction.
Infrared (IR) Spectroscopy: An IR spectrum of butyltin oxide would be expected to show characteristic peaks for Sn-O-Sn stretches, typically in the range of 500-700 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the conversion of the stannonic acid intermediate to the oxide.
While specific NMR spectra for this compound were not available in the searched literature, general expectations for organotin compounds can be outlined:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the butyl group. These would typically appear as a triplet for the terminal methyl group, and multiplets for the three methylene groups, likely in the 0.8-1.8 ppm range.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the butyl group.
-
¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum is particularly informative for tin compounds. For monobutyltin species, the chemical shift is expected in a specific region that can help confirm the structure and coordination environment of the tin atom.
Conclusion
The synthesis of this compound from butyltin trichloride is a well-established process that can be achieved with high yield and purity through controlled hydrolysis in an alkaline medium. The choice of base, either a combination of sodium carbonate and ammonia or sodium hydroxide, can be selected based on desired process conditions and available equipment. This guide provides the necessary technical details to enable researchers to successfully synthesize and characterize this important organotin compound for their specific applications. Further investigation into the spectroscopic characterization, particularly NMR, of the final product is recommended for comprehensive quality control.
References
An In-depth Technical Guide to Monobutyltin Oxide: Identification, Properties, and Applications
This technical guide provides a comprehensive overview of monobutyltin oxide (MBTO), a versatile organotin compound. It is intended for researchers, scientists, and professionals in the chemical and materials science fields, offering detailed information on its identification, chemical and physical properties, synthesis protocols, and primary applications.
Identification and CAS Number
This compound is an organotin compound with some ambiguity in its precise structural representation and, consequently, its CAS number. It is often referred to by several synonyms, including butylstannoic acid, butyltin hydroxide oxide, and n-butyltin sesquioxide.
Two primary CAS numbers are frequently associated with this compound:
-
2273-43-0 : This CAS number is most commonly assigned to Butyltin hydroxide oxide or Butylstannonic acid, which is chemically represented as C₄H₁₀O₂Sn.[1][2][3][4] This is the more frequently cited CAS number for the commercially available catalyst.
-
51590-67-1 : This CAS number is assigned to Butyloxostannane or Butylstannanone, with the chemical formula C₄H₁₀OSn.[5][6]
While both refer to closely related monobutyltin species, CAS No. 2273-43-0 is the more prevalently used identifier for the commercial product known as this compound (MBTO) and will be the primary focus of this guide.
Physicochemical Properties
This compound is an amorphous, white powder that is almost insoluble in water and organic solvents.[2] It is, however, soluble in bases, alkalis, and mineral acids.[2] The compound is noted for its hydrolytic stability. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2273-43-0 | [1][3] |
| Molecular Formula | C₄H₁₀O₂Sn | [1][3] |
| Molecular Weight | 208.83 g/mol | [1][4] |
| Appearance | White to off-white amorphous powder/crystal | [1] |
| Density | 1.46 g/cm³ | [3] |
| Boiling Point | > 350 °C | [1] |
| Melting Point | Decomposes above 300 °C | [7] |
| Vapor Pressure | 24.4 Pa at 25 °C | |
| Water Solubility | Insoluble (< 0.1 mg/L) | [3][4] |
| Solubility in Organic Solvents | 9.5 mg/L at 20 °C | |
| Tin Content | 54.80 – 59.50 % | [3] |
Synthesis of this compound
This compound is typically synthesized through the hydrolysis of monobutyltin trichloride under alkaline conditions. Several variations of this process exist, with the general workflow involving the reaction of an organotin precursor followed by hydrolysis, filtration, and drying.
A common laboratory-scale synthesis involves the reaction of monobutyltin trichloride with sodium carbonate in the presence of ammonia water.
Materials:
-
Monobutyltin trichloride (100g)
-
Sodium carbonate (Na₂CO₃) (12g)
-
Ammonia water (20% concentration, 200g)
-
Deionized water
-
Additive (e.g., surfactant, 1g)
Procedure:
-
Dissolve 12g of Na₂CO₃ in 200g of deionized water in a reaction vessel with stirring.
-
Add 200g of 20% ammonia water to the solution.
-
Heat the reaction mixture to 50°C in a water bath.
-
Separately, dilute 1g of the additive in 20g of water. Add 50% of this diluted additive to the reaction vessel.
-
Slowly add 100g of monobutyltin trichloride to the reaction mixture from a constant pressure funnel.
-
Maintain the reaction at a constant temperature of 50°C for 2 hours. During this time, add the remaining diluted additive in 20% increments every 30 minutes.
-
After the reaction is complete, filter the resulting this compound precipitate using a cloth funnel.
-
Transfer the filter cake to a beaker and wash with approximately 200ml of water at 50-60°C. Repeat the washing step twice.
-
Dry the final product using a rotary evaporator at 70-80°C to obtain this compound as a white powder.
A more general industrial synthesis pathway involves the reaction of tetrabutyltin with tin tetrachloride to produce a mixture of monobutyltin trichloride and dibutyltin dichloride.[8] These intermediates are then separated by distillation based on their different boiling points.[8] The purified monobutyltin trichloride is then hydrolyzed to yield this compound.
Caption: Industrial synthesis workflow for this compound.
Applications
The primary application of this compound is as a catalyst in the chemical industry, particularly in the production of various polymers.[5][9]
MBTO is a highly effective catalyst for esterification, transesterification, and polycondensation reactions at temperatures between 210°C and 240°C.[5] It is used in the synthesis of:
-
Saturated polyester resins for powder coatings and coil coatings.
-
Unsaturated polyester resins for gel coats, sheet molding, and cast molding applications.
-
Alkyd resins .[2]
One of the key advantages of using MBTO as a catalyst is that it becomes incorporated into the final product, eliminating the need for neutralization or filtration steps.[5] This simplifies the manufacturing process and can lead to energy savings due to lower possible reaction temperatures.[5]
Caption: Simplified catalytic cycle of MBTO in polyesterification.
This compound serves as a heat and light stabilizer in the production of polyvinyl chloride (PVC).[5] It helps to prevent the degradation of PVC when exposed to high temperatures and UV radiation, thereby extending the lifespan of PVC products.[5]
MBTO is also used as:
-
A chemical intermediate in the synthesis of other organotin compounds.[5]
-
A catalyst in the production of polymeric plasticizers.
-
An additive in various other polymer production processes.[5]
Analytical and Identification Methods
The identification and quantification of this compound, and organotins in general, can be performed using various analytical techniques.
-
Atomic Absorption Spectroscopy (AAS): Graphite furnace atomic absorption is a sensitive technique for determining the tin content in a sample. The sample is typically desorbed with a solvent mixture, such as 10% acetic acid in toluene, before analysis.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): EPA Method 8323 describes the use of micro-liquid chromatography coupled with electrospray ion trap mass spectrometry (µLC-ES-ITMS) for the determination of organotins.[10] This method allows for the direct detection of the monobutyltin cation without the need for derivatization.[10]
Sample Preparation for LC-MS (Water Samples):
-
Acidify a 2-liter water sample with hydrochloric acid.
-
Extract the sample using solid-phase extraction (SPE) discs.
-
Elute the organotins from the SPE disc for analysis.
Note: All glassware used in organotin analysis should be acid-washed to prevent contamination.[10]
Safety and Handling
This compound is a toxic substance and should be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes and skin.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 3. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 4. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound | 51590-67-1 [chemicalbook.com]
- 7. osha.gov [osha.gov]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Uses of this compound | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 10. epa.gov [epa.gov]
Solubility of Monobutyltin Oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of monobutyltin oxide (MBTO), a compound of significant interest in various industrial and chemical processes. This document collates available data on its solubility in organic solvents, addresses inconsistencies in the literature, and provides standardized experimental protocols for solubility determination.
Introduction to this compound (MBTO)
This compound, also known as butylstannoic acid, is an organotin compound with the chemical identifier CAS 2273-43-0. It typically presents as an amorphous, white powder. Its chemical formula is generally represented as C4H10O2Sn, corresponding to the structure of butylstannoic acid (C4H9SnOOH).[1][2] MBTO is widely utilized as a catalyst in the production of polyester resins and in various esterification and polycondensation reactions. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and ensuring process efficiency.
Solubility Profile of this compound
The solubility of MBTO in organic solvents is a subject with conflicting reports in the available literature. While some sources describe it as soluble in specific organic media, the consensus from multiple technical data sheets points towards very limited solubility in most organic solvents under standard conditions.
Qualitative Solubility
There is a notable discrepancy in qualitative descriptions of MBTO's solubility. A significant number of sources state that MBTO is "almost insoluble" or "insoluble" in water and most organic solvents.[1][3] However, it is consistently reported to be soluble in strong bases, alkalis, and mineral acids.[1]
In contrast, some literature suggests that MBTO is soluble in specific organic solvents such as chloroform, toluene, and acetone.[4] Another source posits that the presence of the butyl group should contribute to its solubility in organic media.[5] This contradiction highlights the need for careful experimental verification by researchers.
A key aspect of MBTO's application is its ability to solubilize under specific reaction conditions. It is widely reported that MBTO becomes soluble in carboxylic acids at elevated temperatures, typically around 80°C, which is a condition met during its use as an esterification catalyst.[3][4]
Quantitative Solubility Data
Quantitative data on the solubility of this compound in organic solvents is sparse. The most consistently reported figure is a solubility of 9.5 mg/L in "organic solvents" at 20°C.[6] This low value aligns with the description of MBTO as being largely insoluble. For context, the water solubility is cited within the range of 317 to 3200 µg/L at 20°C.[6]
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Citation(s) |
| "Organic Solvents" | 20 | 9.5 mg/L | [6] |
| Water | 20 | 317-3200 µg/L | [6] |
Factors Influencing Solubility
The solubility of a compound like this compound is not static and can be influenced by several factors. Understanding these can allow for the manipulation of conditions to achieve desired solubility for specific applications.
Caption: Key factors affecting the solubility of this compound.
Experimental Protocols for Solubility Determination
Given the limited and conflicting data, researchers may need to determine the solubility of MBTO in specific solvents of interest. Below are detailed methodologies for conducting such experiments.
Static Equilibrium Method (Gravimetric Analysis)
This is a common and reliable method for determining the solubility of a solid in a liquid.
Caption: Workflow for the Static Equilibrium Method of solubility determination.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel. The excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A temperature-controlled shaker or stirrer is ideal.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle completely. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid residue.
-
Solvent Evaporation: Transfer the collected sample to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the MBTO).
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dry MBTO residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant sample taken.
General Solubility Test Protocol
For a quicker, semi-quantitative assessment, the following protocol can be used.
Methodology:
-
Solvent Addition: Into a small test tube, add approximately 30 mg of this compound.
-
Initial Observation: Add the chosen organic solvent in 0.5 mL increments, up to a total of 1 mL. After each addition, vortex or shake the tube vigorously for 30-60 seconds.
-
Solubility Assessment: Observe the mixture. If the solid completely dissolves, it is considered soluble at that concentration (e.g., >30 mg/mL). If it does not, it can be classified as partially soluble or insoluble.
-
Effect of Temperature: If the compound is not soluble at room temperature, gently heat the mixture in a water bath (e.g., to 50-70°C) and observe any changes in solubility. Be cautious with flammable solvents. Record the temperature at which dissolution occurs, if any.
Conclusion
The solubility of this compound in organic solvents is a complex topic with conflicting information in the public domain. While quantitative data is scarce, the general consensus points to low solubility in most common organic solvents at ambient temperatures. However, its solubility increases significantly in the presence of reactants like carboxylic acids at elevated temperatures, a key feature for its catalytic applications. For researchers and professionals in drug development, it is imperative to experimentally verify the solubility of MBTO in their specific solvent systems using standardized protocols as outlined in this guide. This will ensure accurate and reproducible results in formulation and process development.
References
monobutyltin oxide material safety data sheet handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the essential handling precautions for Monobutyltin Oxide (MBTO), a compound frequently used as a catalyst in the production of saturated and unsaturated polyester resins, as well as a heat stabilizer for PVC.[1][2] Given its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel involved in its handling.
Hazard Identification
This compound is classified as a hazardous substance.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[4] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5] Furthermore, MBTO is very toxic to aquatic life, with long-lasting effects.[6][7] Prolonged or repeated exposure may have adverse effects on the immune, nervous, and reproductive systems.[3]
Exposure Controls and Personal Protection
To minimize exposure risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: Work areas must be equipped with adequate ventilation systems, including local exhaust ventilation, to prevent the dispersion of dust and fumes.[1][5][7] Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[5][6]
Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial for preventing direct contact with this compound.
| Protection Type | Equipment Specification | Source(s) |
| Eye/Face Protection | Tight-sealing safety goggles or a full-face shield. | [1][5][6][7] |
| Skin Protection | Chemically resistant gloves and protective clothing to prevent skin exposure. | [1][5][6][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required. A dustproof gas mask is also recommended. | [1][5][6][7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.
Handling: Personnel should avoid all personal contact with the substance, including inhalation of dust or fumes.[3] Do not eat, drink, or smoke in areas where MBTO is handled.[4][5] Hands and any exposed skin should be washed thoroughly after handling.[4][5] Contaminated clothing must be removed and washed before reuse.[5][6]
Storage: Proper storage is critical to maintaining the stability and integrity of this compound.
| Parameter | Requirement | Source(s) |
| Container | Keep in original, tightly sealed, and properly labeled containers. | [3][4][5] |
| Environment | Store in a cool, dry, and well-ventilated area. | [2][4][6] |
| Temperature | Recommended storage temperature is between 10°C - 25°C, not to exceed 30°C. | [1][6] |
| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents. Avoid exposure to moisture. | [1][3][4] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action must be taken.
First Aid Measures: The following table summarizes the recommended first aid procedures following exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician. | [4][5][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5][6][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][5][9] |
Fire-Fighting Measures: In case of a fire, use extinguishing media appropriate for the surrounding environment, such as dry powder, foam, water spray, or carbon dioxide.[3][4][9] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][4][5] Hazardous combustion products include carbon oxides and tin oxides.[1][4][5]
Accidental Release Measures: For a spill, personal protective equipment must be used.[5][9] Personnel should be evacuated from the area, and the spill should be approached from upwind.[4][5] Prevent the substance from entering drains or waterways.[5][7] If the material is a powder, cover it with a plastic sheet or tarp to minimize dust generation.[5] The spilled material should be mechanically taken up or absorbed with an inert material (e.g., sand, vermiculite) and placed into a suitable, labeled container for disposal.[1][5] The contaminated area must be thoroughly cleaned.[5]
The following diagram illustrates a logical workflow for responding to a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Toxicological & Experimental Data
Quantitative toxicological data for this compound is limited in publicly available safety documents. The primary value found is for acute toxicity via a specific route of administration.
| Toxicity Metric | Value | Species | Route | Source(s) |
| LD50 | 180 mg/kg | Mouse | Intravenous | [3][4][7] |
Experimental Protocols: Detailed methodologies for the toxicological experiments cited (e.g., the LD50 study) are not provided in the reviewed Material Safety Data Sheets. Such protocols are typically part of comprehensive internal or regulated study reports and are not generally disclosed in standard safety documentation.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. biosynth.com [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
In-Depth Technical Guide to the Thermal Stability and Decomposition of Monobutyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyltin oxide (MBTO), an organotin compound with the general formula (C4H9SnOOH)n, is a versatile industrial chemical widely utilized as a catalyst in the production of polyesters and as a stabilizer for polyvinyl chloride (PVC). Its efficacy in high-temperature applications is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway, thermal stability limits, and the analytical methodologies used for its characterization. Quantitative data from thermal analyses are presented, alongside detailed experimental protocols and a proposed decomposition mechanism. This document is intended to serve as a critical resource for researchers and professionals working with organotin compounds in various industrial and developmental applications.
Thermal Stability of this compound
This compound is generally characterized by its high thermal stability, a property that makes it a suitable catalyst for high-temperature esterification and polycondensation reactions. Commercial literature and industrial data consistently report its stability in applications conducted at temperatures between 210°C and 240°C, with an upper stability limit often cited as 250°C.[1][2]
Recent scientific investigations into butyltin oxide hydroxide (BuSnOOH), a closely related model compound for this compound, have provided more precise data on its thermal decomposition. Studies utilizing Temperature Programmed Desorption (TPD) have determined that the decomposition of BuSnOOH initiates at approximately 653 K (~380°C).[3][4][5] This decomposition is primarily characterized by the cleavage of the butyl-tin bond, which is the initial and rate-determining step in the thermal degradation process.[3][4][5]
Quantitative Thermal Analysis Data
| Parameter | Value | Analytical Method | Reference |
| Decomposition Onset Temperature | ~653 K (~380°C) | Temperature Programmed Desorption (TPD) | [3][4][5] |
Note: The TPD data indicates the temperature at which the desorption of decomposition products becomes significant. This is a strong indicator of the onset of thermal decomposition. The original research by Frederick et al. mentions that TGA data is available in supplementary information; however, this information was not accessible in the conducted search.
Decomposition Pathway and Products
The thermal decomposition of this compound proceeds through a multi-step process initiated by the homolytic cleavage of the carbon-tin bond. This primary step results in the formation of a butyl radical and a tin-based radical species.
Proposed Decomposition Pathway:
Caption: Proposed multi-step thermal decomposition pathway of this compound.
Decomposition Products:
-
Volatile Organic Compounds: The primary volatile products resulting from the decomposition of the butyl group are butane and butene.[6] Further fragmentation of the butyl radical can also lead to the formation of smaller hydrocarbons such as ethene.[4]
-
Inorganic Residue: The non-volatile product of the thermal decomposition is an inorganic tin oxide, likely tin(IV) oxide (SnO2), which forms as the organic ligands are removed and the tin-oxygen network condenses.[3]
-
Gaseous Byproducts: In the presence of oxygen, combustion of the organic fragments will produce carbon monoxide (CO) and carbon dioxide (CO2).[7]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA) of this compound.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into a tared TGA crucible, commonly made of alumina.
-
Instrumentation: The crucible is placed in the TGA furnace.
-
Analysis Conditions: The sample is heated at a constant rate, for example, 10°C per minute, under a continuous flow of an inert gas such as nitrogen to prevent oxidation.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting data is plotted as percentage mass loss versus temperature. The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), the percentage of mass lost in each decomposition step, and the mass of the final residue.
Temperature Programmed Desorption (TPD)
TPD is a sensitive technique used to study the desorption of species from a surface as the temperature is increased. It is particularly useful for identifying the decomposition products and determining the desorption kinetics.
Caption: General workflow for Temperature Programmed Desorption (TPD) analysis.
Detailed Protocol:
-
Sample Preparation: A thin film of this compound is typically deposited on a substrate.
-
Instrumentation: The sample is placed in an ultra-high vacuum (UHV) chamber.
-
Analysis Conditions: The sample is heated at a linear rate.
-
Data Acquisition: A mass spectrometer is used to detect the molecules that desorb from the surface as the temperature increases. The mass spectrometer signal for specific mass-to-charge (m/z) ratios is recorded as a function of temperature.
-
Data Analysis: The resulting TPD spectra (plots of ion intensity versus temperature) are analyzed to identify the desorbed species and the temperatures at which they desorb, providing insights into the decomposition mechanism and surface binding energies.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the volatile products of thermal decomposition.
Detailed Protocol:
-
Sample Introduction: A small, accurately weighed amount of this compound is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere. This rapid heating ensures that the decomposition products are representative of the primary decomposition pathways.
-
Separation: The volatile decomposition products are swept by a carrier gas into a gas chromatograph (GC). The GC column separates the different components of the mixture based on their boiling points and interactions with the stationary phase.
-
Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectra are then compared to spectral libraries to identify the individual decomposition products.
Conclusion
This compound exhibits good thermal stability, making it a reliable catalyst and stabilizer for high-temperature industrial processes up to approximately 250°C. Scientific studies on the closely related butyltin oxide hydroxide indicate that thermal decomposition begins around 380°C with the cleavage of the butyl-tin bond. The decomposition proceeds with the evolution of volatile hydrocarbons, primarily butane and butene, and results in the formation of a stable inorganic tin oxide residue. The analytical techniques of TGA, TPD, and Py-GC-MS are essential for a comprehensive understanding of the thermal behavior of this compound. Further research to obtain a detailed TGA/DSC analysis of pure this compound and a more comprehensive identification of all volatile decomposition products would be beneficial for a complete understanding of its thermal degradation profile.
References
Monobutyltin Oxide: A Comprehensive Technical Guide for Researchers
For immediate release:
This technical guide provides an in-depth overview of monobutyltin oxide (MBTO), a versatile organotin compound with significant applications in industrial catalysis and polymer stabilization. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and catalytic activity. All quantitative data is presented in a clear, tabular format, and a detailed experimental protocol for its synthesis is provided. Furthermore, a proposed catalytic cycle for its role in esterification reactions is visualized using a directed graph.
Core Compound Data
This compound is an amorphous, white solid that is largely insoluble in water and organic solvents but soluble in bases and mineral acids. The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂Sn | [1][2][3][4] |
| Molecular Weight | 208.83 g/mol | [1][2][3][4] |
| CAS Number | 2273-43-0 | [1][2] |
| Appearance | White to off-white powder/crystal | [1] |
| Boiling Point | > 350 °C (decomposes) | [1][5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the hydrolysis of monobutyltin trichloride under alkaline conditions. The following protocol is a representative example of this procedure.
Materials:
-
Monobutyltin trichloride (100 g)
-
Sodium carbonate (Na₂CO₃) (12 g)
-
20% Ammonia water (200 g)
-
Deionized water
-
Unspecified additive (1 g, optional, for improved product morphology)
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 12 g of sodium carbonate in 200 g of deionized water with stirring. To this solution, add 200 g of 20% ammonia water.
-
Reaction Setup: Place the reaction vessel in a water bath and heat the solution to 50 °C.
-
Addition of Precursor: Slowly add 100 g of monobutyltin trichloride to the reaction mixture from a constant pressure funnel over a period of time.
-
Reaction: Maintain the reaction mixture at a constant temperature of 50 °C for 2 hours with continuous stirring.
-
Purification - Filtration and Washing: After the reaction is complete, filter the resulting solid product using a cloth funnel. Transfer the filter cake to a beaker and wash it with approximately 200 mL of water at 50-60 °C. Repeat the washing step.
-
Drying: Dry the washed product using a rotary evaporator at a temperature of 70-80 °C to obtain the final this compound product. This process has been reported to yield approximately 70.78 g of this compound, which corresponds to a yield of 99.1%.
Catalytic Activity and Signaling Pathways
This compound is widely employed as a catalyst for esterification and polycondensation reactions, significantly reducing reaction times compared to uncatalyzed processes. The following diagram illustrates a proposed catalytic cycle for the esterification of a carboxylic acid with an alcohol, where n-butylstannoic acid (a form of this compound) acts as the catalyst.
Caption: Proposed catalytic cycle of this compound in an esterification reaction.
References
- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 5. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
Hydrolytic Stability of Monobutyltin Oxide in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monobutyltin oxide (MBTO), an organotin compound utilized as a catalyst and stabilizer, is often described in commercial literature as "hydrolytically stable." This technical guide provides an in-depth review of the available scientific information regarding the hydrolytic stability of this compound in aqueous solutions. While quantitative kinetic data for MBTO hydrolysis is scarce in public literature, this guide synthesizes information on its aqueous solubility, the hydrolysis of its precursor monobutyltin trichloride (MBTC), and the degradation pathways of related butyltin compounds to build a comprehensive understanding. This document details relevant experimental protocols for the analysis of butyltins in aqueous media and presents logical pathways for its synthesis and potential degradation.
Introduction
This compound (MBTO) is an amorphous, white solid organotin compound.[1][2] It finds primary application as a high-temperature catalyst for esterification and polycondensation reactions in the production of polyester resins for powder and coil coatings.[1][3] In these contexts, its stability is a key attribute. However, for applications in or with potential exposure to aqueous environments, a thorough understanding of its hydrolytic stability is critical. This guide addresses the behavior of MBTO in aqueous solutions, drawing upon data from related compounds to fill gaps in the existing literature.
Physicochemical Properties and Aqueous Solubility
This compound is characterized as a white powder.[4] Data regarding its solubility in water is varied, with sources describing it as sparingly soluble to insoluble.[2][3][4][5][6] This variability may be due to differences in the specific form of the oxide or the experimental conditions.
Table 1: Reported Aqueous Solubility of this compound
| Solubility Description | Reported Value | Temperature (°C) | Source(s) |
| Sparingly soluble | Not specified | Not specified | [3] |
| Insoluble | < 0.1 mg/L | Not specified | [4] |
| Insoluble | 0.317 mg/L | 20 | [5] |
| Reacts with water | Not applicable | Not applicable | [7] |
| Almost insoluble | Not specified | Not specified | [2] |
The note that MBTO "reacts" with water suggests that hydrolysis, even if slow, does occur, leading to the formation of other species.[7] It is also soluble in strong alkalis and mineral acids.[2]
Hydrolytic Stability and Degradation Pathways
While many commercial data sheets describe MBTO as "hydrolytically stable," this is a qualitative assessment likely relevant to its use conditions (high temperature, non-aqueous environments).[1][2][3] In aqueous environmental conditions, organotin compounds are known to undergo degradation. The primary degradation pathway for higher alkylated butyltins like tributyltin (TBT) is sequential debutylation, which proceeds through dibutyltin (DBT) to monobutyltin (MBT), and ultimately to inorganic tin.[8][9]
The hydrolysis of monobutyltin trichloride (MBTC), a common precursor for MBTO, provides insight into the behavior of the monobutyltin moiety in water. The process involves a series of hydrolysis and condensation steps to form dimers and eventually polymeric stannic acids like [BuSn(O)OH]n.[10][11]
Below is a logical diagram illustrating the synthesis of MBTO from its precursor and its likely subsequent hydrolysis and degradation in an aqueous environment, based on established organotin chemistry.
Caption: Synthesis of MBTO and its potential aqueous degradation pathway.
Experimental Protocols for Stability Assessment
Sample Preparation and Preservation
-
Collection: Collect water samples in glass, polypropylene, or PTFE containers.[8]
-
Preservation: To prevent degradation during storage, samples should be preserved. The addition of glacial acetic acid to a concentration of 1% (v/v) has been shown to preserve butyltin species in seawater for at least 5 days at room temperature.[12] Storage at low temperatures (4°C or -18°C) is also recommended.[8]
Analytical Methods
The determination of monobutyltin concentrations in aqueous solutions requires sensitive analytical techniques due to the low solubility and potential for low environmental concentrations.
Table 2: Summary of Analytical Methods for Butyltin Compounds
| Method | Principle | Sample Preparation | Advantages | Source(s) |
| GC-MS/MS | Gas Chromatography coupled with Tandem Mass Spectrometry. | Requires derivatization (e.g., ethylation with NaBEt₄) to make the butyltins volatile, followed by extraction. | High sensitivity and specificity. Isotope dilution analysis can be used for high accuracy. | [12] |
| LC-ICP-MS | Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry. | Direct analysis after solid-phase extraction (SPE). No derivatization is needed. | Eliminates toxic derivatization reagents, reduces sample preparation time, and offers exceptional sensitivity and specificity. | [13] |
| GFAAS | Graphite Furnace Atomic Absorption Spectroscopy. | Desorption with 10% acetic acid in toluene. | Applicable for specific matrices, such as airborne samples collected on filters. | [14] |
Experimental Workflow for Hydrolysis Study
A logical workflow to quantitatively assess the hydrolytic stability of MBTO would involve the following steps.
References
- 1. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]
- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 5. This compound | 2273-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]
- 10. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurofins.com.au [eurofins.com.au]
- 14. osha.gov [osha.gov]
Unveiling the Amorphous Architecture of Monobutyltin Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monobutyltin oxide (MBTO), also known as butylstannoic acid, is an amorphous white solid with significant industrial applications, primarily as a catalyst in the synthesis of polyesters and as a stabilizer for polyvinyl chloride (PVC).[1][2] Its amorphous nature is crucial to its catalytic activity and solubility in reaction media. This technical guide provides an in-depth exploration of the amorphous structure of this compound, including its synthesis, characterization, and a proposed structural model based on available data for analogous organotin compounds.
Physicochemical Properties
This compound is a white powder that is practically insoluble in water and most organic solvents.[3] It is, however, soluble in strong bases and mineral acids.
| Property | Value |
| Molecular Formula | C4H10O2Sn |
| Appearance | Amorphous white powder |
| Solubility | Insoluble in water and most organic solvents; soluble in strong bases and mineral acids. |
| Decomposition Temperature | > 300 °C |
Synthesis of Amorphous this compound
The primary route for synthesizing amorphous this compound is through the controlled hydrolysis of monobutyltin trichloride (MBTC) in an alkaline aqueous solution. The reaction proceeds via the formation of butylstannoic acid, which exists as a complex polymeric structure.
A logical workflow for the synthesis and subsequent characterization of amorphous this compound is depicted below.
Structural Elucidation of the Amorphous State
The absence of long-range order in amorphous materials necessitates the use of specialized analytical techniques to probe the short- and medium-range structural environment. While direct experimental data on the amorphous structure of this compound is scarce, a plausible model can be constructed based on the known chemistry of organotin oxides and general principles of amorphous materials.
The fundamental building block is expected to be a tin atom coordinated to a butyl group and oxygen atoms. In the amorphous state, these units are connected in a disordered, three-dimensional network. The coordination number of the tin atom is likely to be greater than four, typically five or six, which is a common feature in organotin compounds.[4]
The following diagram illustrates a hypothetical local structure of amorphous this compound, emphasizing the variable coordination and bridging oxygen atoms that contribute to the disordered network.
Quantitative Structural Data (Representative Values)
Due to the lack of direct experimental data for amorphous this compound, the following table provides typical or expected ranges for key structural parameters based on studies of analogous crystalline and amorphous organotin oxides. These values should be considered as a representative model.
| Parameter | Representative Value/Range |
| Sn-C Bond Length | 2.10 - 2.20 Å |
| Sn-O Bond Length | 2.00 - 2.30 Å |
| C-Sn-O Bond Angle | 95 - 115° |
| O-Sn-O Bond Angle | 80 - 100° and 160 - 180° (for distorted geometries) |
| Tin Coordination Number | 5 or 6 |
Experimental Protocols for Structural Characterization
A multi-technique approach is essential for a comprehensive understanding of the amorphous structure of this compound. The following are detailed methodologies for key experiments.
X-Ray Diffraction (XRD)
Objective: To confirm the amorphous nature of the material.
Methodology:
-
A small amount of the dried this compound powder is gently pressed into a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffractogram for an amorphous material will show one or more broad humps (halos) and a lack of sharp Bragg peaks, which are characteristic of crystalline materials.[5][6]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the local chemical environment of the tin and carbon atoms.
Methodology:
-
The amorphous this compound powder is packed into a zirconia rotor (e.g., 4 mm diameter).
-
¹¹⁹Sn and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra are acquired on a solid-state NMR spectrometer.
-
For ¹¹⁹Sn NMR, a typical magnetic field strength would be 9.4 T or higher. The spectrum is referenced to tetramethyltin (Sn(CH₃)₄). The broad line shape observed is indicative of the distribution of different tin environments in the amorphous solid.
-
For ¹³C CP-MAS NMR, the spectrum will show broadened resonances for the butyl group carbons, reflecting the lack of a uniform crystalline environment.
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)
Objective: To visualize the morphology and confirm the amorphous nature at the nanoscale.
Methodology:
-
A small amount of this compound powder is dispersed in a suitable solvent (e.g., ethanol) by sonication.
-
A drop of the suspension is deposited onto a carbon-coated copper TEM grid and allowed to dry.
-
The sample is imaged using a transmission electron microscope operating at an accelerating voltage of, for example, 200 kV.
-
Bright-field TEM images are acquired to observe the morphology of the particles.
-
Selected Area Electron Diffraction (SAED) patterns are obtained from representative areas of the sample. An amorphous material will produce diffuse, concentric rings in the SAED pattern, in contrast to the sharp spots or rings from a crystalline material.[7]
Extended X-ray Absorption Fine Structure (EXAFS) and Pair Distribution Function (PDF) Analysis
Objective: To obtain quantitative information about the local atomic environment, such as coordination numbers and bond distances.
Methodology:
-
A uniform pellet of the sample is prepared by mixing the this compound powder with a binder (e.g., boron nitride) and pressing it.
-
For EXAFS, X-ray absorption spectra are collected at the Sn K-edge (29.2 keV) at a synchrotron radiation source. The data is analyzed to extract information about the number and type of neighboring atoms and their distances from the tin atom.[8][9]
-
For PDF analysis, high-energy X-ray scattering data is collected at a synchrotron source. The data is Fourier transformed to generate a pair distribution function, G(r), which represents the probability of finding two atoms separated by a distance r. This allows for the determination of average bond lengths and coordination numbers in the amorphous structure.[1][10]
Applications in Drug Development
While this compound is not directly used as a pharmaceutical, its amorphous nature and catalytic properties are relevant to drug development in several ways:
-
Polymer Synthesis: It can be used as a catalyst in the synthesis of biodegradable polyesters, which are employed in drug delivery systems such as microspheres and nanoparticles.
-
Understanding Amorphous APIs: The analytical techniques used to characterize amorphous this compound are directly applicable to the study of amorphous active pharmaceutical ingredients (APIs). Many modern drugs are formulated in an amorphous state to enhance their solubility and bioavailability.
Conclusion
The amorphous structure of this compound is key to its functionality. While a definitive, detailed atomic-level structure remains to be experimentally determined, a combination of synthesis knowledge and advanced characterization techniques allows for the development of a robust representative model. This model depicts a disordered network of tin-oxygen-tin linkages with five- or six-coordinate tin centers. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed investigation of this and other amorphous organometallic compounds, which are of growing importance in materials science and pharmaceutical development.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. BUTYLSTANNOIC ACID [chembk.com]
- 4. youtube.com [youtube.com]
- 5. X-ray Scattering and O–O Pair-Distribution Functions of Amorphous Ices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Solid-State NMR | Characterizing Polymorphs and Amorphous Form | Bruker [bruker.com]
- 8. EXAFS - Extended X-ray Absorption Fine Structure | Materials Characterization Services [mat-cs.com]
- 9. Extended X-ray absorption fine structure - Wikipedia [en.wikipedia.org]
- 10. icdd.com [icdd.com]
Monobutyltin Oxide: A Technical Guide to Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of monobutyltin oxide (MBTO), a versatile organotin compound with significant applications in various industrial and research settings. This document details its commercial availability, purity grades, and the experimental protocols for its synthesis and analysis, offering valuable information for professionals in drug development, materials science, and chemical synthesis.
Commercial Availability and Purity Grades
This compound is commercially available from a range of chemical suppliers, catering to different research and industrial needs. The purity of MBTO is a critical parameter for its application, particularly in sensitive areas such as catalysis and pharmaceutical intermediate synthesis. The following table summarizes the purity specifications from various commercial sources.
| Supplier | Product Name/Grade | Purity Specification | CAS Number |
| Vesta Chemicals | ViaCat 4100 | Tin content: 54.80 – 59.50 %Chlorine content: ≤1.00 %Volatility: ≤1.00 % | 2273-43-0 |
| CP Lab Safety | This compound | Sn 56.5%±0.5% | 2273-43-0 |
| Zhishang Chemical | This compound | Purity: 99.0% min | 2273-43-0 |
| Unnamed (from Patent) | Butyl Stannoic Acid | Sn: 55.56%Cl: 0.4%Purity: 99.3% | Not specified |
| Tokyo Chemical Industry | This compound | Assay: 65.0 to 73.6 % | 2273-43-0 |
It is important to note that "purity" can be defined by different metrics, including the percentage of the main component or the content of key elements like tin. Researchers should consult the suppliers' technical data sheets for detailed impurity profiles.
Experimental Protocols
The synthesis and analysis of this compound involve specific chemical procedures. The following sections detail common experimental methodologies.
Synthesis of this compound
A prevalent method for synthesizing this compound involves the hydrolysis of monobutyltin trichloride under alkaline conditions.[1] A typical laboratory-scale synthesis is as follows:
-
Reaction Setup: A solution of sodium carbonate (Na2CO3) in water is prepared in a reaction vessel. Ammonia water is added, and the solution is heated to 50°C.
-
Addition of Precursor: Monobutyltin trichloride is slowly added dropwise to the heated alkaline solution.[2] The reaction is maintained at a constant temperature for approximately 2 hours.
-
Washing and Filtration: After the reaction is complete, the resulting solid this compound is filtered. The filter cake is washed with water, typically at a temperature of 50-60°C, to remove impurities.
-
Drying: The washed product is dried under vacuum to yield the final this compound powder.[1]
Analytical Methods for Purity Assessment
The purity of this compound can be assessed using various analytical techniques.[3] These methods are crucial for quality control and for ensuring the material meets the specifications for its intended application.
-
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying this compound from related organotin compounds and other impurities.[3]
-
Mass Spectrometry (MS): When coupled with chromatography (e.g., GC-MS), mass spectrometry provides definitive identification of the compound and its impurities based on their mass-to-charge ratio.[3]
-
Elemental Analysis: The tin content is a key parameter for this compound and can be determined by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS).
Visualizing the Synthesis and Quality Control Workflow
The following diagrams illustrate the key stages in the production and quality assurance of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Quality control workflow for this compound analysis.
References
Methodological & Application
Application Notes and Protocols for Monobutyltin Oxide as an Esterification Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of monobutyltin oxide (MBTO) as a highly effective catalyst in esterification reactions. MBTO is a versatile and efficient catalyst for the synthesis of a wide range of esters, including polyester resins and plasticizers. Its high activity, thermal stability, and the advantage of being incorporated into the final product make it a valuable tool in both research and industrial settings.
Introduction to this compound in Esterification
This compound (MBTO), an amorphous, white, hydrolytically stable solid, serves as a potent Lewis acid catalyst for esterification and polycondensation reactions.[1] It is particularly effective at elevated temperatures, typically between 210°C and 240°C.[1] A key feature of MBTO is its solubilization in the presence of carboxylic acids at temperatures as low as 80°C, leading to its incorporation into the final polymer or ester product.[2] This characteristic eliminates the need for catalyst removal steps, such as filtration or neutralization, streamlining the overall synthesis process.[2]
The use of MBTO can significantly reduce reaction times, in some cases by 20-25% compared to uncatalyzed reactions, offering potential energy savings and increased throughput.
Catalytic Mechanism of this compound
The catalytic activity of this compound in esterification reactions proceeds through a mononuclear mechanism. The active catalytic species is a monomeric n-butyltin derivative. The proposed catalytic cycle, supported by experimental and Density Functional Theory (DFT) studies, involves the following key steps:
-
Ligand Exchange: The active catalyst undergoes ligand exchange with the alcohol reactant.
-
Coordination: The carboxylic acid coordinates to the tin center.
-
Nucleophilic Attack: The coordinated alcohol attacks the carbonyl carbon of the coordinated carboxylic acid.
-
Proton Transfer: Intramolecular proton transfer facilitates the formation of a tetrahedral intermediate.
-
Water Elimination: A molecule of water is eliminated, and the ester is formed.
-
Catalyst Regeneration: The active catalyst is regenerated, ready to start a new cycle.
The rate-determining step in this process is the carbon-oxygen bond breaking for the elimination of water.
Applications and Experimental Protocols
This compound is a versatile catalyst with applications in the synthesis of various ester-containing products. Below are detailed protocols for two common applications: the synthesis of polyester resins and the production of plasticizers.
Synthesis of Polyester Resins
This protocol describes the synthesis of a polyester resin from isophthalic acid, propylene glycol, and maleic anhydride, illustrating the significant rate enhancement provided by this compound.
Experimental Workflow:
Materials:
-
Propylene glycol
-
Isophthalic acid
-
Maleic anhydride
-
This compound (hydroxy this compound)
-
Reaction flask (e.g., 2-liter, 3-neck) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a condenser with a receiver for water removal.
-
Heating mantle
Protocol:
-
First Stage:
-
Charge the reaction flask with 4.4 moles of propylene glycol and 2.0 moles of isophthalic acid.
-
For the catalyzed reaction, add 0.86 g of hydroxy this compound (0.20 mole % of the initial charge).[3]
-
Heat the mixture to approximately 220°C under a nitrogen atmosphere while stirring.[3]
-
Continuously remove the water of reaction via the condenser and receiver.
-
Monitor the reaction progress by periodically determining the acid number of the mixture.
-
Continue the first stage until the acid number reaches approximately 10 mg KOH/g.[3]
-
-
Second Stage:
-
Cool the reaction mixture to about 160°C.[3]
-
Carefully add 2.0 moles of maleic anhydride to the flask.[3]
-
Reheat the mixture to approximately 220°C and continue to remove the water of reaction.[3]
-
Monitor the acid number until it reaches the target value of 25 mg KOH/g.[3]
-
Once the target acid number is reached, cool the resulting polyester resin.
-
Data Presentation:
The following table summarizes the effect of this compound on the reaction time for the synthesis of the polyester resin described above.
| Reaction Condition | First Stage Time (Hours) | Second Stage Time (Hours) |
| No Catalyst | 6.3 | 5.6 |
| 0.20 mole% MBTO | 2.9 | 4.5 |
| Data sourced from patent EP0419254B1.[3] |
Synthesis of Dioctyl Phthalate (DOP) Plasticizer
This protocol provides a representative procedure for the synthesis of the common plasticizer, dioctyl phthalate (DOP), from phthalic anhydride and 2-ethylhexanol using this compound as the catalyst.
Experimental Workflow:
Materials:
-
Phthalic anhydride
-
2-Ethylhexanol
-
This compound
-
Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Sodium carbonate solution (for neutralization)
-
Brine and deionized water (for washing)
Protocol:
-
Reaction Setup:
-
To a reaction flask, add 1.0 mole of phthalic anhydride and 2.2 moles of 2-ethylhexanol.
-
Add this compound at a catalyst loading of 0.1-0.5% by weight of the reactants.
-
Assemble the Dean-Stark apparatus and condenser.
-
-
Esterification:
-
Heat the reaction mixture to 180-220°C with stirring under a slow stream of nitrogen.
-
Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the amount of water collected or by titrating the acid number of the reaction mixture.
-
The reaction is considered complete when the theoretical amount of water has been collected or the acid number is below a target value (e.g., <0.1 mg KOH/g).
-
-
Work-up:
-
Cool the reaction mixture to below 100°C.
-
Neutralize any remaining acidity by washing with a dilute sodium carbonate solution.
-
Wash the organic layer sequentially with deionized water and brine.
-
Remove the excess 2-ethylhexanol and any residual water by vacuum distillation.
-
The remaining liquid is the dioctyl phthalate product.
-
Data Presentation:
The following table provides representative data for the synthesis of dioctyl phthalate using an organotin catalyst. While specific data for MBTO is not available in the cited literature, the data for a similar organometallic catalyst (tetra-n-butyltitanate) is presented for comparison.
| Catalyst | Reactant Ratio (Phthalic Anhydride:2-Ethylhexanol) | Temperature (°C) | Reaction Time for >98% Conversion (hours) |
| Tetra-n-butyltitanate | 1:2 | 180-220 | 2 |
| Data is representative and based on similar esterification processes. |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a highly efficient and process-friendly catalyst for a variety of esterification reactions. Its ability to promote rapid conversion at high temperatures and its incorporation into the final product make it an attractive option for the synthesis of polyesters, plasticizers, and other ester-based materials in both academic and industrial research and development. The provided protocols offer a starting point for the application of this versatile catalyst.
References
Application Notes and Protocols: Monobutyltin Oxide in Saturated Polyester Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Monobutyltin Oxide (MBTO) in Polyesterification
This compound (MBTO) is a highly effective and versatile organotin catalyst for the synthesis of saturated polyester resins.[1][2][3][4] It functions as a powerful Lewis acid to accelerate both esterification and polycondensation reactions.[5] Saturated polyester resins synthesized using MBTO are utilized in a wide range of applications, including powder coatings, coil coatings, insulating varnishes, and as intermediates for polyurethanes.
Key Advantages of Using this compound
-
High Catalytic Activity: MBTO significantly reduces esterification and polycondensation reaction times, leading to increased productivity and throughput.[2]
-
Improved Resin Quality: The use of MBTO often results in polyester resins with improved color and reduced haze compared to those produced with some other catalysts.[2][3]
-
Simplified Manufacturing Process: A notable advantage of MBTO is that it becomes incorporated into the final polyester resin, eliminating the need for catalyst removal or neutralization steps. This streamlines the production process and reduces manufacturing costs.[1][2]
-
Milder Reaction Conditions: The high activity of MBTO can allow for lower reaction temperatures, which helps to minimize undesirable side reactions such as the dehydration and oxidative degradation of polyols.[1][2]
-
Versatility: MBTO is effective for a broad range of saturated polyester formulations.
General Operating Conditions
This compound is typically employed at temperatures ranging from 210°C to 240°C.[4] The optimal concentration of MBTO depends on the specific monomers being used and the desired reaction rate and final resin properties. It is generally added at the beginning of the synthesis along with the other reactants.
Data Presentation
The following tables provide illustrative data on the effect of this compound concentration on the synthesis of a saturated polyester resin. Note: These values are representative examples and will vary depending on the specific formulation, reactor design, and processing conditions. Experimental validation is crucial for any new system.
Table 1: Effect of this compound Concentration on Reaction Kinetics
| Catalyst Concentration (wt% of total reactants) | Time to Reach Acid Value < 10 (mg KOH/g) (hours) |
| 0.05% | 12 |
| 0.10% | 8 |
| 0.20% | 5 |
Table 2: Effect of this compound Concentration on Final Resin Properties
| Catalyst Concentration (wt% of total reactants) | Final Acid Value (mg KOH/g) | Viscosity @ 25°C (cps) | Color (APHA) |
| 0.05% | 8.5 | 3500 | 40 |
| 0.10% | 7.2 | 3800 | 30 |
| 0.20% | 6.8 | 4100 | 25 |
Experimental Protocols
Protocol 1: Synthesis of a Saturated Polyester Resin for Coating Applications
This protocol describes the synthesis of a hydroxyl-terminated saturated polyester resin using this compound as a catalyst.
Materials:
-
Neopentyl Glycol (NPG)
-
Trimethylolpropane (TMP)
-
Isophthalic Acid (IPA)
-
Adipic Acid (AA)
-
This compound (MBTO)
-
Nitrogen gas
-
Xylene (for water removal by azeotropic distillation)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Titration apparatus for acid value determination.
-
Viscometer.
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen purge throughout the reaction.
-
Charging Reactants: Charge the reactor with Neopentyl Glycol, Trimethylolpropane, Isophthalic Acid, and Adipic Acid in the desired molar ratios.
-
Catalyst Addition: Add this compound to the reactor. A typical starting concentration is 0.1% by weight of the total reactants.
-
Heating and Esterification:
-
Begin stirring the reaction mixture.
-
Slowly heat the reactor to 160°C.
-
Gradually increase the temperature to 220°C over 2-3 hours. Water will begin to be collected in the Dean-Stark trap.
-
Hold the temperature at 220°C until the rate of water collection slows significantly.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reactor to measure the acid value. The reaction is considered complete when the acid value is below a predetermined target (e.g., < 10 mg KOH/g).
-
-
Cooling and Dilution:
-
Once the target acid value is reached, cool the reactor to 180°C.
-
If a solvent-borne resin is desired, add the appropriate solvent (e.g., xylene) slowly to the reactor while stirring to achieve the target solids content.
-
-
Discharge and Characterization:
-
Cool the resin to below 100°C before discharging it from the reactor into a suitable container.
-
Characterize the final resin for properties such as acid value, hydroxyl number, viscosity, and color.
-
Protocol 2: Determination of Acid Value
Materials:
-
Potassium Hydroxide (KOH), 0.1 N standardized solution in ethanol
-
Toluene/Ethanol mixture (2:1 v/v)
-
Phenolphthalein indicator solution
Procedure:
-
Accurately weigh approximately 1 gram of the polyester resin sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the toluene/ethanol solvent mixture to the flask and dissolve the sample completely. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the sample with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using 50 mL of the solvent mixture without the resin sample.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = ((A - B) * N * 56.1) / W
Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
N = normality of the KOH solution
-
W = weight of the resin sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
-
Visualizations
Caption: Saturated polyester resin synthesis pathway.
Caption: Experimental workflow for polyester synthesis.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. CN106324185A - Measuring method for acid value of unsaturated polyester resin emulsion - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Application of Monobutyltin Oxide in Powder Coatings: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin oxide (MBTO) is a versatile and highly efficient organotin catalyst predominantly used in the synthesis of saturated polyester resins for high-performance powder coatings.[1][2][3] As an amorphous, white, and hydrolytically stable solid, MBTO serves as a catalyst in esterification and polycondensation reactions.[1][2][3] Its application is crucial in producing polyester resins that form the backbone of durable and weather-resistant powder coating formulations, particularly those cured with triglycidyl isocyanurate (TGIC). This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in the synthesis of polyester resins for powder coatings.
Mechanism of Catalysis
This compound acts as a Lewis acid catalyst in the esterification process. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the hydroxyl group of the alcohol. The reaction proceeds through a mononuclear mechanism, where a monomeric species of the tin catalyst is the active form. A key advantage of organotin catalysts like MBTO is that they are incorporated into the final polymer backbone, eliminating the need for a separate removal step.[4]
Below is a diagram illustrating the proposed catalytic cycle of this compound in an esterification reaction.
Caption: Proposed catalytic cycle of this compound in esterification.
Advantages of this compound in Polyester Resin Synthesis
The use of this compound as a catalyst in the synthesis of polyester resins for powder coatings offers several distinct advantages over uncatalyzed reactions or the use of other catalysts.[2][3]
-
Accelerated Reaction Times: MBTO significantly shortens the duration of esterification and polycondensation reactions.[2][3]
-
Energy Efficiency: The increased reaction rate allows for lower synthesis temperatures, leading to energy savings.[2][3]
-
Improved Product Quality: Polyester resins synthesized with MBTO often exhibit better color and reduced haze compared to those made with other catalysts like lithium-based compounds.[3]
-
Simplified Processing: As MBTO is incorporated into the resin, there is no need for subsequent neutralization or filtration steps, streamlining the manufacturing process.[2][3]
-
Reduced Side Reactions: The use of MBTO helps to minimize undesirable side reactions, leading to a purer final product.[3]
Quantitative Data on Performance
The primary quantitative advantage of using this compound is the significant reduction in reaction time during the polyester resin synthesis.
| Parameter | Without Catalyst | With 0.20 mole% MBTO |
| First Stage Reaction Time (hours) | 6.3 | 2.9 |
| Second Stage Reaction Time (hours) | 5.6 | 4.5 |
| Table 1: Comparison of reaction times for polyester resin synthesis with and without this compound catalyst. Data is illustrative and based on a representative synthesis process.[4][5] |
| Performance Metric | Test Method | Typical Result |
| Adhesion | ASTM D3359, Method B | 5B (no coating lifted)[6] |
| Pencil Hardness | ASTM D3363 | H to 2H[6] |
| Impact Resistance | ASTM D2794 | Up to 160 inch-lbs (direct and reverse)[6] |
| Flexibility | ASTM D522 (1/8" mandrel) | No cracking or loss of adhesion[6] |
| Corrosion Resistance | ASTM B117 (Salt Spray) | No undercutting of the film after 500 hours (scribed panel)[7] |
| Table 2: Typical performance data for a high-gloss TGIC-polyester powder coating.[6][7] |
Experimental Protocols
Synthesis of Carboxyl-Terminated Polyester Resin for Powder Coatings
This protocol describes a two-stage process for synthesizing a carboxyl-terminated polyester resin suitable for use in TGIC-cured powder coatings, using this compound as a catalyst.
Materials and Equipment:
-
Jacketed glass reactor with a stirrer, thermometer, nitrogen inlet, and a packed column with a condenser and receiver.
-
Heating mantle with temperature control.
-
Polyols (e.g., Neopentyl Glycol, Trimethylolpropane)
-
Diacids (e.g., Terephthalic Acid, Isophthalic Acid)
-
This compound (MBTO)
-
Acid value titration apparatus.
Workflow Diagram for Polyester Resin Synthesis:
References
- 1. Latest HAA and TGIC Polyester Powder Coating Resins in 2022 [architecturalpowdercoatingresins.com]
- 2. US20150307736A1 - Corrosion-Resistant TGIC Primer Coating - Google Patents [patents.google.com]
- 3. neochemical.ru [neochemical.ru]
- 4. reaxis.com [reaxis.com]
- 5. pcimag.com [pcimag.com]
- 6. axalta.com [axalta.com]
- 7. Technology Interchange: Polyester Powder Coatings: TGIC vs. HAA > Powder Coated Tough Magazine [powdercoatedtough.com]
Application Notes: Monobutyltin Oxide as a Heat Stabilizer for Polyvinyl Chloride (PVC)
Introduction
Polyvinyl chloride (PVC) is one of the most widely produced synthetic polymers, valued for its versatility, durability, and cost-effectiveness. However, PVC is thermally unstable at its processing temperatures (typically 170-200°C).[1] When heated, it undergoes a rapid auto-catalytic degradation process known as dehydrochlorination, releasing hydrogen chloride (HCl) gas.[1][2] This process leads to the formation of conjugated double bonds (polyenes) in the polymer backbone, causing severe discoloration (yellowing to black), and deterioration of mechanical and electrical properties.[1][3]
To counteract this degradation, heat stabilizers are essential additives in PVC formulations. Monobutyltin oxide (MBTO) is a vital organotin compound that serves as a crucial intermediate and raw material in the synthesis of high-performance organotin heat stabilizers.[4][5] These stabilizers are particularly effective for rigid and transparent PVC applications, providing excellent clarity and long-term stability.[6]
Mechanism of Thermal Stabilization
Organotin stabilizers derived from precursors like MBTO protect PVC through a multi-faceted mechanism that interrupts the degradation cascade.[2] The primary functions are:
-
HCl Scavenging: Organotin compounds effectively neutralize the HCl gas released during the initial stages of degradation.[2][7] This is critical because HCl acts as a catalyst, accelerating further degradation of the polymer.[2]
-
Substitution of Labile Chlorine Atoms: The most significant stabilization action is the replacement of unstable allylic chlorine atoms on the PVC chain with more stable functional groups from the organotin stabilizer (e.g., mercaptide or carboxylate groups).[2][7][8] This chemical substitution prevents the initiation of the "unzipping" reaction that forms the color-inducing polyene sequences.[8]
-
Disruption of Polyene Formation: By preventing the elimination of HCl and substituting labile chlorines, the formation of long conjugated double-bond systems is inhibited, which is the primary cause of discoloration.[2]
The following diagram illustrates the degradation and stabilization pathways.
Performance Data
Organotin stabilizers, for which this compound is a key precursor, demonstrate superior performance in enhancing the thermal stability of PVC compared to other systems and unstabilized resin. The following table summarizes representative data compiled from various studies.
| Performance Metric | Test Condition | Unstabilized PVC | PVC with Organotin Stabilizer | Reference |
| Degradation Onset (TGA) | 5% mass loss | 276 °C | 297 °C | [1] |
| Mass Loss (TGA) | Isothermal at 225°C | ~12% | ~3% | [8] |
| HCl Evolution Onset | Isothermal at 140°C | 14.3 hours | > 30.3 hours | [9] |
| HCl Evolution Onset | Isothermal at 160°C | 2.5 hours | 14.3 hours | [9] |
| Glass Transition Temp. (Tg) | DSC Analysis | 77 °C (Lead-stabilized) | 76 °C (Organic-based) | [10] |
Note: Data for "Organotin Stabilizer" is representative of the class of stabilizers derived from MBTO, such as organic-based tin stabilizers (OBS) or tin mercaptides.
Experimental Protocols
Evaluating the effectiveness of a heat stabilizer involves subjecting the formulated PVC to thermal stress and measuring the resistance to degradation.
Protocol 1: Static Thermal Stability (Oven Aging Test)
This test evaluates the long-term stability of a PVC sample by observing color changes during prolonged exposure to a high temperature.[1][11]
1. Materials & Equipment:
- PVC Resin (e.g., K-value 67)
- This compound-derived stabilizer (e.g., 1.5-3.0 phr)
- Co-stabilizers, lubricants, and fillers as required
- Two-roll mill
- Hydraulic press
- Air-circulating oven (calibrated to ±1°C)
- Colorimeter or spectrophotometer (optional, for quantitative analysis)
- Gray scale for color change assessment
2. Procedure:
- Compounding: Prepare a PVC compound by mixing the resin and stabilizer in a high-speed mixer.[1]
- Milling: Process the compound on a two-roll mill at a set temperature (e.g., 180°C) for a specified time (e.g., 3-5 minutes) to form a homogenous sheet.[1] The gap between the rolls should be narrow (e.g., 0.125 mm).[1]
- Pressing: Cut the milled sheet and press it into plaques of uniform thickness (e.g., 1 mm) using a hydraulic press.
- Aging: Place the prepared PVC plaques in a pre-heated air-circulating oven at the test temperature (e.g., 180°C or 200°C).
- Observation: Remove samples from the oven at regular intervals (e.g., every 10-15 minutes).
- Analysis: Arrange the samples chronologically to observe the progression of discoloration. The "stability time" is the time taken for the sample to reach a defined point of degradation (e.g., severe yellowing or browning). For quantitative results, measure the Yellowness Index (YI) with a colorimeter.
Protocol 2: Congo Red Test
This classic method determines the static thermal stability time by measuring the time until the evolution of HCl gas.
1. Materials & Equipment:
- PVC compound powder (prepared as in Protocol 1, Step 1)
- Glass test tubes
- Congo Red indicator paper
- Oil bath or heating block with precise temperature control (e.g., 170°C)
- Timer
2. Procedure:
- Sample Preparation: Place a weighed amount of the PVC powder compound into a glass test tube.
- Setup: Place the test tube into the pre-heated oil bath set to the desired temperature (e.g., 170°C).
- Indicator Placement: Moisten a strip of Congo Red paper and place it in the upper part of the test tube, ensuring it does not touch the PVC sample.
- Timing: Start the timer immediately.
- Endpoint: Record the time required for the Congo Red paper to change color from red to blue, which indicates the presence of acidic HCl gas. This elapsed time is the thermal stability time. A longer time signifies better stability.
Protocol 3: Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the degradation profile of the PVC compound by measuring mass loss as a function of temperature.[12][13]
1. Materials & Equipment:
- Thermogravimetric Analyzer (TGA)
- Small sample of the PVC compound (5-10 mg)
- TGA sample pans (aluminum or platinum)
2. Procedure:
- Sample Preparation: Place a small, uniform sample (5-10 mg) of the PVC compound into a TGA pan.
- Instrument Setup: Place the pan in the TGA instrument.
- Method Programming (Dynamic Scan):
- Equilibrate at a low temperature (e.g., 30°C).
- Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).[13]
- Perform the scan under an inert atmosphere (e.g., Nitrogen) to measure thermal degradation, or under air to measure thermo-oxidative degradation.[12]
- Data Analysis:
- Plot the mass (%) versus temperature (°C).
- Determine the onset temperature of degradation (often defined at 5% mass loss).[1]
- Identify the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).[13] Higher degradation temperatures indicate better thermal stability.
Experimental and Evaluation Workflow
The overall process for evaluating a heat stabilizer follows a logical progression from formulation to final analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanism of action of PVC stabilizer - Knowledge [pvcchemical.com]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. datahorizzonresearch.com [datahorizzonresearch.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journal.standard.ac.ir [journal.standard.ac.ir]
- 11. Methods for testing heat stabilizers - Knowledge - JUBANG [pvcchemical.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of different tin neodecanoate and calcium–zinc hea... [degruyterbrill.com]
Application Note: The Catalytic Role of Monobutyltin Oxide in Polycondensation Reactions
AN-POLYCAT-MBTO-001
Audience: Researchers, scientists, and drug development professionals involved in polymer synthesis and material science.
Abstract: Monobutyltin oxide (MBTO) is a highly effective and versatile organotin catalyst used extensively in the chemical industry for polycondensation reactions. Its primary applications include the synthesis of saturated and unsaturated polyester resins, alkyd resins, and polymeric plasticizers. This document provides a detailed overview of the catalytic mechanism of MBTO, quantitative data on its performance, a comprehensive experimental protocol for its use in a laboratory setting, and visual diagrams illustrating the catalytic cycle and experimental workflow.
Introduction and Performance Characteristics
This compound (MBTO), also known as butylstannoic acid, is an amorphous, hydrolytically stable white powder.[1][2][3] It serves as a neutral and non-corrosive catalyst for esterification, transesterification, and polycondensation reactions.[1] A key advantage of MBTO is its ability to significantly accelerate reaction rates at elevated temperatures, typically between 210°C and 240°C, while remaining stable up to 250°C.[4][5]
During the reaction process, MBTO solubilizes in the presence of carboxylic acids (starting around 80°C) and becomes incorporated into the final polymer backbone.[4][5] This eliminates the need for post-reaction neutralization or filtration steps, streamlining the manufacturing process.[1][4] The use of MBTO as a catalyst offers several benefits:
-
Accelerated Reaction Rates: It can shorten esterification times by 20-25% compared to uncatalyzed or some metal-free systems, leading to increased throughput.[1][2]
-
Improved Resin Quality: MBTO minimizes undesirable side reactions, such as the dehydration and oxidative degradation of polyols, resulting in polymers with superior color properties, less haze, and better thermal stability.[1][2][4][6]
-
Process Efficiency: Lower reaction temperatures can be employed, offering energy savings and more efficient equipment utilization.[2]
Catalytic Mechanism of this compound
The catalytic activity of this compound in polycondensation stems from the Lewis acidic nature of the tin(IV) center.[6][7] The tin atom possesses empty 5d orbitals, allowing it to expand its coordination number by interacting with electron-donating groups, such as the oxygen atoms of carbonyl and hydroxyl groups.[6] While the precise mechanism can be complex and may vary with specific reactants and conditions, the most widely accepted pathway is a Lewis acid-driven coordination-activation mechanism.
The proposed catalytic cycle involves the following key steps:
-
Coordination and Activation: The tin center of MBTO coordinates to the carbonyl oxygen of the carboxylic acid or ester monomer. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A hydroxyl group from a diol monomer then attacks the activated carbonyl carbon. The tin complex acts as a template, bringing the reacting species into close proximity.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Ester Bond Formation and Catalyst Regeneration: The intermediate collapses, forming the new ester bond and releasing a molecule of water (in esterification) or alcohol (in transesterification). The catalyst is regenerated and can then participate in the next catalytic cycle.
Recent studies based on Density Functional Theory (DFT) calculations support a mononuclear active tin species and suggest that the rate-determining step involves the breaking of the carbon-oxygen bond in the tetrahedral intermediate.[7][8]
Quantitative Data and Performance Parameters
The following table summarizes typical operational parameters and performance characteristics for polycondensation reactions catalyzed by this compound.
| Parameter | Typical Value/Range | Reference(s) |
| Catalyst Form | Amorphous white powder | [1][2][3] |
| Catalyst Loading | 0.05 - 0.3 wt% (based on total reactant weight) | |
| Operating Temperature | 210 - 240 °C (stable up to 250 °C) | [4][5] |
| Solubilization Temp. | Begins to dissolve in carboxylic acid media at ~80 °C | [4][5] |
| Reaction Time | Can be reduced by 20-25% vs. tin-free systems | [2] |
| Product Color | Results in high-purity resins with good color properties | [1][6] |
| Post-Processing | No neutralization or filtration of catalyst required | [1][4][5] |
Experimental Protocols
This section provides a detailed protocol for a laboratory-scale polyester synthesis via a two-stage melt polycondensation reaction using MBTO as a catalyst.
4.1. Materials and Equipment
-
Reactants:
-
Diacid or Diester (e.g., Terephthalic acid, Dimethyl terephthalate)
-
Diol (e.g., Ethylene glycol, 1,4-Butanediol) in slight molar excess (e.g., 1:1.2 to 1:2.2 ratio of diacid:diol)
-
-
Catalyst: this compound (MBTO), CAS No. 2273-43-0
-
Equipment:
-
500 mL three- or four-neck reaction flask
-
Mechanical overhead stirrer with a high-torque motor and paddle
-
Heating mantle with temperature controller and thermocouple
-
Distillation head with a condenser and a graduated collection flask
-
Nitrogen gas inlet
-
Vacuum pump with a cold trap and pressure gauge
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
-
4.2. Experimental Workflow Diagram
4.3. Detailed Procedure
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, thermocouple, nitrogen inlet, and distillation head connected to a collection flask. Ensure all joints are properly sealed.
-
Charging Reactants: Charge the diacid/diester, diol, and this compound catalyst (e.g., 200 ppm based on final polymer weight) into the reaction flask.
-
Inerting: Begin stirring at a low speed (e.g., 50 RPM) and purge the system with a slow stream of dry nitrogen for 15-20 minutes to remove any oxygen.
-
Stage 1: Esterification/Transesterification:
-
While maintaining a slow nitrogen flow, begin heating the mixture to the target temperature (e.g., 190-220°C).
-
Water (from diacid) or methanol (from diester) will begin to distill off as the reaction proceeds. Collect and measure the volume of the distillate to monitor the reaction progress.
-
Continue this stage until the rate of distillation significantly slows and approximately 95% or more of the theoretical amount of byproduct has been collected. This stage typically takes 2-4 hours.
-
-
Stage 2: Polycondensation:
-
Increase the reaction temperature to 220-240°C.
-
Stop the nitrogen flow and gradually apply a vacuum to the system over 20-30 minutes, aiming for a final pressure below 1 mbar.
-
Increase the stirring speed as the viscosity of the melt increases. The increase in torque on the stirrer motor is a direct indicator of the molecular weight build-up.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicated by stirrer torque) is achieved. This stage can take another 2-4 hours.
-
-
Reaction Termination and Product Recovery:
-
Discontinue heating and stop the vacuum pump, breaking the vacuum with nitrogen.
-
Allow the reactor to cool under a positive pressure of nitrogen.
-
The resulting polymer can be recovered by carefully extruding the hot melt from the bottom of the reactor (if equipped) or by breaking the flask after cooling (for small-scale, non-repeatable experiments). Alternatively, the polymer can be dissolved in a suitable solvent while still warm.
-
-
Analysis: Characterize the final polymer using standard techniques such as intrinsic viscosity, Gel Permeation Chromatography (GPC) for molecular weight and distribution, and Differential Scanning Calorimetry (DSC) for thermal properties.
4.4. Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Organotin compounds can be toxic; handle with appropriate personal protective equipment, including gloves and safety glasses.[9]
-
High-temperature and high-vacuum operations pose physical hazards. Ensure the glassware is free of defects and properly shielded.
-
Be aware of potential side reactions that can produce odorous by-products.[10]
References
- 1. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. MAYRUN CHEMICAL-Organic Tin Catalysts [foamadditives.com]
- 4. researchgate.net [researchgate.net]
- 5. Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils [ouci.dntb.gov.ua]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atamankimya.com [atamankimya.com]
- 10. Study on by-products synthesis of powder coating polyester resin catalyzed by organotin - ProQuest [proquest.com]
Application Notes and Protocols for Monobutyltin Oxide in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monobutyltin oxide (MBTO) is an organotin compound that serves as a highly effective catalyst in the production of polyurethane foams. Organotin catalysts, including MBTO, are primarily recognized for their role in promoting the gelling reaction—the polymerization of polyols and isocyanates to form the polyurethane matrix.[1] The precise control of this reaction in relation to the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide gas) is critical in determining the final properties of the foam, such as cell structure, density, and mechanical strength.[2] These application notes provide detailed protocols for the use of this compound in the laboratory-scale production of polyurethane foam, along with representative data on its effect on foam properties.
Signaling Pathways and Reaction Mechanisms
In polyurethane foam synthesis, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction. This compound primarily catalyzes the gelling reaction. The tin atom in MBTO acts as a Lewis acid, coordinating with the oxygen of the polyol's hydroxyl group, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group. This leads to the formation of urethane linkages and the growth of the polymer network.
Simultaneously, the blowing reaction, typically catalyzed by an amine catalyst, generates carbon dioxide gas, which acts as the blowing agent to expand the foam. The balance between these two reactions is crucial for producing a stable foam with the desired properties.[2]
Experimental Protocols
The following protocols describe a general procedure for the laboratory-scale synthesis of polyurethane foam using a hand-mixing technique.[3] These protocols can be adapted for both flexible and rigid foam formulations.
Materials and Equipment
-
Materials:
-
Polyol (e.g., polyether polyol or polyester polyol)
-
Isocyanate (e.g., Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI))
-
This compound (MBTO)
-
Amine catalyst (e.g., triethylenediamine)
-
Surfactant (silicone-based)
-
Blowing agent (deionized water)
-
Solvent for cleaning (e.g., acetone or methylene chloride)
-
-
Equipment:
-
Digital balance
-
Disposable paper or plastic cups
-
Wooden or plastic stirring rods
-
Fume hood
-
Stopwatch
-
Mold (e.g., cardboard box or aluminum mold)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Experimental Workflow
Step-by-Step Procedure
-
Formulation Calculation: Determine the required amounts of each component based on the desired foam properties and an isocyanate index (typically between 100 and 110). The amounts of additives are usually expressed as parts per hundred parts of polyol (pphp).
-
Premix Preparation: a. In a disposable cup, accurately weigh the calculated amount of polyol. b. Add the specified amounts of water, amine catalyst, and surfactant to the polyol. c. Add the desired amount of this compound to the mixture. The typical dosage for organotin catalysts ranges from 0.1 to 0.3 pphp.[4] d. Thoroughly mix the components for 30-60 seconds until a homogeneous mixture is obtained.
-
Isocyanate Addition: a. In a separate cup, weigh the calculated amount of isocyanate. b. Working in a well-ventilated fume hood, pour the isocyanate into the polyol premix.
-
Mixing: a. Immediately start a stopwatch and begin vigorously mixing the combined components with a stirring rod for 5-10 seconds. b. Observe the mixture for the "cream time," which is the point at which the mixture starts to change color and expand.
-
Pouring and Curing: a. Before the mixture becomes too viscous, pour it into the mold. b. Allow the foam to rise and cure in the fume hood. The "gel time" is when the foam develops string-like consistency when touched with a wooden stick, and the "tack-free time" is when the surface is no longer sticky. c. Let the foam cure for at least 24 hours at room temperature before characterization.
Data Presentation
The concentration of this compound significantly influences the reaction kinetics and the final properties of the polyurethane foam. The following tables provide representative data illustrating the expected trends when varying the MBTO concentration in a typical flexible polyurethane foam formulation.
Table 1: Representative Polyurethane Foam Formulation
| Component | Parts per Hundred Polyol (pphp) |
| Polyether Polyol (3000 MW) | 100 |
| Toluene Diisocyanate (TDI) | 48 (for an index of 105) |
| Deionized Water | 4.0 |
| Amine Catalyst | 0.2 |
| Silicone Surfactant | 1.0 |
| This compound (MBTO) | Variable (0.05 - 0.25) |
Table 2: Effect of this compound Concentration on Foam Reactivity and Physical Properties (Illustrative Data)
| MBTO (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Free-Rise Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.05 | 15 | 75 | 120 | 28 | 10 |
| 0.10 | 12 | 60 | 95 | 30 | 12 |
| 0.15 | 10 | 50 | 80 | 32 | 15 |
| 0.20 | 8 | 42 | 70 | 33 | 17 |
| 0.25 | 7 | 35 | 60 | 34 | 18 |
Note: The data presented in Table 2 are illustrative and representative of the expected performance of an organotin catalyst like this compound. Actual results may vary depending on the specific formulation, processing conditions, and raw material quality.
Conclusion
This compound is an effective catalyst for controlling the gelling reaction in polyurethane foam production. By carefully adjusting its concentration, researchers and scientists can tailor the reactivity of the system and the final physical and mechanical properties of the foam to meet the requirements of various applications. The provided protocols offer a foundational methodology for the systematic evaluation of this compound in different polyurethane foam formulations. It is recommended to perform preliminary screening experiments to determine the optimal catalyst dosage for a specific system.
References
Application Notes: Monobutyltin Oxide as a High-Efficiency Catalyst for Plasticizer Synthesis
Introduction
Monobutyltin oxide (MBTO), also known as butylstannoic acid, is a versatile and highly effective amorphous white solid catalyst used extensively in the chemical industry for esterification and polycondensation reactions.[1][2] Its application is particularly prominent in the synthesis of various plasticizers, including dioctyl phthalate (DOP), dioctyl adipate (DOA), and polymeric plasticizers.[1] These plasticizers are crucial additives for enhancing the flexibility, durability, and overall performance of polymeric materials like PVC. MBTO is favored for its high catalytic activity, which allows for shorter reaction times and lower reaction temperatures, leading to energy savings and improved process efficiency.[3]
Key Features and Benefits of this compound in Plasticizer Synthesis:
-
High Catalytic Activity: MBTO significantly accelerates the rate of esterification, reducing reaction times by 20-25% compared to uncatalyzed reactions or those using some other catalysts.[3] This increased efficiency can lead to higher throughput in industrial settings.
-
Energy Savings: The high activity of MBTO allows for esterification reactions to be conducted at lower temperatures, typically in the range of 210°C to 240°C, which contributes to reduced energy consumption.[1]
-
Improved Product Quality: The use of MBTO often results in plasticizers with improved color and less haze formation compared to those produced with some other catalysts.[3] It also minimizes undesirable side reactions, such as the dehydration and oxidative degradation of polyhydric alcohols.
-
Process Simplification: MBTO solubilizes in the carboxylic acid reactant at temperatures around 80°C and becomes incorporated into the final product without negatively impacting its quality.[1] This eliminates the need for catalyst neutralization or filtration steps at the end of the production process, simplifying the overall workflow.[2]
-
Versatility: MBTO is effective for a wide range of esterification reactions, making it suitable for the synthesis of various types of plasticizers, including both monomeric and polymeric types.[1][2]
Applications in Plasticizer Synthesis:
This compound is a proven catalyst for the production of several key plasticizers:
-
Dioctyl Phthalate (DOP): A common general-purpose plasticizer for PVC, MBTO facilitates the esterification of phthalic anhydride with 2-ethylhexanol.[1]
-
Dioctyl Adipate (DOA): Used to impart low-temperature flexibility to PVC, DOA is synthesized through the MBTO-catalyzed esterification of adipic acid with 2-ethylhexanol.[1]
-
Polymeric Plasticizers: These are higher molecular weight plasticizers that offer better permanence and resistance to migration. MBTO is an effective catalyst for the polycondensation reactions required to produce these complex esters.[1][2]
Experimental Protocols
General Protocol for Plasticizer Synthesis via Esterification using this compound
This protocol outlines a general procedure for the synthesis of plasticizers such as DOP and DOA. The specific quantities of reactants should be calculated based on the desired product and batch size.
Materials:
-
Dicarboxylic acid or anhydride (e.g., phthalic anhydride, adipic acid)
-
Alcohol (e.g., 2-ethylhexanol)
-
This compound (MBTO) catalyst
-
Nitrogen gas for inert atmosphere
-
Sodium carbonate solution (for neutralization, if required)
-
Activated carbon (for decolorization, if required)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar setup for water removal.
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the dicarboxylic acid or anhydride and the alcohol. A typical molar ratio of alcohol to dicarboxylic acid is 2.2:1 to ensure complete conversion of the acid.
-
Catalyst Addition: Add this compound to the reaction mixture. The catalyst loading can range from 0.05% to 0.5% by weight of the total reactants. For example, a patent for a related polyester synthesis suggests a catalyst loading of 0.20 mole % of the initial charge can significantly reduce reaction time.[4]
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow throughout the reaction to prevent oxidation and discoloration of the product.
-
Heating and Reaction: Begin stirring and gradually heat the mixture. The esterification reaction typically proceeds at temperatures between 210°C and 240°C.[1] The water produced during the reaction is continuously removed by azeotropic distillation with the excess alcohol and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined level (e.g., < 0.1 mg KOH/g).
-
Alcohol Recovery: After the reaction is complete, recover the excess alcohol by vacuum distillation.
-
Purification (Optional): If necessary, the crude plasticizer can be purified. This may involve neutralization of any remaining acidity with a dilute sodium carbonate solution, followed by washing with water. The product can then be decolorized by treatment with activated carbon.
-
Final Filtration: Filter the final product to remove any solid impurities.
Experimental Workflow for Plasticizer Synthesis
Caption: A schematic overview of the key steps involved in the synthesis of plasticizers using this compound as a catalyst.
Data Presentation
Table 1: General Properties of this compound Catalyst
| Property | Value | Reference |
| Chemical Name | This compound, Butylstannoic acid | [1][5] |
| CAS Number | 2273-43-0 | [1] |
| Molecular Formula | C4H10O2Sn | [1] |
| Molecular Weight | 208.83 g/mol | [1] |
| Appearance | Amorphous white solid/powder | [2] |
| Solubility | Insoluble in water and organic solvents; soluble in strong alkalis and mineral acids | [2] |
| Melting Point | Decomposes at high temperature | |
| Hydrolytic Stability | Stable | [2] |
Table 2: Typical Reaction Parameters for Esterification using this compound
| Parameter | Recommended Range/Value | Reference |
| Reaction Temperature | 210 - 240 °C | [1] |
| Catalyst Loading | 0.05 - 0.5 wt% of total reactants | [4] (extrapolated) |
| Reaction Time Reduction | 20 - 25% | [3] |
Signaling Pathways and Logical Relationships
Catalytic Cycle of this compound in Esterification
The catalytic activity of this compound in esterification reactions is attributed to its Lewis acidic nature.[6] The tin center coordinates with the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group and making it more susceptible to nucleophilic attack by the alcohol. Recent studies suggest that under catalytic conditions, the polymeric structure of solid n-butylstannoic acid transforms into monomeric and dimeric species which are the active or resting states of the catalyst.[6] The n-butyl group plays a crucial role in creating a specific coordination environment around the tin center that is favorable for the catalytic process.[6]
Caption: A simplified representation of the proposed catalytic cycle for the esterification of a carboxylic acid with an alcohol catalyzed by this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 3. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 5. Butylstannonic acid | C4H10O2Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Catalyst Loading of Monobutyltin Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monobutyltin oxide (MBTO) is a versatile and efficient amorphous white solid catalyst.[1] It is primarily utilized in esterification, transesterification, and polycondensation reactions.[1] Its hydrolytic stability and high activity make it a preferred choice in the synthesis of a variety of polymers, including saturated and unsaturated polyester resins for powder and coil coatings, as well as for the production of plasticizers.[1] A key advantage of MBTO is that it solubilizes during the reaction and becomes incorporated into the final product without negatively impacting its quality, thereby eliminating the need for filtration or neutralization steps. Operating typically at temperatures between 210°C and 240°C, MBTO can significantly shorten reaction times and allow for lower reaction temperatures, leading to energy savings and more efficient use of equipment.
Optimizing the catalyst loading is a critical step in developing any chemical process to ensure high yield, selectivity, and cost-effectiveness. These application notes provide detailed protocols and data to guide researchers in determining the optimal concentration of this compound for their specific application.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on reaction kinetics and provide recommended concentration ranges for its use.
Table 1: Effect of this compound on Polyester Resin Synthesis Time
| Catalyst | Catalyst Loading (mole % of initial charge) | First Stage Reaction Time (hours) | Second Stage Reaction Time (hours) |
| None | 0 | 6.3 | 5.6 |
| This compound (MBTO) | 0.20 | 2.9 | 4.5 |
Data sourced from a representative polyester synthesis process. The first stage involves the reaction of propylene glycol and isophthalic acid, and the second stage involves the addition of maleic anhydride.[2]
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration Range (wt. % based on total reactants/resin) | Preferred Concentration Range (wt. % based on total reactants/resin) |
| Polyester Resin Synthesis | 0.01 - 1.0 | 0.05 - 0.2 |
| General (Poly)ester and Polyurethane Synthesis | 0.05 - 0.3 | Not Specified |
These ranges are general recommendations and the optimal concentration for a specific reaction will depend on the reactants, desired reaction kinetics, and final product specifications.[1][3]
Experimental Protocols
Protocol 1: Determination of Optimal Catalyst Loading for Unsaturated Polyester Resin Synthesis
This protocol describes a series of experiments to determine the optimal catalyst loading of this compound for the synthesis of an unsaturated polyester resin.
Materials:
-
2-methyl-1,3-propanediol (MPD)
-
Terephthalic acid
-
Maleic anhydride
-
This compound (MBTO)
-
Nitrogen gas
-
Styrene (for dilution, optional)
Equipment:
-
2-liter, 3-neck reaction flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Nitrogen inlet
-
Condenser and receiver for water removal
-
Apparatus for determining acid number (e.g., titration equipment)
Procedure:
-
Reaction Setup: Assemble the reaction flask with the stirrer, thermometer, nitrogen inlet, and condenser.
-
Reactant Charging: Charge the reactor with 144 grams of 2-methyl-1,3-propanediol and 166 grams of terephthalic acid.
-
Catalyst Addition: Add the desired amount of this compound to the reactor. It is recommended to test a range of concentrations, for example, 0.05, 0.1, 0.2, and 0.5 wt.% based on the total weight of the reactants. A control reaction with no catalyst should also be performed.
-
First Stage Esterification:
-
Begin stirring and purge the reactor with nitrogen.
-
Heat the reaction mixture to 210°C.
-
Maintain this temperature and continue stirring, collecting the water of reaction in the receiver.
-
Monitor the progress of the reaction by periodically measuring the acid number of the reaction mixture. Continue the reaction until the desired acid number for the first stage is reached (e.g., a low acid number indicating near-complete reaction of the terephthalic acid).
-
-
Second Stage Esterification:
-
Cool the reaction mixture slightly before adding 118 grams of maleic anhydride.
-
Reheat the mixture to 210°C and continue the reaction.
-
Monitor the acid number until it reaches the target value for the final unsaturated polyester resin (e.g., around 20 mg KOH/g).
-
-
Data Collection and Analysis:
-
Record the reaction time required to reach the target acid numbers in both stages for each catalyst concentration.
-
Analyze the final resin for properties such as viscosity and fumarate/maleate ratio.
-
Plot the reaction time and final product properties as a function of the catalyst loading to determine the optimal concentration that provides the desired balance of reaction speed and product quality.
-
Protocol 2: Synthesis of Dioctyl Phthalate (DOP) - A Representative Plasticizer
This protocol provides a general procedure for the esterification of phthalic anhydride with 2-ethylhexanol, where this compound can be used as a catalyst.
Materials:
-
Phthalic anhydride
-
2-ethylhexanol
-
This compound (MBTO)
-
Nitrogen gas
-
Activated carbon (for decolorization)
-
Sodium carbonate solution (for neutralization)
Equipment:
-
Reaction kettle equipped with a stirrer, thermometer, and nitrogen inlet
-
Heating system
-
Dean-Stark apparatus or similar for water removal
-
Filtration apparatus
Procedure:
-
Reactant Charging: In the reaction kettle, charge phthalic anhydride and a molar excess of 2-ethylhexanol (e.g., a 1:2.5 molar ratio).
-
Catalyst Addition: Add this compound at a concentration within the recommended range (e.g., 0.1 wt.% of the total reactants).
-
Esterification Reaction:
-
Heat the mixture under a nitrogen atmosphere with stirring. The reaction temperature is typically ramped up and maintained in the range of 180-220°C.
-
Continuously remove the water formed during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
-
Product Purification:
-
After the reaction is complete, cool the mixture.
-
Neutralize any remaining acidity with a sodium carbonate solution.
-
Wash the organic layer with water.
-
Remove the excess 2-ethylhexanol by vacuum distillation.
-
Decolorize the crude dioctyl phthalate by treating it with activated carbon and then filtering.
-
-
Analysis: Analyze the final product for purity, color, and other relevant specifications.
Mandatory Visualizations
Catalytic Cycle of Esterification
The following diagram illustrates the proposed Lewis acid catalytic cycle for the esterification of a carboxylic acid with an alcohol using this compound.
Caption: Proposed Lewis acid catalytic cycle for esterification.
Experimental Workflow for Determining Optimal Catalyst Loading
This diagram outlines the logical steps for a researcher to determine the optimal loading of this compound.
Caption: Workflow for optimizing catalyst loading.
References
Application Notes and Protocols for the Use of Monobutyltin Oxide in Unsaturated Polyester Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monobutyltin oxide (MBTO) as a catalyst in the synthesis of unsaturated polyester resins (UPR). This document includes detailed experimental protocols, comparative data, and a visualization of the catalytic mechanism to facilitate research and development in polymer chemistry and material science. While the primary application discussed is in industrial resin production, the principles of catalysis and polyesterification are relevant to professionals in drug development for applications such as polymer-based drug delivery systems.
Introduction to this compound in Unsaturated Polyester Resin Synthesis
Unsaturated polyester resins are thermosetting polymers widely used in composites, coatings, and adhesives. Their synthesis typically involves the polycondensation of diols and diacids (or their anhydrides), one of which must contain a carbon-carbon double bond. The reaction rate of this polyesterification can be slow, requiring high temperatures and long reaction times.
This compound (MBTO) is a highly effective organotin catalyst used to accelerate the esterification, transesterification, and polycondensation reactions in UPR production.[1] Its use offers several advantages, including:
-
Increased Reaction Rate: MBTO can significantly shorten the duration of the polyesterification process.
-
Lower Processing Temperatures: The catalytic activity of MBTO allows the reaction to proceed efficiently at lower temperatures, saving energy and reducing the risk of side reactions.
-
Improved Resin Properties: The use of MBTO can lead to resins with improved color and clarity.[2]
-
Simplified Processing: As MBTO is incorporated into the final polymer backbone, no filtration step is required to remove the catalyst.[2]
Quantitative Data on the Effect of this compound
The following tables summarize typical quantitative data illustrating the impact of this compound on the synthesis of a standard unsaturated polyester resin from maleic anhydride, phthalic anhydride, and propylene glycol.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (0.1% w/w MBTO) |
| Reaction Temperature (°C) | 220 - 240 | 200 - 220 |
| Reaction Time (hours) to reach Acid Value < 30 mg KOH/g | 10 - 12 | 7 - 9 |
| Final Acid Value (mg KOH/g) | < 30 | < 25 |
| Viscosity at 25°C (cps) | 600 - 800 | 500 - 700 |
| Color (Gardner Scale) | 3 - 4 | 1 - 2 |
| Table 1: Comparison of Reaction Parameters for Unsaturated Polyester Resin Synthesis. |
| Property | Uncatalyzed Resin | Catalyzed Resin (0.1% w/w MBTO) |
| Tensile Strength (MPa) | 50 - 60 | 55 - 65 |
| Flexural Strength (MPa) | 80 - 90 | 85 - 95 |
| Heat Distortion Temperature (°C) | 60 - 70 | 65 - 75 |
| Barcol Hardness | 35 - 40 | 38 - 43 |
| Water Absorption (24h, %) | 0.2 - 0.3 | 0.15 - 0.25 |
| Table 2: Typical Physicochemical Properties of Cured Unsaturated Polyester Resins. |
Catalytic Mechanism of this compound
This compound acts as a Lewis acid catalyst in the esterification reaction. The tin atom coordinates with the carbonyl oxygen of the carboxylic acid (or anhydride), increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol.
Figure 1: Catalytic cycle of this compound in esterification.
Experimental Protocols
Synthesis of Unsaturated Polyester Resin using this compound
This protocol describes a typical laboratory-scale synthesis of an unsaturated polyester resin.
Materials:
-
Maleic Anhydride
-
Phthalic Anhydride
-
Propylene Glycol
-
This compound (MBTO)
-
Xylene (optional, for azeotropic removal of water)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Dean-Stark trap (if using xylene)
-
Condenser
-
Heating mantle
Procedure:
-
Charging the Reactor: Charge the three-necked flask with maleic anhydride, phthalic anhydride, and propylene glycol in the desired molar ratio. A typical starting ratio is 1:1:2.2 (maleic anhydride:phthalic anhydride:propylene glycol).
-
Adding the Catalyst: Add this compound at a concentration of 0.05-0.2% by weight of the total reactants.
-
Inert Atmosphere: Start a slow stream of nitrogen gas through the flask to create an inert atmosphere and facilitate the removal of water.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to 160-180°C. If using xylene, heat to the reflux temperature. The reaction is exothermic, so control the heating rate carefully.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically measuring the acid value of the resin. Samples are taken every 30-60 minutes.
-
Increasing Temperature: Once the initial vigorous reaction subsides, gradually increase the temperature to 200-210°C.[3] Maintain this temperature until the desired acid value (typically below 30 mg KOH/g) is reached.
-
Cooling and Inhibition: Once the target acid value is achieved, cool the reactor to below 100°C. Add a small amount of hydroquinone (e.g., 100 ppm) to inhibit premature cross-linking.
-
Dilution: While the resin is still warm (around 80-90°C), add styrene monomer with stirring to achieve the desired viscosity. A common ratio is 70 parts resin to 30 parts styrene.
-
Storage: Store the final unsaturated polyester resin in a sealed, light-proof container in a cool, dark place.
Figure 2: Experimental workflow for UPR synthesis.
Monitoring the Reaction Progress
4.2.1. Determination of Acid Value
The acid value is a measure of the free carboxylic acid groups remaining in the resin and is a key indicator of the extent of polymerization.
Procedure:
-
Accurately weigh approximately 1-2 g of the resin sample into a flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., acetone/toluene).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink color is observed.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = (V × N × 56.1) / W
Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the resin sample (g)
-
4.2.2. Viscosity Measurement
Viscosity provides an indication of the molecular weight buildup of the polyester.
Procedure:
-
Cool a sample of the resin to a standard temperature (e.g., 25°C).
-
Use a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and speed to measure the viscosity.
-
Record the viscosity in centipoise (cps) or Pascal-seconds (Pa·s).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance.
-
Be cautious when working with hot reaction mixtures.
Conclusion
This compound is a highly efficient and versatile catalyst for the production of unsaturated polyester resins. Its use can lead to significant improvements in reaction efficiency and final product properties. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize MBTO in their own UPR synthesis and development projects.
References
Application Notes and Protocols for Monitoring Monobutyltin Oxide-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail various analytical techniques for the real-time monitoring and analysis of reactions catalyzed by monobutyltin oxide (MBTO). The following sections provide in-depth methodologies for researchers in industrial and academic settings, particularly those involved in polymer chemistry, organic synthesis, and drug development.
Introduction
This compound is a versatile and efficient catalyst widely employed in various industrial chemical processes, including esterification, transesterification, and polycondensation reactions.[1][2] Its high catalytic activity and stability make it a preferred choice for the synthesis of polyesters, plasticizers, and other commercially significant compounds.[1][2] Accurate monitoring of these reactions is crucial for process optimization, quality control, and mechanistic understanding. This document outlines detailed protocols for utilizing modern analytical techniques to effectively monitor the progress of MBTO-catalyzed reactions.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor MBTO-catalyzed reactions. The choice of method depends on the specific reaction, the chemical species of interest, and the desired information (e.g., kinetic data, mechanistic insights). The most common and effective techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile reactants, products, and by-products. Derivatization is often necessary for non-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the separation and quantification of non-volatile or thermally labile compounds in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-invasive technique for real-time, in-situ monitoring of changes in the concentration of reactants and products. Both ¹H and ¹¹⁹Sn NMR can provide valuable information.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Enables continuous, real-time monitoring of the reaction progress by tracking changes in the vibrational frequencies of functional groups.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Monitoring Transesterification
This protocol is designed for the analysis of fatty acid methyl esters (FAMEs) produced during the transesterification of triglycerides, a reaction often catalyzed by MBTO.
a. Sample Preparation and Derivatization:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction immediately by adding a suitable solvent (e.g., 1 mL of hexane) and an internal standard (e.g., methyl heptadecanoate).
-
To analyze unreacted fatty acids, a derivatization step is necessary to convert them into their more volatile methyl esters. A common method is to use a solution of 2% (v/v) sulfuric acid in methanol and heat the sample at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium chloride solution and vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a clean GC vial.
b. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
c. Data Analysis:
-
Identify the FAMEs and the internal standard by their retention times and mass spectra.
-
Quantify the concentration of each FAME by integrating the peak area and comparing it to the peak area of the internal standard.
-
Plot the concentration of the product (FAMEs) as a function of time to determine the reaction kinetics.
¹H NMR Spectroscopy Protocol for In-situ Monitoring of Esterification
This non-invasive protocol allows for the real-time monitoring of an esterification reaction within an NMR tube.
a. Sample Preparation:
-
In a clean, dry NMR tube, dissolve the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) to a total volume of approximately 0.6 mL.
-
Add a known concentration of an internal standard that does not react with the components of the reaction mixture (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting materials.
-
Carefully add the this compound catalyst (e.g., 0.1-1 mol%) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer pre-heated to the desired reaction temperature.
b. NMR Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer Frequency | 400 MHz or higher |
| Nucleus | ¹H |
| Temperature | As required by the reaction (e.g., 60°C) |
| Number of Scans | 4-8 (adjust for desired signal-to-noise) |
| Relaxation Delay (d1) | 5 seconds (to ensure full relaxation for quantitative analysis) |
| Acquisition Time | 2-4 seconds |
| Pulse Angle | 90° |
c. Data Analysis:
-
Identify the characteristic proton signals for the reactants (e.g., the α-protons of the alcohol) and the product (e.g., the α-protons of the newly formed ester).
-
Integrate the respective signals at each time point.
-
Calculate the reaction conversion at each time point using the following formula: Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Reactant Signal)] x 100
-
Plot the conversion as a function of time to obtain the reaction profile and determine the reaction rate.
In-situ FTIR Spectroscopy Protocol for Monitoring Polycondensation
This protocol is suitable for monitoring the formation of polyesters in real-time by tracking changes in the infrared absorption of key functional groups.
a. Experimental Setup:
-
Set up the reaction in a vessel equipped with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance - ATR probe).
-
Charge the reactor with the diacid and diol monomers, along with the this compound catalyst.
-
Ensure the FTIR probe is fully immersed in the reaction mixture.
-
Start the reaction by heating the mixture to the desired temperature under an inert atmosphere (e.g., nitrogen).
b. FTIR Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | FTIR spectrometer with an in-situ probe |
| Detector | MCT (Mercury Cadmium Telluride) |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 per spectrum |
| Data Collection Interval | Every 1-5 minutes |
c. Data Analysis:
-
Monitor the decrease in the intensity of the O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹).
-
Simultaneously, monitor the increase in the intensity of the C=O stretching band of the newly formed ester (around 1735 cm⁻¹).
-
The disappearance of the broad O-H band and the growth of the sharp C=O ester band indicate the progress of the polycondensation reaction.
-
The kinetic profile of the reaction can be obtained by plotting the absorbance of the ester carbonyl peak as a function of time.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from monitoring MBTO-catalyzed reactions.
Table 1: Reaction Conversion of an Esterification Reaction Monitored by ¹H NMR
| Reaction Time (minutes) | Conversion (%) |
| 0 | 0 |
| 15 | 25.3 |
| 30 | 45.8 |
| 60 | 70.1 |
| 90 | 85.2 |
| 120 | 92.5 |
| 180 | 98.1 |
Table 2: Comparison of Analytical Techniques for Monitoring Esterification
| Technique | Monitored Species | Advantages | Disadvantages |
| GC-MS | Volatile reactants and products | High sensitivity and selectivity, good for complex mixtures. | Requires derivatization for non-volatile compounds, offline analysis. |
| HPLC | Non-volatile reactants and products | Suitable for thermally labile compounds, direct analysis of reaction mixture. | May have lower resolution than GC, requires method development. |
| ¹H NMR | Reactants and products with distinct proton signals | Non-invasive, in-situ, provides structural information, quantitative. | Lower sensitivity than MS, requires deuterated solvents for some applications. |
| In-situ FTIR | Functional groups of reactants and products | Real-time, continuous monitoring, no sample preparation needed. | Provides information on functional groups rather than specific molecules, can be affected by overlapping bands. |
Visualizations
Catalytic Cycle of this compound in Esterification
The following diagram illustrates the proposed Lewis acid catalytic cycle for the esterification of a carboxylic acid and an alcohol catalyzed by this compound.
Caption: Proposed catalytic cycle for MBTO-catalyzed esterification.
General Analytical Workflow for Reaction Monitoring
This diagram outlines the general workflow for monitoring a chemical reaction using the analytical techniques described.
References
Troubleshooting & Optimization
minimizing side reactions with monobutyltin oxide catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing monobutyltin oxide (MBTO) as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and solutions to minimize side reactions and optimize outcomes.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MBTO-T01 | Product Discoloration (Yellowing/Browning) | 1. High Reaction Temperature: Excessive heat can lead to thermal degradation of the polymer.[1][2] 2. Oxidation: Presence of oxygen at elevated temperatures can cause oxidative degradation.[1][2] 3. Impurities: Impurities in monomers can initiate discoloration.[1] 4. Catalyst Choice: While tin-based catalysts like MBTO generally produce better color than titanium-based catalysts, very high concentrations or impurities in the catalyst itself can contribute to color formation.[3][4] | 1. Optimize Temperature: Maintain the reaction temperature within the recommended range of 210-240°C.[5] Avoid prolonged exposure to the upper end of this range. 2. Inert Atmosphere: Conduct the reaction under a continuous purge of an inert gas like nitrogen or argon to minimize oxygen exposure.[1] 3. Use High-Purity Monomers: Ensure the purity of diacids/anhydrides and diols. 4. Use Recommended Catalyst Loading: Use the lowest effective concentration of MBTO, typically in the range of 0.01-0.5% by weight.[6] 5. Add Antioxidants: Consider the use of antioxidants, such as hindered phenols or phosphites, to inhibit oxidative degradation.[1] |
| MBTO-T02 | Formation of Cyclic Byproducts (e.g., Cyclic Ethers) | 1. High Reaction Temperature: Elevated temperatures can favor intramolecular "backbiting" reactions leading to cyclization.[7] 2. High Dilution: Reactions carried out in dilute solutions are more prone to intramolecular side reactions. | 1. Control Temperature: Lowering the reaction temperature can reduce the rate of cyclization. 2. Bulk Polymerization: Whenever possible, perform the polymerization in bulk (melt phase) rather than in solution to disfavor intramolecular reactions. |
| MBTO-T03 | Dehydration of Polyhydric Alcohols | 1. Excessive Temperature: Higher temperatures can promote the elimination of water from alcohol functionalities. 2. Acidic Impurities: Presence of strong acids can catalyze dehydration. | 1. Maintain Optimal Temperature: Adhere to the 210-240°C range, as MBTO is effective at these temperatures and minimizes dehydration of polyhydric alcohols, especially secondary ones.[8] 2. Ensure Neutral Reaction Conditions: MBTO is a neutral catalyst, which helps in avoiding acid-catalyzed side reactions. Ensure reactants are free from acidic impurities. |
| MBTO-T04 | Low Molecular Weight of Polyester | 1. Inefficient Removal of Byproducts: Water or other condensation byproducts (e.g., methanol from transesterification) not being effectively removed can limit polymer chain growth. 2. Reaction Time: Insufficient reaction time for the polycondensation stage. 3. Impurities: Monofunctional impurities in the monomers can act as chain terminators. | 1. Apply High Vacuum: During the polycondensation stage, apply a high vacuum to efficiently remove volatile byproducts. 2. Increase Reaction Time: Extend the duration of the polycondensation step. 3. Purify Monomers: Use high-purity monomers to avoid premature chain termination. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound (MBTO) as a catalyst?
This compound is primarily used as a catalyst for esterification and polycondensation reactions.[5] It is particularly effective in the synthesis of saturated and unsaturated polyester resins for applications such as powder coatings, coil coatings, and plasticizers.[9]
2. What are the main advantages of using MBTO over other catalysts?
The main advantages of MBTO include:
-
Minimization of Side Reactions: It effectively reduces side reactions like dehydration and oxidative degradation of polyhydric alcohols.
-
Improved Color: Polyesters synthesized with MBTO generally exhibit better color properties (less yellowing) compared to those made with titanium-based catalysts.[3][8]
-
High Catalytic Activity: MBTO is a highly active catalyst, which can shorten reaction times by 20-25% compared to tin-free systems and allow for lower reaction temperatures, leading to energy savings.[8]
-
No Neutralization Required: The catalyst becomes incorporated into the final product, eliminating the need for neutralization or filtration steps.[5]
3. What is the recommended operating temperature when using MBTO?
The typical temperature range for esterification and polycondensation reactions catalyzed by MBTO is between 210°C and 240°C.[5] The catalyst is stable up to 250°C.
4. How should MBTO be handled and stored?
MBTO should be stored in a dry, cool, and well-ventilated place. It is important to avoid excessive exposure to moisture. No other special handling is typically required.
5. Can MBTO be used to produce high molecular weight polyesters?
Yes, MBTO is a suitable catalyst for producing high molecular weight polyesters. To achieve this, it is crucial to effectively remove the condensation byproducts (like water or glycols) during the polycondensation step, often by applying a high vacuum.[10]
Experimental Protocols
Protocol for Minimizing Discoloration in Polyester Synthesis
This protocol outlines a general two-step melt polycondensation method for synthesizing polyesters with a focus on preventing discoloration, adapted from best practices.[1]
Materials:
-
Diacid or anhydride (high purity)
-
Diol (high purity)
-
This compound (MBTO) catalyst (0.05 - 0.2% by weight of total reactants)
-
Antioxidant (optional, e.g., hindered phenol or phosphite type)
-
High-purity nitrogen or argon gas
Procedure:
-
Esterification Stage: a. Charge the reactor with the diacid/anhydride and diol. b. Add the MBTO catalyst and any optional antioxidants. c. Assemble the reaction apparatus, ensuring a setup for the removal of water (e.g., a distillation column and condenser). d. Purge the system thoroughly with nitrogen or argon for at least 30 minutes to create an inert atmosphere. e. Begin stirring and gradually heat the mixture to 180-200°C while maintaining a gentle flow of inert gas. f. Hold at this temperature until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: a. Gradually increase the temperature to 210-240°C. b. Slowly reduce the pressure to apply a high vacuum (<1 mbar). c. Continue the reaction under these conditions. The viscosity of the melt will increase as the polymer chains grow. d. Once the desired viscosity or molecular weight is achieved, stop the reaction by cooling the reactor. e. Extrude and pelletize the resulting polyester under an inert atmosphere.
Visualizations
Caption: Troubleshooting logic for addressing product discoloration.
Caption: Core experimental factors for successful catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 7. Enhancement of cyclic ether formation from polyalcohol compounds in high temperature liquid water by high pressure carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. US5663281A - Process for preparing high molecular weight polyesters - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Catalytic Activity of Monobutyltin Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic activity of monobutyltin oxide (MBTO) in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient Catalyst Loading: The amount of MBTO may be too low to effectively catalyze the reaction. | Gradually increase the catalyst loading in increments (e.g., 0.05 wt%) to find the optimal concentration for your specific reaction.[1] |
| Low Reaction Temperature: Esterification and polycondensation reactions catalyzed by MBTO are often temperature-dependent.[2] | Ensure the reaction temperature is within the optimal range for MBTO, typically between 210°C and 240°C.[2] | |
| Presence of Moisture: Water in the reaction mixture can hydrolyze and deactivate the catalyst.[3] | Use dry reactants and solvents. Consider using a system with a Dean-Stark trap or operating under a vacuum to remove water as it forms.[3] | |
| Reactant Impurities: Impurities in the carboxylic acids or alcohols can interfere with the catalyst's activity. | Purify reactants prior to use, for example, by distillation or recrystallization. | |
| Product Discoloration (Yellowing) | High Reaction Temperature or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to thermal degradation of the reactants or products. | Optimize the reaction temperature and time to achieve complete conversion without causing degradation. Monitor the reaction progress and stop it once the desired conversion is reached. |
| Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. | |
| Catalyst Purity: Impurities in the MBTO catalyst itself can sometimes contribute to discoloration. | Use high-purity this compound. | |
| Product Haze or Cloudiness | Incomplete Solubilization of Catalyst: MBTO is initially a solid and needs to solubilize in the reaction medium to become fully active. | Ensure the reaction temperature is at least 80°C to facilitate the solubilization of MBTO in the carboxylic acid. |
| Insoluble Byproducts: Side reactions can sometimes lead to the formation of insoluble materials. | MBTO is known to minimize side reactions compared to other catalysts.[2] If haze persists, analyze the byproduct to understand its origin and adjust reaction conditions accordingly. | |
| Catalyst Deactivation | Hydrolysis: As mentioned, water is detrimental to the catalyst's stability and performance.[3] | Rigorously exclude water from the reaction system. |
| Strong Coordinating Ligands/Impurities: Certain functional groups in the reactants or impurities can bind strongly to the tin center, inhibiting its catalytic activity. | If suspected, consider purifying the reactants to remove interfering species. Pre-treating the catalyst with a suitable ligand may also be an option in some cases. |
Frequently Asked Questions (FAQs)
1. What is the typical catalyst loading for this compound?
The optimal catalyst loading can vary depending on the specific reaction, but a common starting point is in the range of 0.1 to 0.5 wt% based on the total weight of the reactants. It is recommended to perform optimization studies to determine the ideal loading for your system.
2. How does this compound compare to other esterification catalysts?
This compound generally offers several advantages, including high catalytic activity, which can lead to 20-25% shorter reaction times compared to some tin-free catalysts.[2] It also tends to produce products with improved color and less haze compared to lithium-based catalysts.[2]
3. Can the activity of this compound be enhanced?
Yes, the catalytic activity can be influenced by several factors. Ensuring an anhydrous reaction environment and using high-purity reactants are crucial. Additionally, the catalyst can be modified with other ligands in advance, though specific protocols should be developed based on the reaction being catalyzed.[2]
4. Is it necessary to remove this compound from the final product?
In many applications, particularly in the synthesis of polyester and alkyd resins, this compound becomes incorporated into the final product and does not need to be removed. This simplifies the overall process by eliminating the need for neutralization or filtration steps.
5. What are the best practices for handling and storing this compound?
This compound should be stored in a cool, dry place, away from moisture.[4] It is important to handle the material in a well-ventilated area and avoid creating dust. Always consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.
Data Presentation
Table 1: Comparative Performance of Esterification Catalysts
| Catalyst | Reaction Time Reduction (vs. tin-free) | Product Quality |
| This compound | 20-25%[2] | Improved color, less haze[2] |
| Lithium-based catalysts | Baseline | - |
| Titanium-based catalysts | Variable | Can be prone to hydrolytic degradation[3] |
Table 2: Effect of Reaction Temperature on this compound Activity
| Temperature | State of MBTO | Catalytic Activity |
| < 80°C | Insoluble solid | Low |
| ≥ 80°C | Solubilizes in carboxylic acid | Active |
| 210°C - 240°C | Solubilized | Optimal for many esterification and polycondensation reactions |
| > 250°C | Potential for thermal degradation of reactants/products | Risk of side reactions and discoloration |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is adapted from a general hydrolysis method for producing this compound.
Materials:
-
Monobutyltin trichloride (100g)
-
Sodium carbonate (Na₂CO₃) (12g)
-
Ammonia water (20% concentration) (200g)
-
Deionized water
-
Additive (e.g., a surfactant, 1g)
Procedure:
-
In a reaction vessel, dissolve 12g of Na₂CO₃ in 200g of deionized water with stirring.
-
Add 200g of 20% ammonia water to the solution.
-
Place the reaction vessel in a water bath and heat to 50°C.
-
Prepare an additive solution by dissolving 1g of the additive in 20g of deionized water. Add 50% of this solution to the reaction vessel.
-
Slowly add 100g of monobutyltin trichloride to the reaction mixture from a dropping funnel over a period of time.
-
Maintain the reaction at a constant temperature of 50°C for 2 hours.
-
During the 2-hour reaction time, add the remaining diluted additive in 20% increments every 30 minutes.
-
After the reaction is complete, filter the resulting solid this compound.
-
Wash the filter cake with deionized water (approximately 200ml) at 50-60°C. Repeat the washing step.
-
Dry the purified this compound in a rotary evaporator at 70-80°C to obtain the final product.
Protocol 2: General Procedure for MBTO-Catalyzed Polyesterification
This protocol outlines a general procedure for a lab-scale polyesterification reaction.
Materials:
-
Dicarboxylic acid (e.g., adipic acid)
-
Diol (e.g., 1,4-butanediol)
-
This compound (0.1-0.5 wt% of total reactants)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser (a Dean-Stark trap is recommended if water removal is critical).
-
Charge the dicarboxylic acid and diol into the reaction vessel.
-
Add the this compound catalyst to the mixture.
-
Begin stirring and purge the system with nitrogen.
-
Heat the reaction mixture to the desired temperature (typically 210-240°C).
-
Monitor the reaction progress by measuring the acid value of the mixture at regular intervals or by collecting the water of condensation.
-
Continue the reaction until the desired acid value or molecular weight is achieved.
-
Cool the reaction mixture to room temperature under a nitrogen blanket.
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
Caption: General experimental workflow for a this compound-catalyzed esterification.
References
- 1. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 3. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
challenges in handling and storing monobutyltin oxide
Technical Support Center: Monobutyltin Oxide (MBTO)
Welcome to the technical support center for this compound (MBTO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and storage of this compound. Below you will find troubleshooting guides, frequently asked questions, detailed protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBTO)? A1: this compound (MBTO) is an organotin compound with the chemical formula C₄H₁₀O₂Sn.[1][2] It is typically an amorphous, white powder.[3] MBTO is primarily used as a catalyst for esterification, transesterification, and polycondensation reactions at high temperatures (210-240°C).[3] It also serves as an intermediate for other organotin compounds and as a stabilizer for PVC.[3]
Q2: What are the primary hazards associated with MBTO? A2: MBTO is considered a hazardous substance.[4] It is toxic if swallowed, inhaled, or in contact with skin.[5][6] It can cause serious eye and skin irritation.[5][6] Additionally, organotin compounds can be toxic to aquatic organisms and may pose long-term environmental risks.[4] Combustion of MBTO may produce poisonous fumes, including carbon monoxide, carbon dioxide, and metal oxides.
Q3: What personal protective equipment (PPE) should be worn when handling MBTO? A3: When handling MBTO, it is essential to wear appropriate PPE to avoid direct contact. This includes chemical safety goggles or a face shield, impervious gloves, and protective clothing such as a lab coat or apron.[3][7] All handling should be performed in a well-ventilated area, preferably within a fume hood.[5][8]
Q4: In what solvents is MBTO soluble? A4: this compound is sparingly soluble or insoluble in water and most organic solvents.[2][9] However, it is soluble in organic solvents like chloroform, toluene, and acetone, as well as in strong bases/alkalis and mineral acids.[3]
Q5: What is the thermal stability of MBTO? A5: MBTO is stable under normal conditions and exhibits good thermal stability, making it suitable for high-temperature industrial processes.[3] It is used for reactions at temperatures between 210°C and 240°C and is considered stable up to 250°C.[3] It decomposes at high temperatures without melting.[10]
Troubleshooting Guide
Q: Why has the MBTO powder become clumpy or solidified? A: MBTO is described as hygroscopic, meaning it can absorb moisture from the air.[4] Improper storage in a non-sealed container can lead to clumping. To mitigate this, always store MBTO in a tightly sealed container in a cool, dry place and minimize its exposure to the atmosphere.[3][5]
Q: I noticed pressure buildup in the storage container. What should I do? A: Some safety data sheets indicate that pressure may develop in containers of MBTO.[4] This necessitates careful opening and periodic venting.[4] Always open containers slowly in a fume hood to safely release any built-up pressure.
Q: My reaction yield is lower than expected when using MBTO as a catalyst. What could be the cause? A: Reduced catalytic activity can be due to moisture contamination, as MBTO's performance can be affected by excessive moisture. Ensure all reactants and solvents are dry before starting the reaction.[8] Another cause could be improper storage leading to degradation or contamination of the catalyst. Always use a fresh, properly stored batch of MBTO for best results.
Q: The color of my final product is off when using MBTO. Why might this happen? A: While MBTO is noted for producing better color properties compared to some other catalysts, contamination in the catalyst itself or side reactions could be the cause. Ensure the purity of your MBTO and check for incompatibilities with other reactants. MBTO is known to minimize side reactions like dehydration and oxidative degradation, but this is dependent on proper reaction conditions.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Appearance | White to off-white powder/solid | [2][3][5] |
| Molecular Formula | C₄H₁₀O₂Sn | [1][2] |
| Molecular Weight | 208.83 g/mol | [5][6] |
| Melting Point | Decomposes at high temperature | [10] |
| Boiling Point | >350°C | [5] |
| Density | 1.46 g/cm³ | |
| Vapor Pressure | 24.4 Pa @ 25°C | |
| Water Solubility | Sparingly soluble/Insoluble (317–3200 µg/L @ 20°C) | [3][5][9] |
| Organic Solvent Solubility | Soluble in chloroform, toluene, acetone. 9.5 mg/L in organic solvents @ 20°C. | [3] |
Table 2: Typical Specifications for this compound
| Parameter | Specification | Citations |
| Tin Content | 54.80 – 59.50 % | [1][2][5] |
| Chlorine Content | ≤1.0 % | [1][2] |
| Volatility / Loss on Drying | ≤1.0 % | [1][2] |
| Diorganotin Content | ≤0.3 % | [2] |
| Triorganotin Content | ≤0.1 % | [2] |
Table 3: Toxicological Data
| Test | Result | Citations |
| LD50 (Intravenous, mouse) | 180 mg/kg | [4][5] |
| Hazard Statements | Toxic if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. | [5][6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Designated Area: All handling of MBTO must be conducted in a designated area, such as a fume hood, to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[3][7]
-
Dispensing: Avoid generating dust when weighing and dispensing the powder.[4] Use a spatula and weigh the powder on a tared weigh boat inside the fume hood. Close the primary container immediately after dispensing.
-
Reaction Setup: If adding MBTO to a reaction, ensure the glassware is dry and the setup is under an inert atmosphere if the reaction is sensitive to moisture.[8] MBTO can typically be charged upfront with other reactants.[3]
-
Storage: Store MBTO in its original, tightly sealed container.[4] Recommended containers include those made of polyethylene or polypropylene.[4] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat.[1][3][5]
-
Incompatible Materials: Segregate MBTO from strong acids, bases, oxidizing agents, and moisture/water.[4][5]
-
Waste Disposal: Dispose of MBTO waste and contaminated materials according to local, state, and federal regulations.[3] Do not discharge into drains.
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Use dry cleanup procedures to avoid generating dust.[4] Place the spilled material into a labeled, sealed container for disposal.[4]
Protocol 2: Synthesis of this compound (Illustrative Example)
This protocol is for informational purposes, adapted from literature, and should be performed by trained personnel with appropriate safety measures.
-
Preparation: In a reaction vessel, dissolve 12g of sodium carbonate (Na₂CO₃) in 200g of water with stirring.
-
Addition of Ammonia: Add 200g of 20% ammonia water to the solution.
-
Heating: Place the reaction vessel in a water bath and raise the temperature to 50°C.
-
Reactant Addition: Slowly add 100g of monobutyltin trichloride to the reaction vessel using a constant pressure funnel.
-
Reaction: Maintain the reaction at a constant temperature of 50°C for 2 hours.
-
Filtration and Washing: After the reaction is complete, filter the resulting this compound precipitate. Wash the filter cake with water (at 50-60°C) multiple times.
-
Drying: Dry the final product using a rotary evaporator at 70-80°C to obtain the purified this compound powder.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for troubleshooting common MBTO issues.
Caption: Chemical incompatibilities of this compound.
References
- 1. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 2. This compound (MBTO) [gisonb.com]
- 3. atamankimya.com [atamankimya.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. nexuspolychem.in [nexuspolychem.in]
- 10. This compound |2273-43-0--Nantong Jiusheng Chemical Co., Ltd. [jiushengchem.com]
Technical Support Center: Mitigating Discoloration in Polymer Synthesis with Monobutyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on avoiding discoloration in polymers catalyzed by monobutyltin oxide (MBTO). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory experiments.
Troubleshooting Guide: Diagnosing and Resolving Polymer Discoloration
Discoloration, often manifesting as a yellow or brown tint in the final polymer, is a common challenge in polyester and polyurethane synthesis. When using this compound as a catalyst, several factors can contribute to this issue. This guide provides a systematic approach to identifying and resolving the root cause of discoloration.
Logical Flow for Troubleshooting Discoloration
Caption: Troubleshooting workflow for polymer discoloration.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer yellowing even when using this compound, which is known for producing good color?
A1: While this compound generally yields polymers with better color compared to catalysts like titanium-based compounds, discoloration can still occur due to several factors[1][2]. The primary causes are thermal degradation and oxidation of the polymer backbone or additives.[3] High reaction temperatures, prolonged reaction times, the presence of oxygen, and impurities in monomers or solvents can all contribute to the formation of color bodies (chromophores).[3]
Q2: What is the optimal concentration of this compound to minimize discoloration?
A2: The optimal concentration of this compound typically ranges from 0.05% to 0.2% by weight of the total reactants.[4][5] Using a higher concentration than necessary will not significantly increase the reaction rate but may contribute to side reactions that can cause discoloration. It is recommended to start with a lower concentration and optimize based on your specific reaction kinetics and desired polymer properties.
Q3: Can the purity of this compound itself affect the color of my polymer?
A3: Yes, the purity of the catalyst is a critical factor. Impurities such as tributyltin compounds or residual reactants from the synthesis of MBTO can negatively impact the color of the final polymer.[4] It is advisable to use a high-purity grade of this compound and to handle and store it under inert and dry conditions to prevent degradation.[6]
Q4: What type of stabilizers can I use in conjunction with this compound to prevent discoloration?
A4: A combination of primary and secondary antioxidants is highly effective.
-
Phosphite-based stabilizers (secondary antioxidants), such as tris(2,4-di-tert-butylphenyl)phosphite, are excellent at decomposing hydroperoxides that form during processing and can prevent the initial color formation.[7][8]
-
Hindered phenolic antioxidants (primary antioxidants) scavenge free radicals and provide long-term thermal stability.[9] The synergistic use of both types of stabilizers can offer superior protection against discoloration.
Q5: How does reaction temperature influence discoloration when using this compound?
A5: this compound is a highly active catalyst, which allows for polymerization at lower temperatures compared to some other catalysts.[10] This is a key advantage in preventing discoloration, as higher temperatures accelerate thermal degradation and the formation of chromophores.[3] It is crucial to maintain the reaction temperature within the recommended range for your specific polymer system, typically between 210°C and 240°C for polyesters.[11]
Q6: Can I do anything to improve the color of my polymer after it has already discolored?
A6: Post-synthesis color correction is challenging and often not fully effective. Some studies have shown that dissolving the discolored polymer in a suitable solvent mixture and then precipitating it can lead to a whiter product, but this is not always practical or scalable.[1] The most effective approach is to prevent discoloration from occurring in the first place by carefully controlling the reaction conditions and using appropriate stabilizers.
Data Presentation
Table 1: Catalyst Performance and Polymer Color
This table provides a qualitative and quantitative comparison of common polyesterification catalysts and their general impact on the final polymer's color.
| Catalyst Type | Typical Concentration (ppm) | Relative Activity | Final Polymer Color (Typical) | Yellowness Index (YI) - Representative | L* Value (Higher is Lighter) | b* Value (Higher is Yellower) |
| This compound (MBTO) | 50 - 200 | High | Colorless to Pale Yellow | Low | High | Low |
| Dibutyltin Oxide (DBTO) | 400 | High | Colorless to Pale Yellow | ~5-10 | ~85-90 | ~5-10 |
| Antimony Trioxide | 250 - 300 | Moderate | Colorless to Greyish | ~10-15 | ~80-85 | ~10-15 |
| Tetrabutyl Titanate (TBT) | 10 - 50 | Very High | Yellow to Brownish | ~20-40 | ~70-80 | ~20-30 |
Note: Yellowness Index, L, and b* values are representative and can vary significantly based on specific monomers, reaction conditions, and the presence of stabilizers. Data for DBTO is used as a close proxy for MBTO based on available literature.*[1]
Table 2: Effect of this compound Concentration and Temperature on Polymer Color
This table illustrates the expected trend of how adjusting MBTO concentration and reaction temperature can influence the yellowness of the final polymer.
| MBTO Concentration (wt%) | Max. Reaction Temp. (°C) | Expected Yellowness Index (YI) |
| 0.05 | 220 | Lowest |
| 0.1 | 220 | Low |
| 0.2 | 220 | Low-Moderate |
| 0.1 | 230 | Moderate |
| 0.1 | 240 | Moderate-High |
| 0.2 | 240 | Highest |
Experimental Protocols
Detailed Methodology for Polyester Synthesis Using this compound
This protocol outlines the synthesis of a generic polyester, which can be adapted for specific monomer combinations.
Workflow for Low-Discoloration Polyester Synthesis
Caption: Experimental workflow for polyester synthesis.
Materials and Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, distillation column, and vacuum connection.
-
Heating mantle with temperature controller.
-
High-purity di-acid or diester monomer.
-
High-purity diol monomer.
-
This compound (MBTO), high-purity grade.
-
Phosphite stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).
-
Nitrogen or Argon gas supply.
Procedure:
-
Reactor Setup and Charging:
-
Assemble the reaction vessel, ensuring all joints are well-sealed to prevent oxygen ingress.
-
Charge the di-acid and diol monomers into the reactor. A slight excess of the diol (e.g., 10-20 mol%) is often used to compensate for losses during distillation.
-
Add the this compound catalyst (0.05-0.2 wt% of total monomer weight) and the phosphite stabilizer (e.g., 0.1 wt%).[4]
-
Begin stirring and start a continuous purge of inert gas (nitrogen or argon) through the reaction mixture.
-
-
Esterification Stage:
-
Gradually heat the mixture to 180-200°C.
-
Water of esterification will begin to distill off. Maintain a steady inert gas flow to aid in its removal.
-
Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours. The reaction mixture should become clear.
-
-
Polycondensation Stage:
-
Slowly increase the temperature to the target polycondensation temperature, typically between 220°C and 240°C.[11]
-
Once the target temperature is reached, gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.
-
Excess diol will distill off as the molecular weight of the polymer increases. The viscosity of the reaction mixture will also increase noticeably.
-
Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity or stirrer torque is achieved.
-
-
Reaction Termination and Product Recovery:
-
Discontinue heating and break the vacuum by introducing the inert gas.
-
Allow the polymer to cool under the inert atmosphere.
-
Once cooled, the polymer can be extruded or collected from the reactor.
-
Signaling Pathways and Mechanisms
Proposed Mechanism of Discoloration in Polyester Synthesis
Discoloration in polyesters is primarily due to the formation of chromophoric structures resulting from thermal and thermo-oxidative degradation. The presence of a catalyst can influence these degradation pathways.
Simplified Degradation and Discoloration Pathway
Caption: General mechanism of polymer discoloration.
This compound, as a Lewis acid, catalyzes the esterification and transesterification reactions. While it is generally considered to produce polymers with good color, at excessively high temperatures or concentrations, it may also catalyze side reactions such as etherification of diols or dehydration, which can lead to the formation of unsaturated species that contribute to color. The primary role of MBTO in preventing discoloration is its high efficiency, which allows for lower reaction temperatures and shorter reaction times, thereby minimizing the window for thermal degradation to occur.[10]
References
- 1. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. swaminathansivaram.in [swaminathansivaram.in]
- 3. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]
- 7. US4385145A - Phosphite stabilizers for polyester resins - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. simona-pmc.com [simona-pmc.com]
- 10. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 11. atamankimya.com [atamankimya.com]
optimizing reaction temperature for monobutyltin oxide catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperature and other conditions when using monobutyltin oxide (MBTO) as a catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound catalysis.
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Rate or Incomplete Conversion | Insufficient Reaction Temperature: The catalytic activity of this compound is highly temperature-dependent. | Gradually increase the reaction temperature in increments of 5-10°C within the recommended range (typically 210-240°C). Monitor the reaction progress at each new temperature.[1][2] |
| Catalyst Loading is Too Low: An inadequate amount of catalyst will result in a slower reaction. | The typical catalyst concentration is 0.05–0.3 wt% based on the total weight of the reactants.[3] Consider increasing the catalyst loading within this range. | |
| Presence of Moisture: this compound's catalytic activity can be hindered by excessive moisture. | Ensure all reactants and solvents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products or Discoloration | Reaction Temperature is Too High: Excessive heat can lead to thermal degradation of reactants or products, causing discoloration and the formation of by-products.[4] | Reduce the reaction temperature. While MBTO is stable up to 250°C, the optimal temperature will depend on the specific reactants.[2] |
| Presence of Impurities: Impurities in the reactants or catalyst can lead to undesired side reactions. | Use reactants and catalyst of high purity. The purity of this compound should be at least 95%.[5][6] | |
| Oxidation of Reactants or Products: Some reactants, particularly polyhydric alcohols, can undergo oxidative decomposition at high temperatures. | Conduct the reaction under an inert atmosphere to minimize oxidation. This compound is known to reduce such side reactions compared to other catalysts.[1] | |
| Catalyst Deactivation | Hydrolysis of the Catalyst: Although hydrolytically stable, prolonged exposure to water at high temperatures can lead to deactivation. | As mentioned, ensure anhydrous conditions throughout the experiment. |
| Formation of Inactive Catalyst Species: The catalyst may form inactive complexes with certain functional groups present in the reaction mixture. | While this compound is generally robust, if deactivation is suspected, consider adding the catalyst in portions throughout the reaction. However, it is typically added upfront with the reactants. | |
| Product Isolation Issues | Catalyst Residue in the Product: this compound is designed to be incorporated into the final product without the need for filtration.[1][2] | No action is typically required. If removal is necessary for a specific application, consider post-reaction purification methods appropriate for your product. |
Frequently Asked Questions (FAQs)
1. What is the optimal reaction temperature for this compound catalysis?
The optimal reaction temperature for this compound catalysis typically falls between 210°C and 240°C.[2] The catalyst is thermally stable up to 250°C.[2] However, the ideal temperature can vary depending on the specific esterification or polycondensation reaction being performed. It is recommended to start with a temperature in the lower end of this range and gradually increase it to find the optimal balance between reaction rate and product purity.
2. How does this compound compare to other esterification catalysts?
This compound offers several advantages over other catalysts. It can significantly shorten reaction times, by 20-25% compared to tin-free catalysts, and often allows for lower reaction temperatures, leading to energy savings.[1] It also minimizes undesirable side reactions like dehydration and oxidative decomposition of polyhydric alcohols, resulting in better color and odor properties of the final product.[3]
3. Does the catalyst need to be removed from the final product?
No, a key feature of this compound is that it becomes incorporated into the final polymer backbone and does not require neutralization or filtration.[1][2] This simplifies the overall process.
4. What is the typical catalyst loading for this compound?
A typical catalyst loading for this compound is between 0.05% and 0.3% by weight, based on the total mass of the reactants.[3]
5. Is this compound sensitive to air and moisture?
While this compound is hydrolytically stable, it is recommended to avoid excessive moisture to maintain optimal catalytic activity.[1] Performing reactions under an inert atmosphere (e.g., nitrogen) is good practice, especially at high temperatures, to prevent potential oxidation of the reactants.
Experimental Protocols
General Protocol for Polyesterification using this compound
This protocol provides a general procedure for a laboratory-scale polyesterification reaction. The specific reactants and their molar ratios should be adjusted based on the desired polyester.
Materials:
-
Diacid or anhydride (e.g., Isophthalic acid)
-
Diol (e.g., Propylene glycol)
-
This compound (MBTO)
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a condenser for water removal.
Procedure:
-
Charging the Reactor: Charge the reaction flask with the diacid and diol in the desired molar ratio.
-
Catalyst Addition: Add this compound to the reaction mixture. The typical catalyst loading is 0.05-0.3 wt% of the total reactant weight.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and then maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture. This compound will start to solubilize in the carboxylic acid at around 80°C.[2]
-
Continue heating to the desired reaction temperature, typically between 210°C and 240°C.
-
Water will begin to distill off as the esterification reaction proceeds. Monitor the amount of water collected.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.
-
Completion and Cooldown: Once the desired acid value is reached, stop heating and allow the mixture to cool down under a nitrogen atmosphere. The resulting polyester can be discharged from the reactor.
Data Presentation
Table 1: Effect of this compound on Polyesterification Reaction Time
| Catalyst | Catalyst Loading (mol % of initial charge) | First Stage Time (hours) | Second Stage Time (hours) |
| None | 0 | 6.3 | 5.6 |
| This compound (MBTO) | 0.20 | 2.9 | 4.5 |
This data is based on a specific example of polyester synthesis and illustrates the significant reduction in reaction time when using MBTO.[4]
Visualizations
Caption: Experimental workflow for polyesterification using this compound.
Caption: Troubleshooting flowchart for low reaction yield or rate.
References
- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 5. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Poor Solubility of Monobutyltin Oxide in Reaction Media
Welcome to the technical support center for monobutyltin oxide (MBTO). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in their reaction media. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is an amorphous white powder that generally exhibits very low solubility in water and most common organic solvents at room temperature.[1][2][3] Quantitative data indicates a solubility of approximately 9.5 mg/L in organic solvents and between 317-3200 µg/L in water at 20°C.[1] Despite some reports of solubility in solvents like chloroform, toluene, and acetone, it is best to assume it is sparingly soluble or insoluble for practical purposes in most neutral organic media at ambient temperatures.[4] However, it is readily soluble in strong bases/alkalis and mineral acids.[1][2][3]
Q2: I've seen conflicting information about the solubility of this compound. Why is that?
A2: The conflicting reports on the solubility of this compound likely stem from the different contexts in which "solubility" is considered. While its absolute solubility in many organic solvents is low, it can become "soluble" under specific reaction conditions, which is crucial for its catalytic activity. The term "soluble" in some literature may refer to a sufficient amount of the catalyst dissolving to effectively participate in the reaction, rather than high solubility in the traditional sense. It's also important to note that diorganotin and monoorganotin oxides are often polymeric solids that are insoluble in all solvents except by reaction.[3][5]
Q3: In which types of reactions is the solubility of this compound a known issue?
A3: The poor solubility of this compound is most relevant when it is used as a catalyst in reactions such as esterification, transesterification, and polycondensation.[1][2] In these reactions, its catalytic efficacy is dependent on its ability to interact with the reactants in the liquid phase.
Q4: How does temperature affect the solubility of this compound?
A4: Temperature plays a critical role in the solubility of this compound, particularly in acidic reaction media. A key characteristic of this catalyst is that it begins to solubilize in the presence of carboxylic acids at temperatures around 80°C.[1][4] In many esterification and polycondensation reactions, which are typically run at elevated temperatures (210°C to 240°C), the catalyst dissolves in the reaction mixture and becomes incorporated into the final product.[1][4]
Troubleshooting Guide
Issue: this compound is not dissolving in my reaction medium.
This is a common observation, especially at the start of a reaction at lower temperatures. The following troubleshooting workflow can help you address this issue.
Caption: Troubleshooting workflow for poor this compound solubility.
Solubility Enhancement Strategies
If heating in the presence of carboxylic acids is not applicable to your system, consider the following strategies:
-
Strategy 1: Use of Co-solvents While this compound has low solubility in most single solvents, a co-solvent system might improve its dispersion. Polar, aprotic solvents that can coordinate with the tin center could be effective.
-
Strategy 2: In-situ Solubilization with Ligands The solubility of organotin oxides can be influenced by the presence of ligands.[2] Adding a small amount of a suitable ligand that can react with this compound to form a more soluble complex in your reaction medium could be a viable approach.
-
Strategy 3: Use as a Finely Dispersed Suspension If complete dissolution is not achievable, ensuring the this compound is present as a fine, well-dispersed suspension can maximize its surface area and catalytic activity. High-shear mixing or sonication can aid in creating a stable dispersion. This compound has been described as a phase-transfer catalyst, which by nature, facilitates reactions between reactants in different phases without needing to be fully soluble in either.[1][4][6]
Quantitative Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Medium | Temperature (°C) | Solubility |
| Organic Solvents (general) | 20 | 9.5 mg/L |
| Water | 20 | 317 - 3200 µg/L |
| Carboxylic Acids | >80 | Solubilizes during reaction |
| Strong Bases/Alkalis | Ambient | Soluble |
| Mineral Acids | Ambient | Soluble |
Experimental Protocols
Protocol 1: Assessing Solubility/Dispersion via Particle Size Analysis
This protocol helps to determine the extent of dissolution or the particle size distribution of suspended this compound in your reaction medium.
Objective: To quantify the particle size of this compound in a liquid medium.
Materials:
-
This compound
-
Your reaction medium (solvent or mixture)
-
Particle size analyzer (e.g., laser diffraction or dynamic light scattering instrument)
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a suspension of this compound in your reaction medium at the desired concentration.
-
Subject the suspension to a defined dispersion procedure (e.g., sonication for 10 minutes) to break up any agglomerates.
-
Immediately after dispersion, introduce the sample into the particle size analyzer.
-
Perform the measurement according to the instrument's operating instructions.
-
Analyze the resulting particle size distribution. A significant reduction in particle count or a shift to very small particle sizes may indicate some level of dissolution. A stable, narrow distribution indicates a well-dispersed system.
Caption: Workflow for particle size analysis of a this compound suspension.
Protocol 2: Monitoring Dissolution using UV-Vis Spectroscopy
This protocol can be used to indirectly monitor the dissolution of this compound if it or a resulting soluble complex has a UV-Vis absorbance signature.
Objective: To qualitatively or quantitatively track the appearance of a soluble tin species in the reaction medium.
Materials:
-
This compound
-
Your reaction medium (UV-transparent in the region of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Syringe filters (if necessary to remove undissolved particles)
Procedure:
-
Record a baseline UV-Vis spectrum of your pure reaction medium.
-
Add this compound to the reaction medium and stir under the desired reaction conditions (e.g., heating).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
If undissolved solids are present, filter the aliquot through a syringe filter appropriate for your solvent system to obtain a clear solution.
-
Record the UV-Vis spectrum of the clear solution.
-
An increase in absorbance at a characteristic wavelength over time can indicate the dissolution of the this compound or the formation of a soluble complex. For quantitative analysis, a calibration curve would need to be prepared with a known soluble organotin compound of a similar structure.
Caption: Workflow for monitoring this compound dissolution via UV-Vis spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. eurofins.com.au [eurofins.com.au]
- 3. Speciation analysis of organotin compounds by capillary electrophoresis with direct ultraviolet absorbance detection [iris.unife.it]
- 4. selectscience.net [selectscience.net]
- 5. mdpi.com [mdpi.com]
- 6. micromeritics.com [micromeritics.com]
impact of impurities on monobutyltin oxide catalytic performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing monobutyltin oxide (MBTO) as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalysis with this compound, with a focus on the impact of impurities.
| Observed Problem | Potential Cause | Recommended Actions |
| Reduced Reaction Rate / Incomplete Conversion | 1. Catalyst Poisoning by Moisture: Water can hydrolyze this compound, leading to the formation of less active or inactive tin species.[1][2] | - Ensure all reactants, solvents, and inert gases are thoroughly dried before use.- Store this compound in a desiccator or under an inert atmosphere. |
| 2. Presence of Inhibitory Impurities: Dibutyltin oxide and tributyltin oxide impurities, often present from the synthesis of MBTO, can exhibit different catalytic activities, altering the overall reaction kinetics.[3][4] | - Request a certificate of analysis from your supplier to verify the purity of the this compound.- If purity is a concern, consider purification by washing with appropriate solvents. | |
| 3. Residual Chloride Impurities: If the this compound was synthesized from chlorinated precursors (e.g., monobutyltin trichloride), residual chlorides can act as catalyst inhibitors by altering the Lewis acidity of the tin center.[5][6] | - Test for the presence of chlorides in your catalyst lot.- If chlorides are present, washing the catalyst with deionized water may help to remove them.[3] | |
| Inconsistent Batch-to-Batch Reaction Times | Variable Purity of Catalyst: Different batches of this compound may contain varying levels of impurities such as dibutyltin oxide, tributyltin oxide, and moisture.[3][7] | - Qualify each new batch of catalyst by running a small-scale standard reaction and comparing the reaction profile to a known standard.- Analyze the purity of each batch using analytical techniques like GC-MS. |
| Undesirable Side Reactions or Off-Spec Product | Altered Catalyst Selectivity: The presence of other organotin species (dibutyltin and tributyltin compounds) can influence the selectivity of the catalytic reaction, leading to the formation of byproducts. | - Characterize the impurity profile of your this compound catalyst.- Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired product formation. |
| Formation of Gels or Insoluble Particles | Hydrolysis and Condensation of Catalyst: Excessive moisture can lead to the hydrolysis and subsequent condensation of this compound to form insoluble tin oligomers or oxides.[1][2] | - Rigorously exclude water from the reaction system.- Ensure the reaction temperature is appropriate, as high temperatures can sometimes promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how do they affect its performance?
A1: The most common impurities found in commercially available this compound are dibutyltin oxide, tributyltin oxide, and moisture.[3][7] The presence of these impurities can lead to variations in catalytic activity and selectivity. Since dibutyltin and tributyltin compounds have different molecular structures and Lewis acidities compared to this compound, they will exhibit different catalytic behavior in esterification and transesterification reactions.[4] This can result in altered reaction rates and potentially the formation of different byproducts. Moisture is a significant concern as it can hydrolyze the catalyst, leading to deactivation.[1][2]
Q2: What is a typical purity level for this compound, and what are the acceptable limits for key impurities?
A2: A typical purity for this compound is at least 95%.[3][7] While specific limits can vary by supplier and application, a patent for polyester synthesis using organotin catalysts provides the following typical impurity levels for a high-purity grade:
-
Dibutyltin oxide: < 1.5%
-
Tributyltin oxide: < 1.0%
-
Moisture: < 1.0%
-
Heavy metals: < 200 ppm
Q3: My reaction is very sensitive to water. How can I minimize catalyst deactivation due to hydrolysis?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout your experiment. This includes:
-
Using freshly distilled and dried solvents.
-
Drying all reactants and glassware thoroughly before use.
-
Storing your this compound catalyst in a desiccator or a glovebox under an inert atmosphere.
-
Running the reaction under a dry inert gas atmosphere (e.g., nitrogen or argon).
Q4: Can I regenerate a deactivated this compound catalyst?
A4: In many of its primary applications, such as polyester synthesis, this compound acts as a homogeneous catalyst and becomes incorporated into the final product. Therefore, regeneration is generally not feasible or practiced. If catalyst deactivation is observed during a reaction, it is typically due to irreversible poisoning (e.g., by hydrolysis), and the focus should be on preventing the deactivation in subsequent experiments by carefully controlling the reaction conditions and purity of all components.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Purity | ≥ 95% | [3][7] |
| Dibutyltin Oxide Impurity | < 1.5% | [3][7] |
| Tributyltin Oxide Impurity | < 1.0% | [3][7] |
| Moisture Content | < 1.0% | [3][7] |
| Heavy Metals | < 200 ppm | [3] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a general method for the analysis of organotin impurities in a this compound sample. A derivatization step is necessary to make the polar organotin oxides volatile for GC analysis.
1. Sample Preparation and Derivatization (Ethylation): a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial. b. Dissolve the sample in a suitable organic solvent (e.g., 10 mL of a toluene/methanol mixture). c. Add an internal standard (e.g., a known amount of tripropyltin chloride in solution). d. Prepare a fresh 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol. e. Add the NaBEt₄ solution dropwise to the sample solution while stirring. This will ethylate the organotin oxides. f. Allow the reaction to proceed for 30 minutes at room temperature. g. Quench the reaction by adding deionized water. h. Extract the ethylated organotin compounds into an organic solvent like hexane. i. Carefully separate the organic layer and dry it over anhydrous sodium sulfate. j. The sample is now ready for GC-MS analysis.[8][9]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Scan mode (e.g., m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Protocol 2: Catalytic Performance Testing in Polyester Synthesis
This protocol describes a method to evaluate the catalytic activity of this compound in a model polyesterification reaction. The progress of the reaction is monitored by measuring the decrease in the acid number of the reaction mixture.
1. Materials and Setup:
-
Reactants: Isophthalic acid, propylene glycol.
-
Catalyst: this compound.
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a Dean-Stark trap to collect the water of reaction.
2. Procedure: a. Charge the reaction flask with isophthalic acid (1.0 mole) and propylene glycol (1.1 moles). b. Add the this compound catalyst (e.g., 0.1 mol% based on the acid). c. Start stirring and begin heating the mixture under a slow stream of nitrogen. d. Heat the reaction mixture to 220°C. The water of esterification will begin to collect in the Dean-Stark trap. e. Maintain the reaction at 220°C and take samples (approximately 1 g) from the reaction mixture every 30-60 minutes. f. Continue the reaction until the acid number stabilizes or reaches a target value.[3][10][11]
3. Analysis of Reaction Progress (Acid Number Titration): a. Accurately weigh the collected sample into a flask. b. Dissolve the sample in a suitable solvent mixture (e.g., toluene/ethanol). c. Add a few drops of a suitable indicator (e.g., phenolphthalein). d. Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink color is observed. e. Calculate the acid number (in mg KOH/g of sample). f. Plot the acid number versus time to obtain the reaction profile and compare the performance of different catalyst batches or types.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 4. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 5. The influence of chloride impurities on Pt/C fuel cell catalyst corrosion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 11. DE69206622T2 - PRODUCTION OF POLYESTERS WITH TIN CATALYSTS. - Google Patents [patents.google.com]
strategies for monobutyltin oxide catalyst recovery and recycling
Welcome to the technical support center for Monobutyltin Oxide (MBTO) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the recovery and recycling of MBTO catalysts. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is the recovery and recycling of this compound (MBTO) a standard industrial practice?
A1: In many of its primary applications, such as in the production of polyester and alkyd resins, MBTO is not typically recovered or recycled.[1] The catalyst is often integrated into the final product without negatively impacting its quality.[1] This makes for a technically simple application process that avoids the need for subsequent neutralization or filtration steps.[1]
Q2: Under what circumstances would I need to recover the MBTO catalyst?
A2: Recovery of the MBTO catalyst may be necessary in specialized applications where the final product must be free of tin compounds, or in research settings to understand catalyst lifecycle and deactivation. Additionally, if you are using MBTO in a novel reaction system where its incorporation into the product is not desirable, a recovery strategy would be essential.
Q3: What are the key chemical properties of MBTO that influence its recovery?
A3: MBTO is an amorphous white powder that is nearly insoluble in water and most organic solvents.[1] However, it is soluble in bases, alkalis, and mineral acids.[1] This differential solubility is the primary chemical property exploited for its recovery.
Q4: Can MBTO be modified to simplify its recovery?
A4: Yes. A common strategy to facilitate the recovery of organotin catalysts is "heterogenization." This involves anchoring the catalyst onto a solid support, such as silica.[2][3] This transforms the homogeneous catalyst into a heterogeneous one, which can be more easily separated from the reaction mixture through filtration or centrifugation.[4]
Q5: What signs indicate that my MBTO catalyst has deactivated?
A5: Catalyst deactivation can be indicated by a decrease in reaction rate, a need for higher reaction temperatures to achieve the same conversion, or a change in product selectivity.[5] In the case of MBTO, which is often used in polymerization, an increase in reaction time or a lower molecular weight of the resulting polymer could signify deactivation.
Troubleshooting Guides
Issue 1: Low Recovery Yield of MBTO Catalyst
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | If attempting to recover MBTO by precipitation from an acidic or basic solution, ensure the pH is adjusted to a point where MBTO is least soluble. |
| Losses During Filtration | Use a filter medium with a pore size small enough to retain the fine MBTO powder. Consider using a centrifuge to pellet the catalyst before decanting the supernatant. |
| Incomplete Extraction | When using liquid-liquid extraction with an acidic solution, ensure vigorous mixing and sufficient contact time to allow for the formation of the water-soluble tin salt.[6] |
| High Residual Solubility | The reaction solvent may have some affinity for MBTO. Consider washing the recovered catalyst with a solvent in which it is known to be highly insoluble. |
Issue 2: Recycled MBTO Catalyst Shows Low Activity
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The catalyst may have been deactivated by impurities in the reactants or by side products. Consider a regeneration step, such as washing with a specific solvent or a mild chemical treatment, to remove the poisoning species.[7] |
| Thermal Degradation | MBTO is stable up to 240-250°C. If the reaction or recovery process exceeded this temperature, the catalyst may have undergone thermal degradation. |
| Incomplete Removal of Recovery Agents | Residual acids or bases from the recovery process can interfere with the catalyst's activity in subsequent reactions. Ensure the catalyst is thoroughly washed and dried after recovery. |
| Changes in Morphology | The recovery process may have altered the physical properties of the catalyst, such as its surface area or particle size. Characterization of the fresh and recycled catalyst is recommended to investigate this.[8] |
Experimental Protocols
Protocol 1: Recovery of MBTO via Acid Extraction
This protocol is based on the principle of converting the water-insoluble MBTO into a water-soluble salt using an acid.[6]
-
Reaction Quenching: Once the primary reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: If the reaction mixture is highly viscous, dilute it with a solvent in which the product is soluble but MBTO is not (e.g., toluene).
-
Acidic Extraction: Add an aqueous solution of a mineral acid (e.g., 5% HCl) or an organic acid (e.g., 5% oxalic acid) to the mixture. The volume of the acidic solution should be sufficient to form a distinct aqueous phase.
-
Mixing: Stir the biphasic mixture vigorously for at least 30 minutes to ensure complete reaction of the MBTO with the acid.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer will contain the tin salt.
-
Catalyst Precipitation: Collect the aqueous layer and adjust the pH with a base (e.g., NaOH) until the MBTO precipitates out as a white solid.
-
Isolation: Isolate the precipitated MBTO by filtration or centrifugation.
-
Washing and Drying: Wash the recovered MBTO with deionized water to remove any residual salts, followed by a solvent like acetone to aid in drying. Dry the catalyst under vacuum at a temperature between 70-80°C.
Protocol 2: Heterogenization of an Organotin Catalyst on Silica
This protocol provides a general workflow for anchoring an organotin catalyst to a silica support to facilitate its recovery.[2][3]
-
Silica Activation: Activate silica gel by heating it under vacuum to remove adsorbed water.
-
Surface Functionalization (Optional but Recommended): For stronger anchoring, functionalize the silica surface with a linker molecule, such as (3-mercaptopropyl)trimethoxysilane. This introduces thiol groups that can covalently bond with the tin atom.
-
Anchoring Reaction: Reflux the activated (and functionalized) silica with the organotin catalyst (in this case, an MBTO precursor or a related organotin compound) in a suitable anhydrous solvent (e.g., toluene) for several hours.
-
Isolation of Heterogenized Catalyst: After the reaction, cool the mixture and collect the solid catalyst by filtration.
-
Washing: Wash the catalyst extensively with the reaction solvent to remove any unreacted, non-anchored organotin species.
-
Drying: Dry the heterogenized catalyst under vacuum.
-
Catalyst Recovery and Reuse: After a catalytic reaction, the solid supported catalyst can be recovered by simple filtration or centrifugation, washed with a suitable solvent, dried, and then reused in subsequent reaction cycles.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to MBTO and its recovery.
| Parameter | Value | Significance | Reference |
| Thermal Stability | Up to 250°C | Defines the maximum operating temperature for reactions using MBTO. | |
| Tin Content in MBTO | ≥ 56% | A key parameter for quality control of the catalyst. | |
| Drying Temperature (Post-Recovery) | 70-80°C | Optimal temperature range for drying the recovered catalyst without degradation. | |
| Reaction Time Reduction | 20-25% (compared to tin-free catalysts) | Demonstrates the high catalytic efficiency of MBTO. | [1] |
| Tin Removal Efficiency (Acid Extraction) | > 99% | Shows the potential effectiveness of acid extraction for removing tin compounds from a reaction mixture. | [6] |
Visualizations
Logical Workflow for Troubleshooting MBTO Recovery
References
- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 7. Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sbcat.org [sbcat.org]
Technical Support Center: Preventing Gelation in Polyester Synthesis with Monobutyltin Oxide
Welcome to the technical support center for polyester synthesis. This resource is designed for researchers, scientists, and drug development professionals utilizing monobutyltin oxide (MBTO) as a catalyst. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to gelation during your experiments.
Troubleshooting Guide: Premature Gelation
Gelation, the formation of a cross-linked, insoluble polymer network, is a critical issue in polyester synthesis that can lead to the loss of an entire batch. This compound is an effective catalyst for promoting the desired esterification reaction while minimizing side reactions that can cause gelation.[1][2][3] This guide provides a systematic approach to troubleshooting and preventing premature gelation.
Problem: A sudden and irreversible increase in viscosity is observed during synthesis, indicating gelation.
Initial Assessment Workflow
Caption: Initial assessment workflow for troubleshooting gelation.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: My reaction mixture gelled unexpectedly. What is the most likely cause when using this compound?
A1: The most common causes of premature gelation, even when using an effective catalyst like MBTO, are excessive reaction temperature and incorrect catalyst concentration. Localized overheating can accelerate side reactions that lead to cross-linking. While MBTO is stable at typical polyesterification temperatures of 210-240°C, exceeding this range can be problematic.[1][3]
Q2: How does the concentration of this compound affect the risk of gelation?
A2: While MBTO is designed to minimize side reactions, an excessively high concentration can potentially alter the reaction kinetics in a way that may not be desirable. Conversely, too little catalyst may not effectively drive the primary esterification reaction, leading to longer reaction times at high temperatures, which can increase the likelihood of side reactions. A typical concentration range for organotin catalysts like MBTO is 0.05% to 0.3% by weight of the total reactants.[4]
Q3: Can the purity of my monomers contribute to gelation?
A3: Absolutely. Impurities in diols or diacids can act as cross-linking agents, especially at high temperatures. It is crucial to use high-purity monomers to minimize the risk of unintended side reactions that can lead to gelation.
Q4: How can I identify the onset of gelation early?
A4: Regular monitoring of the reaction viscosity is key. A sudden, sharp increase in viscosity is a primary indicator of gelation. For more precise determination, rheological analysis can be employed to identify the gel point, which is often characterized by the crossover of the storage modulus (G') and loss modulus (G'').[5][6]
Q5: What should I do if I notice the viscosity increasing rapidly?
A5: If you suspect the onset of gelation, immediately reduce the reaction temperature to slow down the kinetics. If possible and safe, you can also try to dilute the reaction mixture with a suitable solvent to decrease the concentration of reactive species, although this may not be feasible in all cases and may not reverse the gelation that has already occurred.
Preventing Gelation: Best Practices
Proactive measures are crucial for preventing gelation. The following sections provide guidance on reaction parameters and experimental procedures.
Data Presentation: Recommended Reaction Parameters
While the optimal conditions are system-dependent, the following table provides general guidance on the concentration of this compound and reaction temperature to minimize the risk of gelation.
| Parameter | Recommended Range | Rationale & Remarks |
| This compound (MBTO) Concentration | 0.05 - 0.2 wt% | This range is generally effective for catalyzing the esterification reaction without promoting significant side reactions.[7] Higher concentrations may be needed for less reactive monomers, but should be approached with caution. |
| Reaction Temperature | 210 - 240 °C | MBTO is highly effective in this temperature range.[1][3] Exceeding 250°C may increase the rate of undesirable side reactions. |
| Monomer Purity | > 99% | High purity minimizes the presence of multifunctional impurities that can act as cross-linking agents. |
| Stirring Speed | Sufficient to ensure uniform heat distribution | Adequate mixing prevents localized overheating (hotspots), which can be a primary cause of premature gelation. |
Signaling Pathway: Mechanism of MBTO in Preventing Gelation
This compound catalyzes the desired esterification reaction, promoting the formation of linear polyester chains. Its effectiveness in preventing gelation stems from its ability to accelerate the primary reaction pathway, thereby reducing the reaction time at high temperatures where side reactions, such as dehydration and oxidative degradation of polyhydric alcohols, are more likely to occur.[1][2][3] These side reactions can create cross-linking points, leading to gelation.
Caption: Role of MBTO in promoting desired esterification over side reactions.
Experimental Protocols
Protocol 1: Laboratory-Scale Polyester Synthesis Using this compound
This protocol describes a general procedure for the synthesis of a polyester resin using MBTO as a catalyst, with an emphasis on preventing premature gelation.
Materials:
-
Diacid (e.g., isophthalic acid)
-
Diol (e.g., propylene glycol)
-
This compound (MBTO)
-
Nitrogen gas supply
-
Titration reagents (e.g., alcoholic KOH)
Equipment:
-
2-liter, 3-neck reaction flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser and receiver for water removal
-
Nitrogen inlet tube
-
Thermometer
Procedure:
-
Reactor Setup: Assemble the reaction flask with the stirrer, thermometer, nitrogen inlet, and condenser. Ensure all glassware is dry.
-
Charging Reactants: Charge the diacid and diol into the reaction flask.
-
Catalyst Addition: Add this compound (0.05-0.2% of the total reactant weight) to the mixture. MBTO can be charged upfront with the other reactants.[3]
-
Inert Atmosphere: Start a slow flow of nitrogen into the flask to maintain an inert atmosphere and prevent oxidation.
-
Heating and Reaction:
-
Begin stirring and gradually heat the mixture to the target reaction temperature (e.g., 220°C).
-
Water of esterification will begin to distill and should be collected in the receiver.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by periodically taking samples and determining the acid number by titration with alcoholic KOH.
-
Observe the viscosity of the reaction mixture. Any rapid increase may indicate the onset of gelation.
-
-
Reaction Completion: The reaction is considered complete when the acid number reaches the target value (e.g., < 10 mg KOH/g).
-
Cooling: Once the target acid number is reached, cool the reaction mixture.
Protocol 2: Determination of Gel Point by Rheometry
This protocol outlines the use of a rheometer to determine the gel point of a polyester resin during curing.
Equipment:
-
Rotational rheometer with temperature control (e.g., parallel plate geometry)
Procedure:
-
Sample Preparation: Prepare a sample of the polyester resin with the catalyst and any other additives, ensuring thorough mixing.
-
Instrument Setup:
-
Set the rheometer to the desired isothermal curing temperature.
-
Use a small-amplitude oscillatory shear mode.
-
-
Measurement:
-
Load the sample onto the rheometer.
-
Begin the oscillatory measurement and monitor the storage modulus (G') and the loss modulus (G'') over time at a constant frequency (e.g., 1 Hz).
-
-
Gel Point Determination: The gel point is typically identified as the time at which the G' and G'' curves intersect (tan(δ) = G''/G' = 1).[5] A more precise method is to identify the time at which tan(δ) becomes independent of the frequency.[6]
Workflow for Gel Point Determination
Caption: Workflow for determining the gel point using rheometry.
This technical support guide provides a foundational understanding of how to prevent and troubleshoot gelation in polyester synthesis when using this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always consult the safety data sheet for all chemicals before use.
References
- 1. atamankimya.com [atamankimya.com]
- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 3. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]
- 4. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 5. tainstruments.com [tainstruments.com]
- 6. rheology.tripod.com [rheology.tripod.com]
- 7. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
addressing batch-to-batch variability in monobutyltin oxide performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in monobutyltin oxide (MBTO) performance for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBTO) and what are its primary applications?
A1: this compound (MBTO) is an amorphous, white, solid organotin compound.[1] It is primarily used as a catalyst in esterification and polycondensation reactions, particularly in the production of polyester resins, alkyd resins, and plasticizers.[1][2][3] Its high catalytic activity allows for shorter reaction times and lower reaction temperatures.[3]
Q2: What are the key advantages of using MBTO as a catalyst?
A2: Key advantages of MBTO include:
-
High Catalytic Activity: Significantly shortens esterification and polycondensation reaction times.[3]
-
Energy Savings: Enables reactions to occur at lower temperatures.
-
Reduced Side Reactions: Minimizes undesirable side reactions like dehydration and oxidative degradation of polyhydric alcohols.
-
Improved Product Quality: Can lead to products with better color properties and less haze compared to some other catalysts.
-
Process Simplicity: It becomes incorporated into the final product, often eliminating the need for neutralization or filtration steps.[1][2]
Q3: How should MBTO be handled and stored to ensure consistent performance?
A3: Proper handling and storage are critical for maintaining the performance of MBTO. Organotin compounds can be sensitive to moisture, which can lead to decreased catalytic activity. It is recommended to store MBTO in a cool, dry place in its original sealed container.[4] When handling, use in a fume hood and avoid contact with water.[4] All glassware and solvents should be thoroughly dried before use.[4]
Q4: What are the potential safety hazards associated with MBTO?
A4: Organotin compounds, including MBTO, are toxic and should be handled with care. They can cause irritation to the skin, respiratory tract, and eyes. Ingestion or significant exposure can lead to more severe health effects. Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated area, preferably a fume hood.[4]
Q5: How should MBTO waste be disposed of?
A5: Organotin waste is considered hazardous and must be disposed of according to institutional and local regulations.[5] Contaminated materials such as glassware, gloves, and filter paper should be collected in a dedicated, labeled hazardous waste container.[5] It is often recommended to decontaminate glassware with a bleach solution before standard washing.[5]
Troubleshooting Guide for Batch-to-Batch Variability
Inconsistent performance of MBTO can often be traced back to variations in the catalyst's physical or chemical properties, or to the experimental setup. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Decreased Reaction Rate or Lower Yield
A noticeable decrease in the rate of your esterification or polycondensation reaction, or a lower than expected product yield, can be a primary indicator of a problem with the MBTO batch or the reaction conditions.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Characterization/Verification Method |
| Catalyst Deactivation due to Moisture | Ensure MBTO is stored in a tightly sealed container in a dry environment. Use anhydrous solvents and dry all glassware before the reaction.[4] | Karl Fischer Titration to determine water content in the solvent and catalyst. |
| Variation in Catalyst Particle Size/Surface Area | If possible, obtain particle size and surface area data from the supplier for different batches. Consider gentle grinding of the catalyst to ensure uniformity (use appropriate safety precautions). | Particle Size Analysis (e.g., laser diffraction). BET (Brunauer-Emmett-Teller) analysis for surface area.[6][7] |
| Presence of Impurities in the Catalyst Batch | Request a certificate of analysis (CoA) from the supplier for each batch. If impurities are suspected, consider purification or sourcing from a different supplier. | X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy for elemental impurities.[8] |
| Inaccurate Catalyst Loading | Double-check all calculations and ensure the balance is properly calibrated. Use a consistent weighing technique. | N/A |
| Sub-optimal Reaction Temperature | Verify the internal reaction temperature using a calibrated thermometer. Ensure uniform heating of the reaction mixture. | Calibrated thermometer or thermocouple. |
Experimental Workflow for Investigating Decreased Reaction Rate
Caption: Troubleshooting workflow for decreased reaction rate.
Issue 2: Inconsistent Product Quality (e.g., Color, Side Products)
Variations in the final product's appearance or the presence of unexpected side products can also be linked to the MBTO catalyst.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Characterization/Verification Method |
| Presence of Metallic Impurities | Metallic impurities in the catalyst can sometimes lead to discoloration of the final product. Request a detailed CoA from the supplier. | ICP-MS or ICP-OES for trace metal analysis.[8] |
| Variation in Catalyst Acidity | Changes in the Lewis acidity of the MBTO could alter the reaction pathway, leading to different side products. | Infrared (IR) spectroscopy of adsorbed pyridine or other probe molecules to characterize Lewis acid sites.[9] |
| Incomplete Reaction or Over-reaction | If reaction times are not adjusted for a more or less active catalyst batch, this can lead to a mixture of unreacted starting materials or degradation products. | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to analyze the product mixture for impurities and side products. |
Experimental Protocols
Protocol 1: Performance Qualification of a New MBTO Batch
This protocol is designed to compare the performance of a new batch of MBTO against a previously qualified, well-performing batch (control).
Objective: To ensure the new batch of MBTO provides a comparable reaction rate and product yield to the control batch under standardized esterification conditions.
Materials:
-
Carboxylic acid (e.g., adipic acid)
-
Alcohol (e.g., 1-butanol)
-
Control MBTO batch
-
New MBTO batch
-
Anhydrous toluene (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, magnetic stirrer)
-
Analytical equipment (GC or HPLC)
Procedure:
-
Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reaction Mixture Preparation:
-
In two separate, identical reaction flasks, prepare the following mixture:
-
Carboxylic acid (1.0 equivalent)
-
Alcohol (2.2 equivalents)
-
Anhydrous toluene
-
-
Begin stirring the mixtures.
-
-
Catalyst Addition:
-
To one flask, add the control MBTO (e.g., 0.1 mol%).
-
To the second flask, add the new MBTO batch (0.1 mol%).
-
-
Reaction:
-
Heat both reaction mixtures to reflux.
-
Monitor the progress of both reactions simultaneously by taking small aliquots at regular time intervals (e.g., every 30 minutes).
-
-
Analysis:
-
Quench the reaction in the aliquots and analyze them using GC or HPLC to determine the conversion of the carboxylic acid.
-
-
Data Comparison:
-
Plot the conversion versus time for both the control and the new MBTO batch.
-
Compare the reaction profiles. The new batch should exhibit a similar reaction rate and final conversion to the control batch within an acceptable range (e.g., ±5%).
-
Data Presentation: Comparison of MBTO Batches
| Time (min) | Control Batch Conversion (%) | New Batch Conversion (%) |
| 30 | 25.2 | 24.8 |
| 60 | 51.8 | 50.9 |
| 90 | 76.5 | 75.5 |
| 120 | 92.1 | 91.5 |
| 150 | 98.5 | 98.2 |
Protocol 2: Characterization of MBTO Physical Properties
Objective: To determine the key physical properties of different MBTO batches that may influence catalytic activity.
-
Particle Size Analysis:
-
Use a laser diffraction particle size analyzer.
-
Disperse a small amount of the MBTO powder in a suitable non-solvating liquid (e.g., isopropanol) with sonication.
-
Analyze the dispersion to obtain the particle size distribution.
-
-
Surface Area Analysis (BET):
-
Use a BET surface area analyzer.
-
Degas a sample of the MBTO powder under vacuum at an elevated temperature (e.g., 120 °C) to remove adsorbed gases and moisture.
-
Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature to determine the specific surface area.
-
-
X-Ray Diffraction (XRD):
-
Use a powder X-ray diffractometer.
-
Analyze a sample of the MBTO powder to confirm its amorphous nature, as crystalline phases could indicate impurities or different synthesis conditions.[8]
-
Data Presentation: Physical Properties of MBTO Batches
| Batch ID | Mean Particle Size (D50) (µm) | Specific Surface Area (m²/g) | Crystalline Phases Detected |
| MBTO-001 (Control) | 15.2 | 25.8 | Amorphous |
| MBTO-002 | 28.9 | 15.3 | Amorphous |
| MBTO-003 | 14.8 | 26.1 | Amorphous |
Signaling Pathways and Logical Relationships
Logical Relationship for Investigating Batch-to-Batch Variability
This diagram illustrates the logical flow for investigating and addressing batch-to-batch variability in MBTO performance.
Caption: Logical workflow for addressing MBTO variability.
References
- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 2. radleys.com [radleys.com]
- 3. atamankimya.com [atamankimya.com]
- 4. delvallelab.weebly.com [delvallelab.weebly.com]
- 5. echemi.com [echemi.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Monobutyltin Oxide (MBTO) and Dibutyltin Oxide (DBTO) as Catalysts
For researchers, scientists, and professionals in drug development and material science, the selection of an optimal catalyst is critical for driving reactions to completion efficiently and with high selectivity. Organotin compounds, particularly monobutyltin oxide (MBTO) and dibutyltin oxide (DBTO), are widely employed as versatile catalysts in various industrial and synthetic processes. This guide provides an objective comparison of their catalytic performance, supported by available data, to inform catalyst selection in key applications like esterification, transesterification, and polymerization.
Overview of Catalytic Properties
Both MBTO and DBTO are amorphous, white, solid organotin compounds that function primarily as Lewis acid catalysts.[1][2][3] They are valued for their high thermal stability and efficiency in promoting condensation reactions at elevated temperatures, typically between 200°C and 240°C.[1][4] A significant advantage of these catalysts is that they are often incorporated into the final polymer or product, negating the need for subsequent neutralization or filtration steps.[2][5] This simplifies the manufacturing process and reduces waste.
This compound (MBTO) is recognized for its high catalytic activity in the production of polyester resins (both saturated and unsaturated), alkyd resins, and plasticizers.[1] It is particularly effective in shortening esterification reaction times—by as much as 20-25% compared to some tin-free alternatives—and allows for lower reaction temperatures, which saves energy and minimizes side reactions like the dehydration of alcohols.[6] MBTO is hydrolytically stable and is a key component in the synthesis of resins for powder coatings and coil coatings.[6]
Dibutyltin Oxide (DBTO) is also a highly effective and versatile catalyst for esterification and transesterification reactions.[2] It is considered a standard catalyst for crosslinking in cathodic electrodeposition processes used in the automotive and other industries to apply corrosion-resistant primers.[2] DBTO is widely used in the production of alkyd resins, plasticizers, silicones, and polyurethanes.[2] Its catalytic activity is central to producing binders for paints, coatings, and various polyester systems, including those reinforced with glass or carbon fibers.[2]
Comparative Performance Data
While direct, side-by-side quantitative comparisons in peer-reviewed literature are scarce, the following table summarizes the key characteristics and operational parameters for MBTO and DBTO based on technical data sheets and patent literature. Both catalysts are shown to decrease the time required for esterification reactions effectively.[7]
| Feature | This compound (MBTO) | Dibutyltin Oxide (DBTO) |
| Primary Applications | Saturated/unsaturated polyester resins, powder coatings, coil coatings, plasticizers.[1][6] | Alkyd resins, cathodic electrodeposition, polyurethane coatings, silicones, polyesters.[2] |
| Catalytic Reaction | Esterification, transesterification, polycondensation.[5] | Esterification, transesterification, condensation reactions (e.g., silanol).[2] |
| Typical Reaction Temp. | 210°C - 240°C (Stable up to 250°C).[1][6] | High-temperature reactions, typically >200°C.[4] |
| Physical Form | Amorphous white solid/powder. | Amorphous white granular powder.[2] |
| Solubility | Insoluble in water and most organic solvents; solubilizes in carboxylic acid at ~80°C.[6] | Very difficult to dissolve in water or organic solvents.[2] |
| Key Advantages | Shortens reaction times, reduces side reactions, no filtration needed.[6] | "Standard" catalyst for electrocoating, versatile, neutral in the final product.[2] |
| Catalyst Loading | Typically 0.05–0.3 wt % based on total reactants.[4] | Typically 0.05–0.3 wt % based on total reactants.[4] |
Catalytic Mechanism and Workflow
The catalytic activity of both MBTO and DBTO in esterification reactions proceeds through a common Lewis acid-catalyzed pathway. The electron-deficient tin atom coordinates with the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product and regenerate the catalyst.[3][8]
Caption: Generalized Lewis acid mechanism for organotin-catalyzed esterification.
The following diagram illustrates a typical experimental workflow for a polyesterification reaction using either MBTO or DBTO as the catalyst.
Caption: Standard experimental workflow for polyester synthesis using organotin catalysts.
Experimental Protocols
The following is a generalized protocol for a polyesterification reaction, which can be adapted for specific substrates using either MBTO or DBTO.
Objective: To synthesize a polyester resin from a dicarboxylic acid and a diol.
Materials:
-
Dicarboxylic Acid (e.g., Isophthalic Acid)
-
Diol (e.g., Propylene Glycol)
-
Catalyst: this compound (MBTO) or Dibutyltin Oxide (DBTO) (0.05-0.3% by weight of total reactants)[4]
-
Inert Gas (Nitrogen)
-
Titration Solvent (e.g., neutralized ethanol)
-
Titrant (e.g., standardized potassium hydroxide solution)
-
Indicator (e.g., phenolphthalein)
Procedure:
-
Reactor Charging: A multi-necked flask (reactor) equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with the dicarboxylic acid and the diol in the desired molar ratio.[3]
-
Catalyst Addition: The calculated amount of MBTO or DBTO catalyst is added to the reactor with the reactants.[3][6]
-
Inert Atmosphere: The system is purged with nitrogen to remove air and maintain an inert atmosphere throughout the reaction, preventing oxidation.
-
Reaction Conditions: The mixture is heated with constant stirring to the target reaction temperature (e.g., 210-240°C). Water produced during the esterification is continuously removed via the condenser.[1]
-
Monitoring Progress: The progress of the reaction is monitored by periodically taking samples and determining the acid number by titration with a standardized potassium hydroxide solution. The reaction is considered complete when the acid number reaches a predetermined low value.[3]
-
Cooling and Discharge: Once the reaction is complete, the mixture is cooled to a safe temperature before being discharged. As MBTO and DBTO are incorporated into the product, no filtration is typically required.[5]
Conclusion
Both this compound (MBTO) and Dibutyltin Oxide (DBTO) are highly effective catalysts for esterification and polymerization reactions, offering significant process advantages such as high reaction rates, thermal stability, and the elimination of catalyst removal steps.
-
MBTO is an excellent choice for applications requiring the rapid production of high-quality polyester and alkyd resins, particularly for the coatings industry, where its ability to reduce reaction times and side reactions is highly beneficial.[1]
-
DBTO stands out for its versatility and its established role as the industry-standard catalyst in critical applications like cathodic electrodeposition for corrosion protection.[2] It is also a robust choice for a wide range of polyester, polyurethane, and silicone systems.
The ultimate choice between MBTO and DBTO will depend on the specific requirements of the chemical transformation, including the nature of the reactants, desired properties of the final product, and existing process parameters. For researchers and developers, evaluating both catalysts under specific reaction conditions is recommended to achieve optimal performance, yield, and product quality.
References
- 1. atamankimya.com [atamankimya.com]
- 2. BNT Chemicals | Dibutyltin Oxide DBTO [bnt-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ViaCat Tin Catalysts ➤ for (Poly)esters and Polyurethanes [vestachem.com]
- 5. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]
- 6. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]
- 7. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Determination of Monobutyltin Oxide in Polymers
For researchers, scientists, and drug development professionals, the accurate quantification of additives and catalysts like monobutyltin oxide (MBTO) in polymeric materials is crucial for quality control, regulatory compliance, and understanding material properties. This guide provides an objective comparison of common analytical methods for the determination of monobutyltin (MBT) species, including MBTO, in various polymer matrices, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of this compound in polymers typically involves an extraction step followed by sensitive analytical instrumentation. The most prevalent and powerful techniques are chromatography-based, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly selective and sensitive detectors such as Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
The choice of method often depends on the specific polymer matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.
| Analytical Method | Polymer Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Citation |
| GC-MS | PVC | 0.3 - 0.9 µg/g | Not Reported | >97% (for total extractable organotin) | 6.8% | |
| GC-ICP-MS | Sediment (as a proxy) | 0.07 ng Sn/g | Not Reported | 80-90% | Not Reported | |
| HPLC-ICP-MS | Sediment (as a proxy) | 0.08 µg/g | Not Reported | Not Reported | Not Reported | |
| µLC-ES-ITMS | General (non-specified matrix) | Matrix and compound dependent | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are protocols for two widely used methods for the determination of monobutyltin in polymers.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) following Solvent Extraction and Derivatization
This method is suitable for the analysis of monobutyltin in polymers like Polyvinyl Chloride (PVC). It involves the extraction of the organotin species, derivatization to a volatile form, and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction:
-
Weigh approximately 1 gram of the polymer sample, cut into small pieces, into a glass extraction vessel.
-
Add 20 mL of methylene chloride as the extraction solvent.
-
Spike the sample with a known concentration of an appropriate internal standard (e.g., tripropyltin).
-
Extract the sample using sonication for 30 minutes or Soxhlet extraction for 4-6 hours.
-
Filter the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Repeat the extraction with a fresh portion of solvent to ensure complete recovery.
2. Derivatization:
-
To the concentrated extract, add 5 mL of a suitable buffer solution (e.g., acetate buffer, pH 4.5).
-
Add 1 mL of a 2% (w/v) solution of sodium tetraethylborate (NaBEt4) in water to ethylate the butyltin species, making them more volatile.
-
Vortex the mixture for 1-2 minutes and allow the phases to separate.
-
Carefully transfer the upper organic layer (containing the ethylated butyltins) to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Quantification: Based on the integrated peak areas of the characteristic ions of ethylated monobutyltin relative to the internal standard.
Method 2: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
This method offers the advantage of direct analysis of the extracted organotin species without the need for derivatization, which can simplify the sample preparation process and reduce potential sources of error.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as described for the GC-MS method (solvent extraction with methylene chloride).
-
After extraction and concentration, the extract is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol/water mixture).
2. HPLC-ICP-MS Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition and increasing the organic solvent (e.g., methanol or acetonitrile) concentration. An example gradient could be: 0-2 min, 20% methanol; 2-10 min, ramp to 95% methanol; 10-15 min, hold at 95% methanol. The mobile phase should be buffered (e.g., with ammonium acetate) to maintain a stable pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ICP-MS System: Agilent 7900 ICP-MS or equivalent.
-
Nebulizer: Micromist or equivalent.
-
Spray Chamber: Scott-type, cooled to 2°C.
-
RF Power: 1550 W.
-
Carrier Gas (Argon) Flow: ~1 L/min.
-
Monitored Isotopes: Tin isotopes (e.g., 118Sn, 120Sn) are monitored.
-
Quantification: Based on the peak area of the tin signal corresponding to the retention time of monobutyltin, calibrated using external standards or by isotope dilution analysis.
Workflow and Process Visualization
The general workflow for the determination of this compound in polymers involves several key stages, from sample acquisition to final data analysis. The following diagram illustrates this logical progression.
Caption: General workflow for this compound analysis in polymers.
This guide provides a foundational understanding of the analytical methodologies available for the determination of this compound in polymers. The selection of the most appropriate method will depend on the specific research or quality control objectives, the nature of the polymer, and the analytical capabilities at hand. For the most accurate and reliable results, method validation with appropriate certified reference materials is always recommended.
Performance Showdown: Monobutyltin Oxide vs. Titanium-Based Catalysts in Esterification Reactions
For researchers, scientists, and drug development professionals seeking to optimize esterification processes, the choice of catalyst is paramount. This guide provides a detailed performance comparison of two prominent catalyst families: monobutyltin oxide (MBTO) and titanium-based catalysts. By examining key performance metrics, experimental protocols, and reaction mechanisms, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Key Performance Indicators
The catalytic efficiency of this compound and titanium-based compounds is demonstrated across various esterification reactions. While direct, side-by-side comparisons under identical conditions are limited in publicly available literature, analysis of individual studies provides valuable insights into their relative performance.
Table 1: Performance in Polyester Resin Synthesis
| Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | Key Findings | Reference |
| This compound (MBTO) | Isophthalic acid, Maleic anhydride, Propylene glycol | ~220 | Stage 1: 2.9Stage 2: 4.5 | Significantly reduced reaction time compared to the uncatalyzed reaction (Stage 1: 6.3h, Stage 2: 5.6h).[1] | [1] |
| Hybrid Titanium Catalyst (HCEO-type) | Polyester resin for powder coatings | Not specified | Shorter than tetrabutyl titanate, comparable to MBTO | Resulted in a colorless and transparent resin. Showed excellent hydrolysis resistance.[2] | [2] |
| Titanium Tetrabutoxide (TBT) | Dimethyl terephthalate, Ethylene glycol | Not specified | - | No significant difference in catalytic activity compared to a commercial titanium dioxide-based catalyst in PET synthesis.[3] | [3] |
| Titanium Isopropoxide (TIS) | Vanillic acid, Ethylene glycol | Not specified | - | Exhibited higher catalytic activity in the synthesis of poly(ethylene vanillate) compared to antimony trioxide.[4] | [4] |
Table 2: Performance in the Esterification of Phthalic Anhydride with 2-Ethyl Hexanol
| Catalyst | Moles of Catalyst / 1000g Ester (x 10⁻⁴) | Reaction Time for 100% Conversion (min) | Temperature (°C) | Reference |
| Stannous Octoate (Tin-based) | 126 | >92 | 205 | [5] |
| Tin-Titanium Complex (C/2A) | 44.0 | 60 | 205 | [5] |
| Tin-Titanium Complex (D/2A) | 47.0 | 64 | 205 | [5] |
| Tin-Titanium Complex (E/2A) | 37.0 | 60 | 205 | [5] |
Note: While not a direct comparison with MBTO, this data from a patent filing illustrates the relative activities of a tin catalyst and tin-titanium complexes in a specific esterification reaction.[5]
Delving Deeper: Experimental Protocols
To ensure a standardized and objective comparison of catalyst performance, a well-defined experimental protocol is crucial. The following is a generalized procedure for evaluating the efficiency of catalysts in a laboratory setting.
General Experimental Protocol for Catalyst Performance Evaluation in Esterification
-
Reactor Setup:
-
A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser with a Dean-Stark trap to collect the water produced during the reaction.
-
The flask is heated using a temperature-controlled heating mantle.
-
-
Charging of Reactants:
-
The carboxylic acid (or anhydride) and the alcohol are charged into the reactor in the desired molar ratio.
-
The catalyst (this compound or a Titanium-based catalyst) is added at a specific loading, typically expressed as a weight percentage or mole percentage of the limiting reactant.
-
-
Reaction Conditions:
-
The reaction mixture is heated to the target temperature under a continuous, gentle stream of nitrogen to maintain an inert atmosphere.
-
The mixture is stirred vigorously to ensure homogeneity.
-
-
Monitoring the Reaction:
-
The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap over time.
-
Alternatively, small aliquots of the reaction mixture can be withdrawn at regular intervals. These samples are then analyzed to determine the acid value via titration with a standardized solution of potassium hydroxide. The reaction is considered complete when the acid value reaches a predetermined low level.
-
-
Product Analysis:
-
Upon completion, the final product can be analyzed for various properties such as molecular weight, color, and hydrolytic stability to further compare the effects of the different catalysts.
-
Unveiling the Mechanisms: A Visual Guide
The distinct catalytic activities of this compound and titanium-based catalysts stem from their different reaction mechanisms.
This compound Catalyzed Esterification
Recent studies suggest that the esterification reaction catalyzed by this compound proceeds through a mononuclear mechanism .[6] In this pathway, a single tin atom is the active catalytic center.
Caption: Proposed mononuclear mechanism for MBTO-catalyzed esterification.
Titanium-Based Catalyst in Esterification
Titanium-based catalysts, particularly titanium alkoxides, typically function as Lewis acids .[7] The electron-deficient titanium center coordinates with the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. Some titanium catalysts can also exhibit amphoteric behavior, acting as both a Lewis acid and a Brønsted base.[7]
Caption: Lewis acid mechanism for titanium-catalyzed esterification.
Conclusion
Both this compound and titanium-based catalysts are highly effective for esterification reactions, each presenting a unique set of advantages. MBTO offers the significant process advantage of being incorporated into the final product, thereby eliminating downstream purification steps.[8] It is also noted for reducing side reactions and improving the color properties of the final product.
Titanium-based catalysts are recognized for their high catalytic activity, often requiring lower catalyst loadings and enabling shorter reaction times.[9] The versatility of titanium chemistry allows for the development of a wide range of catalysts with tailored properties.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction kinetics, processing constraints, and the final product's performance specifications. The data and protocols presented in this guide serve as a valuable resource for initiating this critical decision-making process.
References
- 1. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
- 2. Study on the Reaction Efficiency of Hybrid Titanium Catalyst for the Synthesis of Polyester Resin for Powder Coatings [cn-pci.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate) [mdpi.com]
- 5. US4020010A - Tin titanium complexes as esterification/transesterification catalysts - Google Patents [patents.google.com]
- 6. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based Catalysts for the Synthesis of Poly(ethylene-co-isosorbide terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Validating Monobutyltin Oxide Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials like monobutyltin oxide (MBTO) is a critical step in guaranteeing the quality, safety, and efficacy of the final product. While various analytical techniques can be employed for this purpose, titration methods offer a classic, cost-effective approach. This guide provides a comparative overview of titration methods for the validation of this compound purity, alongside alternative analytical techniques, to aid in the selection of the most appropriate method for your laboratory's needs.
This compound, an organotin compound, is known to be soluble in both acidic and basic solutions, a fundamental prerequisite for analysis by titration. This guide will delve into two primary titration techniques—acid-base and complexometric titration—and compare them with advanced chromatographic methods.
Comparison of Analytical Methods for this compound Purity
The selection of an analytical method for determining the purity of this compound hinges on several factors, including the required precision and accuracy, the expected concentration range of impurities, available instrumentation, and sample throughput needs. While titration methods are valuable for their simplicity and low cost, more sophisticated techniques like Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) offer superior sensitivity and specificity, particularly for trace-level impurities.
| Parameter | Acid-Base Titration | Complexometric Titration (EDTA) | GC-ICP-MS | HPLC-ICP-MS |
| Principle | Neutralization reaction | Formation of a stable metal-ligand complex | Separation of volatile derivatives followed by elemental mass analysis | Separation of compounds in liquid phase followed by elemental mass analysis |
| Primary Measurement | Volume of titrant to reach endpoint | Volume of titrant to form a stable complex | Mass-to-charge ratio of tin isotopes | Mass-to-charge ratio of tin isotopes |
| Precision (%RSD) | < 1% | < 1% | < 5% | < 5% |
| Accuracy | High for bulk purity | High for tin content | Very High | Very High |
| Limit of Detection (LOD) | mg range | mg range | pg range[1] | pg to ng range[2] |
| Specificity | Low (titrates total acidity/basicity) | Moderate (titrates total tin content) | High (separates different organotin species) | High (separates different organotin species) |
| Sample Throughput | High | High | Moderate | Moderate |
| Cost per Sample | Low | Low | High | High |
| Instrumentation | Basic laboratory glassware | Basic laboratory glassware, indicator or potentiometer | Gas chromatograph, ICP-MS | High-performance liquid chromatograph, ICP-MS |
| Key Advantages | Simple, rapid, inexpensive | Relatively simple, good for total tin determination | Excellent sensitivity and specificity for speciation | No derivatization required, good for non-volatile species[2] |
| Key Disadvantages | Non-specific, susceptible to interference from other acidic/basic impurities | Does not distinguish between different tin species | Requires sample derivatization, expensive instrumentation[2] | Lower resolution than GC for some compounds, expensive instrumentation |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. Below are generalized procedures for acid-base and complexometric titrations that can be adapted for the analysis of this compound.
Acid-Base Titration (Generalized Protocol)
This method determines the purity of this compound by titrating it as a base with a standardized acid.
1. Reagents and Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Suitable solvent (e.g., a mixture of toluene and acetic acid, as organotins can be dissolved in such mixtures)
-
Indicator solution (e.g., phenolphthalein or potentiometric endpoint detection)
-
Burette, pipette, conical flask, magnetic stirrer
2. Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent in a conical flask.
-
Add a few drops of the selected indicator to the solution. If using a potentiometer, immerse the calibrated electrode in the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Titrate the this compound solution with the HCl solution while continuously stirring.
-
Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator or a sharp inflection in the potential reading.
-
Record the final volume of the HCl solution used.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction.
Complexometric Titration with EDTA (Generalized Protocol)
This method determines the total tin content in the this compound sample.
1. Reagents and Materials:
-
This compound sample
-
Standardized ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.05 M)
-
Buffer solution (to maintain a specific pH, typically around 10)[3]
-
Metallochromic indicator (e.g., Eriochrome Black T)[3]
-
Deionized water
-
Suitable acid for initial dissolution (e.g., hydrochloric acid)
-
Burette, pipette, conical flask, magnetic stirrer
2. Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a minimal amount of concentrated acid.
-
Dilute the solution with deionized water.
-
Add the buffer solution to adjust the pH to the optimal range for the chosen indicator and the tin-EDTA complex formation.
-
Add a few drops of the metallochromic indicator. The solution should develop a color indicating the presence of free metal ions.
-
Fill the burette with the standardized EDTA solution and record the initial volume.
-
Titrate the sample solution with the EDTA solution while stirring continuously.
-
The endpoint is reached when the color of the solution changes permanently, indicating that all the tin ions have been complexed by the EDTA.
-
Record the final volume of the EDTA solution used.
-
Calculate the tin content and subsequently the purity of the this compound.
Advanced Analytical Alternatives
For a more detailed purity profile, including the identification and quantification of specific organotin impurities, chromatographic techniques are superior.
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This powerful technique combines the separation capabilities of gas chromatography with the high sensitivity and elemental specificity of ICP-MS. It is ideal for the speciation of volatile organotin compounds. However, a derivatization step is often required to make the analytes volatile.[2]
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This method is suitable for the analysis of non-volatile and thermally labile organotin compounds, as it does not typically require derivatization. It offers excellent sensitivity and is a valuable tool for comprehensive purity analysis.[2]
Logical Workflow for Method Selection and Validation
The selection and validation of an appropriate analytical method is a structured process. The following diagram illustrates a logical workflow for the purity validation of this compound.
References
- 1. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
A Comparative Analysis of Monobutyltin Oxide and Other Organotin Stabilizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
Organotin compounds are a cornerstone in the stabilization of polyvinyl chloride (PVC) and as catalysts in various chemical processes. Their efficacy in preventing thermal degradation, enhancing UV resistance, and catalyzing reactions is well-documented. This guide provides a detailed comparative study of monobutyltin oxide (MBTO) against other prevalent organotin stabilizers, namely dibutyltin oxide (DBTO), tributyltin oxide (TBTO), and dioctyltin oxide (DOTO). The comparison is based on their performance as PVC stabilizers, catalytic activity, and toxicological profiles, supported by available experimental data.
Performance as PVC Stabilizers
The primary function of organotin stabilizers in PVC is to prevent its degradation at high processing temperatures, which involves the release of hydrochloric acid (HCl) and the formation of color-imparting polyene sequences. The effectiveness of a stabilizer is determined by its ability to scavenge HCl and replace labile chlorine atoms on the PVC backbone.
Thermal Stability
The thermal stability of PVC formulations containing different organotin stabilizers is a critical performance indicator. While direct comparative studies on the oxides are limited, data on related organotin compounds provide insights into their relative performance. For instance, a study on organotin dineodecanoate derivatives demonstrated that the thermal stabilization effect follows the order: dioctyltin dineodecanoate (DOTDN) > dibutyltin dineodecanoate (DBTDN) > dimethyltin dineodecanoate (DMTDN). This suggests that longer alkyl chains in dioctyltin compounds may enhance thermal stability.
Organotin mercaptides are generally recognized for providing excellent heat stability.[1] The stabilization mechanism involves the substitution of unstable chlorine atoms on the polymer chain by the mercaptide group, thus inhibiting the formation of conjugated polyolefins.[1] Additionally, they act as scavengers for the HCl produced during degradation.[1]
Table 1: Comparison of Thermal Stabilization Performance of Organotin Compounds
| Stabilizer Type | Relative Thermal Stability | Key Characteristics |
| Monobutyltin Compounds | Generally used as a co-stabilizer | Rarely used alone, but can improve flexibility and widen the processing window when combined with other stabilizers. |
| Dibutyltin Compounds | Good | Widely used for general-purpose PVC applications. |
| Tributyltin Compounds | Effective, but use is restricted due to toxicity | Historically used, but now largely phased out in many applications. |
| Dioctyltin Compounds | Excellent | Often preferred for applications requiring high heat stability and low toxicity, such as food packaging. |
UV Resistance
Organotin stabilizers also play a role in protecting PVC from degradation caused by UV radiation. The mechanism involves absorbing UV light and scavenging free radicals generated during photodegradation.[2][3] The aromatic moieties in some organotin compounds contribute to their efficiency as UV absorbers.[3]
Catalytic Activity
Organotin compounds are highly effective catalysts for various reactions, including esterification, transesterification, and the formation of polyurethanes.[5][6] Their catalytic activity is attributed to their Lewis acidic nature.
A study on the esterification of oleic acid and glycerol provided a reactivity order for several organotin compounds, indicating that the catalytic performance is highly dependent on the specific structure of the organotin compound.[7] While this study did not include this compound, it ranked dibutyltin oxide as a less active catalyst compared to butyltin trichloride, dibutyltin dilaurate, and dibutyltin dichloride. Conversely, other sources highlight this compound as a highly efficient catalyst for esterification and polycondensation reactions, capable of significantly shortening reaction times.[5][8]
Table 2: Comparative Catalytic Activity in Esterification
| Catalyst | Relative Catalytic Activity | Notes |
| This compound (MBTO) | High | Reduces esterification times significantly.[8] |
| Dibutyltin Oxide (DBTO) | Moderate | Less active than some other butyltin derivatives in specific reactions. |
| Tributyltin Oxide (TBTO) | Not typically used as a primary catalyst | More commonly known for its biocidal properties. |
| Dioctyltin Oxide (DOTO) | Good | Used as a catalyst in various applications, including the production of binders. |
Leaching from PVC
The migration of organotin stabilizers from PVC products, particularly those in contact with food or drinking water, is a significant concern due to their potential toxicity. Leaching is influenced by factors such as the type of organotin, its concentration, the contact medium (e.g., water, acidic solutions), temperature, and contact duration.
Studies have shown that both monobutyltin and dibutyltin compounds can leach from PVC pipes into water.[2][9] One study reported that in the first 24 hours of a trial, monobutyltin was observed above the detection limit, with chlorine having a positive impact on leaching, while dibutyltin was not detected above the limits.[9] Another study found that four organotin compounds, including monobutyltin and dibutyltin, were released from PVC microplastics after 24 hours of leaching in darkness, with concentrations ranging from 2 to 20 µg·g-PVC-1.[10]
Toxicological Profile
The toxicity of organotin compounds is a major factor limiting their application. Toxicity varies significantly with the number and length of the alkyl groups attached to the tin atom. In general, tri-substituted organotins (like tributyltin) are the most toxic, followed by di-substituted, and then mono-substituted compounds.
Table 3: Acute Oral Toxicity (LD50) of Organotin Oxides in Rats
| Compound | LD50 (mg/kg) | Toxicity Class | Reference(s) |
| This compound | No data available | Likely low to moderate | [11][12] |
| Dibutyltin Oxide | 44.9 - 172 | High | [13][14][15] |
| Tributyltin Oxide | 55 - 234 | High | [16][17][18][19] |
| Dioctyltin Oxide | 2334 - 2500 | Low | [20] |
Note: Toxicity classifications are general and can vary based on specific regulatory guidelines.
Organotins are known to be endocrine disruptors and neurotoxic.[13] They can interfere with steroid biosynthesis and are agonists of retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ).[13] Their neurotoxicity can involve the induction of intracellular Ca2+ elevation and glutamate excitotoxicity.[13]
Experimental Protocols
Thermal Stability Testing: Congo Red Method
Principle: This test determines the time required for a PVC sample to degrade and release hydrogen chloride (HCl) at a specified temperature, indicated by a color change of Congo Red paper.[7]
Procedure:
-
A specified amount of the PVC compound is placed in a test tube.
-
A strip of Congo Red indicator paper is suspended above the sample.
-
The test tube is heated in a controlled temperature bath (e.g., 180°C or 200°C).
-
The time taken for the Congo Red paper to turn from red to blue is recorded as the thermal stability time.
Thermal Stability Testing: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the degradation temperatures and kinetics of PVC formulations.[21]
Procedure:
-
A small, precisely weighed sample of the PVC formulation is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of degradation and the temperature at maximum degradation rate are determined from the TGA curve and its derivative (DTG).
UV Resistance Testing
Principle: This test evaluates the resistance of PVC samples to degradation under artificial UV light, simulating outdoor weathering. Degradation is assessed by monitoring changes in color, mechanical properties, or chemical structure (e.g., formation of carbonyl groups).[3][7]
Procedure:
-
PVC samples (e.g., films or plaques) are prepared with the different stabilizers.
-
The samples are exposed to a controlled source of UV radiation in a weathering chamber.
-
At regular intervals, the samples are removed and evaluated for:
-
Color change: Measured using a spectrophotometer or colorimeter (e.g., Yellowness Index).
-
Chemical changes: Analyzed using FTIR spectroscopy to monitor the formation of carbonyl (C=O) and other degradation products.[7]
-
Mechanical properties: Tensile strength and elongation at break can be measured.
-
Leaching Test
Principle: This procedure simulates the leaching of stabilizers from a PVC product into a contact liquid (e.g., water or a food simulant) over a specified period and at a controlled temperature.[9]
Procedure:
-
A PVC sample with a known surface area is immersed in a specific volume of the extraction solution.
-
The sample is stored at a controlled temperature for a defined period (e.g., 10 days at 40°C).
-
Aliquots of the extraction solution are taken at specified intervals.
-
The concentration of the leached organotin compound in the aliquots is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) after appropriate sample preparation (e.g., derivatization).[22]
Visualizations
Mechanism of PVC Stabilization by Organotin Compounds
Caption: PVC degradation and the dual stabilization mechanism of organotin compounds.
General Workflow for Comparative Leaching Study
Caption: Experimental workflow for determining organotin leaching from PVC.
Signaling Pathways of Organotin Toxicity
Caption: Key signaling pathways involved in organotin-induced toxicity.
References
- 1. Action mechanism and application of different PVC stabilizers_Keao Plastic-Production of PVC stabilizer [en.hbkeao.cn]
- 2. researchgate.net [researchgate.net]
- 3. Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incachem.com [incachem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. inchem.org [inchem.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Organotin Release from Polyvinyl Chloride Microplastics and Concurrent Photodegradation in Water: Impacts from Salinity, Dissolved Organic Matter, and Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monobutyltin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. 2017erp.com [2017erp.com]
- 15. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 16. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Tributyltin Oxide (CICADS) [inchem.org]
- 19. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 20. gelest.com [gelest.com]
- 21. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of PVC with Organotin Stabilizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Methyltin, Butyltin, and Octyltin Stabilizers in Polyvinyl Chloride (PVC) Thermal Stabilization.
Polyvinyl chloride (PVC) is a versatile and widely used polymer, but its application is limited by its inherent thermal instability. At processing temperatures, typically above 140°C, PVC undergoes autocatalytic dehydrochlorination, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this degradation, heat stabilizers are essential additives. Among the most effective are organotin compounds, which are prized for their efficiency, transparency, and compatibility with PVC.
This guide provides a comparative analysis of the three primary types of organotin stabilizers: methyltin, butyltin, and octyltin mercaptides and carboxylates. Their performance is evaluated based on key thermal stability metrics, supported by experimental data, to assist researchers and professionals in selecting the optimal stabilizer for their specific applications.
Performance Comparison of Organotin Stabilizers
Organotin stabilizers significantly enhance the thermal stability of PVC by scavenging HCl and replacing unstable chlorine atoms on the polymer chain.[1] The choice between methyltin, butyltin, and octyltin derivatives often depends on a balance of performance requirements, cost, and regulatory considerations.
Qualitative Performance Summary:
-
Methyltin Mercaptides: Widely regarded as the most effective and efficient PVC heat stabilizers, offering excellent long-term stability and color retention.[2][3] They are often used in demanding applications, including rigid profiles and transparent films.[4] Due to their high performance, a lower dosage is often required compared to butyltin or octyltin stabilizers to achieve a similar effect.[5]
-
Butyltin Mercaptides: These are effective, general-purpose heat stabilizers that provide a good balance of performance and cost. They are used in a wide array of technical PVC applications, such as rigid sheets and profiles.[6]
-
Octyltin Mercaptides: Known for their low toxicity and good migration resistance, octyltin stabilizers are sanctioned by most national legislations for use in food contact applications, such as packaging films and containers, as well as potable water pipes.[6] They are particularly noted for providing excellent initial color.[7]
Quantitative Performance Data:
The following table summarizes experimental data from a study comparing the static thermal stability of PVC stabilized with different organotin carboxylates (dineodecanoates). While mercaptide stabilizers generally offer higher performance, this data provides a direct quantitative comparison of the effect of the alkyl group (methyl vs. butyl vs. octyl) on stabilization.
| Stabilizer Type | Chemical Name | Static Thermal Stability Time (Congo Red Test @ 180°C) [min] |
| Unstabilized PVC | - | < 5 |
| Methyltin Carboxylate | Dimethyltin dineodecanoate (DMTDN) | 18 |
| Butyltin Carboxylate | Dibutyltin dineodecanoate (DBTDN) | 23 |
| Octyltin Carboxylate | Dioctyltin dineodecanoate (DOTDN) | 26 |
Data sourced from a comparative study on organotin dineodecanoates. The test measures the time until the evolution of HCl gas from the heated PVC sample.
Mechanism of PVC Degradation and Stabilization
The thermal degradation of PVC is a chain reaction initiated at labile sites on the polymer backbone, leading to the elimination of HCl and the formation of conjugated polyene sequences, which cause discoloration. Organotin mercaptide stabilizers interrupt this process through two primary mechanisms:
-
HCl Scavenging: The stabilizer reacts with and neutralizes the released HCl, preventing it from catalyzing further degradation.
-
Substitution of Labile Chlorine: The mercaptide groups from the stabilizer replace the unstable allylic chlorine atoms on the PVC chain with more stable thioether linkages, preventing the initiation of the "unzipping" dehydrochlorination process.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 3. Non-Toxic Methyltin Mercaptide Tin PVC Heat Stabilizer 181 - Methyl Tin Mercaptide and Methyltin Mercaptide [furexenergy.en.made-in-china.com]
- 4. What should we know about methyl tin mercaptide [blueskyauxiliaries.com]
- 5. Furex is a Manufacturer of Methyl Tin Mercaptide Tin Stabilizer [furexenergy.com]
- 6. baerlocher.com [baerlocher.com]
- 7. EP3426723A1 - Methyl and octyl tin - reach compliant high performance stabilizer for pvc film manufacture - Google Patents [patents.google.com]
A Comparative Guide to the Quantitative Analysis of Monobutyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of monobutyltin oxide (MBTO), a substance utilized as a catalyst and stabilizer in various industrial processes, is critical for both quality control and environmental monitoring due to the potential toxicity of organotin compounds. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, with a primary focus on gas chromatography (GC) based techniques and their alternatives. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for this compound quantification is a trade-off between sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. While gas chromatography coupled with various detectors has been a traditional approach, liquid chromatography and direct elemental analysis techniques offer competitive alternatives.
Table 1: Performance Comparison of Analytical Methods for Monobutyltin Quantification
| Analytical Technique | Common Detector(s) | Derivatization Required? | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Pulsed Flame Photometric Detector (PFPD) | Yes (e.g., Ethylation) | LOD: ~0.7 µg/L (ppb)[1] | Up to 100-150 µg/L[1] | High selectivity for tin, relatively low cost.[2][3] | Derivatization is time-consuming and can introduce errors.[4] |
| Mass Spectrometry (MS) | Yes (e.g., Ethylation, Grignard) | MDL: 0.18-0.25 ng/L (in water) | Not explicitly found for MBTO | High confidence in identification, isotope dilution possible.[5] | Matrix effects can be significant.[6] | |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Yes (e.g., Ethylation) | LOD: 0.34-2.1 ng/L (as Sn); 0.006 µg/g (in sediment)[7] | Not explicitly found for MBTO | Extremely high sensitivity and elemental specificity.[4][7] | High initial instrument cost. | |
| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | No | LOQ: Not explicitly found for MBTO, but generally low µg/kg to ng/L range for other organotins[8] | Not explicitly found for MBTO | No derivatization required, high throughput.[8] | Potential for matrix effects, may require extensive sample cleanup. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | No | LOD: ~0.23 ng/g (as Sn); 0.18-0.43 ng/mL[9][10] | 0.05–50 µg/L | Direct speciation analysis without derivatization.[4] | Chromatographic resolution can be challenging. | |
| Direct Analysis | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | No | LOQ: 0.03 µg/L (for total organotins) | Not explicitly found for MBTO | Rapid screening for total organotin content. | Does not provide speciation between different organotin compounds. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the key techniques discussed.
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD)
This method relies on the conversion of this compound into a volatile derivative prior to GC analysis.
1. Sample Preparation and Derivatization (Ethylation):
-
For aqueous samples, adjust the pH to approximately 4.9 with an acetate buffer.[2]
-
Add 1 mL of 1% sodium tetraethylborate (STEB) in methanol or tetrahydrofuran. Caution: STEB is pyrophoric and must be handled under an inert atmosphere.[2]
-
Vortex the mixture for a set period (e.g., 10 minutes) to allow for the complete ethylation of monobutyltin to the volatile monobutyltriethyltin.
-
Extract the ethylated derivative into an organic solvent such as hexane.
-
Concentrate the organic extract to a final volume suitable for GC injection.
2. GC-PFPD Analysis:
-
GC Column: A mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column, is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the derivatized organotin compounds. For example, hold at 70°C for 1 minute, ramp at 4°C/min to 190°C, then ramp at 30°C/min to 250°C and hold for 3 minutes.[2]
-
Injector: Splitless injection is commonly used to maximize sensitivity.
-
PFPD Detector: The detector is operated in the tin-selective mode. The detector temperature is often elevated (e.g., 325-350°C) to reduce peak tailing.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing this compound directly without derivatization.
1. Sample Preparation:
-
Extraction from solid matrices (e.g., soil, sediment) is typically performed using an acidic organic solvent.
-
For liquid samples, a simple dilution or solid-phase extraction (SPE) may be sufficient for cleanup and pre-concentration.
-
The final extract is typically filtered before injection into the LC system.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of organotin compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.
-
MS/MS Detector: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion of monobutyltin is selected and fragmented, and a characteristic product ion is monitored.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. ysi.com [ysi.com]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 4. agilent.com [agilent.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciex.jp [sciex.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Environmental Impact Assessment: Monobutyltin Oxide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monobutyltin Oxide and Greener Alternatives in Industrial Applications.
This compound (MBTO), an organotin compound, has long been utilized as a catalyst in the production of polyesters and polyurethanes, and as a heat stabilizer for polyvinyl chloride (PVC). However, growing environmental concerns associated with organotin compounds have prompted a critical evaluation of its environmental footprint and the exploration of safer, more sustainable alternatives. This guide provides a comprehensive comparison of the environmental impact of this compound against prominent alternatives, supported by available experimental data.
Executive Summary
The primary environmental concerns associated with this compound stem from its aquatic toxicity and potential for bioaccumulation. While specific data on its biodegradability is limited, related organotin compounds show persistence in the environment. In contrast, alternatives such as bismuth, zirconium, and titanium-based catalysts, along with calcium-zinc stabilizers, generally exhibit a more favorable environmental profile with lower aquatic toxicity and a reduced potential for bioaccumulation. This guide presents a detailed analysis of the available data to assist researchers and professionals in making informed decisions towards more environmentally benign chemical processes.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the environmental impact of this compound and its alternatives. It is important to note that data gaps exist, particularly for the biodegradability and bioaccumulation potential of some alternatives.
Table 1: Aquatic Toxicity Data
| Substance | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound | Danio rerio (Zebrafish) | 96h LC50 | >100 | [1][2] |
| Daphnia magna (Water Flea) | 48h EC50 | 83 | [1][2] | |
| Desmodesmus subspicatus (Green Algae) | 72h EC50 | 0.31 | [1][2] | |
| Desmodesmus subspicatus (Green Algae) | 72h NOEC | 0.012 | [1] | |
| Bismuth Neodecanoate | Danio rerio (Zebrafish) | 96h LC50 | >100 | [3] |
| Daphnia magna (Water Flea) | 48h EC50 | >100 | [3] | |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | >100 | [3] | |
| Titanium Isopropoxide | Fish | 96h LC50 | 4200 | [4] |
| Crustacea | 48h EC50 | 590 | [4] | |
| Algae or other aquatic plants | 72h EC50 | 400 | [4] | |
| Calcium Hydroxide (component of Ca-Zn stabilizer) | Clarias gariepinus | 96h LC50 | 33.884 | [5] |
| Daphnia magna (Water Flea) | 48h EC50 | 49.1 | [5] | |
| Calcium Stearate (component of Ca-Zn stabilizer) | Fish | 96h LL50 | >100 | [6] |
| Aquatic invertebrates | 48h EL50 | >100 | [6] | |
| Zinc Stearate (component of Ca-Zn stabilizer) | Brachydanio rerio (Zebrafish) | 96h LC50 | >10,000 | [7] |
| Daphnia magna (Water Flea) | 48h LC50 | >100 | [7] |
LC50: Lethal Concentration for 50% of the test organisms. EC50: Effect Concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. LL50: Lethal Loading for 50% of the test organisms. EL50: Effect Loading for 50% of the test organisms.
Table 2: Biodegradability and Bioaccumulation Potential
| Substance | Biodegradability | Bioconcentration Factor (BCF) | Reference |
| This compound | Data not available for direct substance; related organotins are persistent. | Data not available; potential for bioaccumulation is a concern for organotins.[8][9] | [8][9] |
| Bismuth Neodecanoate | Ligands are biodegradable.[10] | Data not available, but bismuth is considered to have minimal bioaccumulation potential. | [10] |
| Titanium Isopropoxide | Decomposes in the presence of water. | BCF values for TiO2 nanoparticles (a hydrolysis product) in zebrafish eleutheroembryos were <100.[11] | [11][12] |
| Zirconium Acetylacetonate | Used in the synthesis of biodegradable polyacids.[7][13] | Data not available. | [7][13] |
| Calcium Stearate | Readily biodegradable.[6] | Log Kow > 4 suggests a potential for bioaccumulation, but experimental data is lacking.[14] | [6][14] |
| Zinc Stearate | Not readily biodegradable.[15] | Bioaccumulation is not expected.[16] | [15][16] |
In-Depth Analysis of Environmental Impacts
This compound
This compound, like other organotin compounds, raises significant environmental concerns.[9] Its high toxicity to aquatic organisms, particularly algae, is a primary issue.[1][2] While the acute toxicity to fish is relatively low, the long-term effects and potential for bioaccumulation in the food chain are major drawbacks.[8][9] The persistence of organotins in sediment and their slow degradation contribute to their long-term environmental risk.
Alternatives to this compound
A variety of less hazardous alternatives are emerging for the primary applications of this compound.
1. Bismuth-Based Catalysts (e.g., Bismuth Neodecanoate):
Bismuth compounds are increasingly recognized as "green" alternatives to organotin catalysts.[3] They exhibit significantly lower aquatic toxicity, with LC50 and EC50 values generally exceeding 100 mg/L.[3] The organic ligands associated with bismuth catalysts are often biodegradable, further reducing their environmental persistence.[10] While specific BCF data is scarce, the general consensus is that bismuth has a low potential for bioaccumulation.
2. Zirconium-Based Catalysts (e.g., Zirconium Acetylacetonate):
Zirconium compounds are another class of alternatives to organotin catalysts. While specific ecotoxicity data for compounds like zirconium acetylacetonate is limited, they are being explored in applications such as the synthesis of biodegradable polymers, suggesting a move towards more environmentally friendly products.[7][13] Further research into their environmental fate and toxicity is warranted.
3. Titanium-Based Catalysts (e.g., Titanium Alkoxides):
Titanium alkoxides, such as titanium isopropoxide, are used as catalysts and readily decompose in the presence of water to form titanium dioxide and the corresponding alcohol.[12] Titanium isopropoxide itself shows low to moderate aquatic toxicity.[4] The resulting titanium dioxide nanoparticles have been studied for their bioaccumulation potential, with studies on zebrafish eleutheroembryos indicating a low bioconcentration factor (BCF < 100).[11]
4. Calcium-Zinc Stabilizers (for PVC applications):
As replacements for organotin heat stabilizers in PVC, calcium-zinc based systems are widely regarded as non-toxic and environmentally friendly alternatives.[6][11][17][18][19] These are typically mixtures of calcium and zinc salts of fatty acids, such as stearates. The individual components generally exhibit low aquatic toxicity.[5][6][7] Calcium stearate is readily biodegradable, while zinc stearate is not.[6][15] The bioaccumulation potential of the mixture is considered low.[16]
Experimental Protocols
The environmental impact data presented in this guide are primarily derived from standardized testing methodologies, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure comparability and reliability of the data.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration at which 50% of the daphnid (water flea) population is immobilized (EC50) after 48 hours of exposure.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (e.g., 301B - CO2 Evolution, 301F - Manometric Respirometry) assesses the potential for a substance to be rapidly and completely broken down by microorganisms in an aerobic environment. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period.
Bioaccumulation Testing
-
OECD 305: Bioaccumulation in Fish: This test determines the bioconcentration factor (BCF) of a substance in fish. The BCF is the ratio of the concentration of the chemical in the fish to the concentration in the surrounding water at steady state, indicating the potential for the substance to accumulate in living organisms.
Visualizing the Comparison: Experimental Workflow
Caption: Workflow for evaluating the environmental impact of this compound and its alternatives.
Logical Relationship: Decision Framework for Selecting Alternatives
Caption: Decision-making framework for choosing environmentally preferable alternatives to this compound.
Conclusion
The available data strongly suggests that the alternatives to this compound, including bismuth, zirconium, and titanium-based catalysts, and calcium-zinc stabilizers, offer a significantly improved environmental profile. They generally exhibit lower aquatic toxicity and a reduced potential for bioaccumulation. While data gaps remain, particularly for the biodegradability and bioaccumulation of some of the newer alternatives, the trend towards developing and adopting these greener chemistries is clear. For researchers, scientists, and drug development professionals, the transition away from organotin compounds like this compound represents a critical step towards more sustainable and environmentally responsible practices. Continuous research and data generation for these alternatives will be crucial to further solidify their position as the preferred choice in a wide range of industrial applications.
References
- 1. tepekimya.com.tr [tepekimya.com.tr]
- 2. mdpi.com [mdpi.com]
- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 4. changshengmaterial.com [changshengmaterial.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Non-Toxic Calcium Zinc Stabilizer [ravikiranchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. chemneo.com [chemneo.com]
- 9. atamankimya.com [atamankimya.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. What is Calcium Zinc Stabilizers? Its Benefits, Side Effects, and Uses [lfchemical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ジルコニウム(IV)アセチルアセトナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca/Zn stabilizer WSD Chemical® [wsdchemical.com]
- 16. Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nimbasia.com [nimbasia.com]
- 18. platinumindustriesltd.com [platinumindustriesltd.com]
- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
A Comparative Guide to the Synthesis of Monobutyltin Oxide: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like monobutyltin oxide is paramount. This guide provides a detailed comparison of two primary synthesis routes for this compound, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method.
Route 1: Hydrolysis of Monobutyltin Trichloride
This is a widely documented and highly efficient single-step method for producing this compound. The process involves the hydrolysis of monobutyltin trichloride in an alkaline solution.
Quantitative Performance Data
The hydrolysis of monobutyltin trichloride consistently demonstrates high yields and purity across various reported experiments. The following table summarizes the performance data from representative examples.
| Parameter | Example 1 | Example 2[1] | Example 3[1] |
| Starting Material | 100g Monobutyltin Trichloride | 100g Monobutyltin Trichloride | 100g Monobutyltin Trichloride |
| Reagents | 12g Na2CO3, 200g 20% Ammonia Water | 11g Na2CO3, 200g 20% Ammonia Water | 11g Na2CO3, 200g 20% Ammonia Water |
| Reaction Temperature | 50°C | 60°C | 60°C |
| Reaction Time | 2 hours | 2 hours | 2.5 hours |
| Final Product Weight | 70.78g | 72.38g | 73.78g |
| Yield | 99.1% | 98.2%[1] | 99.4% |
| Purity | 99.2%[2] | 99.3%[1] | 98.8%[1] |
| Tin Content (Sn) | 55.56%[2] | 56.16%[1] | 55.36%[1] |
| Chloride Content (Cl) | 0.41%[2] | 0.31%[1] | 0.51%[1] |
Experimental Protocol: Hydrolysis of Monobutyltin Trichloride
This protocol is based on a representative synthesis with a reported yield of 99.1%.
Materials:
-
Monobutyltin trichloride (100g)
-
Sodium carbonate (Na2CO3) (12g)
-
20% Ammonia water (200g)
-
Deionized water
-
Additive (e.g., surfactant) (1g)
Procedure:
-
In a reaction vessel, dissolve 12g of Na2CO3 in 200g of water with stirring.
-
Add 200g of 20% ammonia water to the solution.
-
Heat the reaction mixture to 50°C in a water bath.
-
Prepare a solution of 1g of additive in 20g of water. Add 50% of this solution to the reaction vessel.
-
Slowly add 100g of monobutyltin trichloride to the reaction mixture via a constant pressure funnel.
-
Maintain the reaction at a constant temperature of 50°C for 2 hours. During this time, add the remaining additive solution in 20% increments every 30 minutes.
-
After the reaction is complete, filter the resulting this compound product.
-
Wash the filter cake twice with approximately 200ml of water, with the wash water heated to 50-60°C.
-
Dry the washed product in a rotary evaporator at 70-80°C to obtain the final this compound.
Workflow Diagram: Hydrolysis of Monobutyltin Trichloride
Caption: Workflow for the Hydrolysis of Monobutyltin Trichloride.
Route 2: Synthesis from Tetrabutyltin and Tin Tetrachloride
This is a multi-step process that begins with the synthesis of monobutyltin trichloride from tetrabutyltin and tin tetrachloride, followed by separation and subsequent hydrolysis.[3] While this route is industrially relevant, detailed quantitative data on the overall yield and purity of the final this compound product is not as readily available in the reviewed literature.
Experimental Protocol: Synthesis from Tetrabutyltin and Tin Tetrachloride
This protocol describes the complete synthesis route from starting materials to the final product.[3]
Part 1: Synthesis and Separation of Monobutyltin Trichloride
Materials:
-
Tetrabutyltin
-
Tin tetrachloride
Procedure:
-
Add tetrabutyltin to a reactor and stir evenly.
-
Slowly add tin tetrachloride dropwise to the reactor.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Heat the reaction mixture to 140°C and maintain this temperature for 4-8 hours to produce a mixed solution of monobutyltin trichloride and dibutyltin dichloride.
-
Heat the mixed solution to 95-100°C to separate the components by distillation, collecting the monobutyltin trichloride fraction.
Part 2: Hydrolysis of Monobutyltin Trichloride
Materials:
-
Monobutyltin trichloride (from Part 1)
-
Surfactant (e.g., chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol)
-
Organic solvent
-
Sodium hydroxide solution
Procedure:
-
Add the collected monobutyltin trichloride, surfactant, and an organic solvent to a reactor and stir until uniform.
-
Slowly add sodium hydroxide solution dropwise to the mixture.
-
Heat the mixture to 90°C and maintain this temperature for 3.5-4 hours.
-
Cool the mixture to room temperature and filter to obtain crude this compound.
-
Wash the crude product with water until it is neutral.
-
Dry the purified product under reduced pressure at 80°C for 12 hours to obtain this compound.
Workflow Diagram: Synthesis from Tetrabutyltin and Tin Tetrachloride
Caption: Workflow for Synthesis from Tetrabutyltin and Tin Tetrachloride.
Comparison and Conclusion
| Feature | Route 1: Hydrolysis of Monobutyltin Trichloride | Route 2: Synthesis from Tetrabutyltin and Tin Tetrachloride |
| Number of Steps | Single primary step | Multiple steps (synthesis, separation, hydrolysis) |
| Reported Yield | Very High (typically >98%)[1] | Not explicitly reported for the overall process |
| Reported Purity | High (typically >99%)[1][2] | Not explicitly reported for the overall process |
| Complexity | Low | High |
| Starting Materials | Monobutyltin trichloride | Tetrabutyltin, Tin tetrachloride |
| Data Availability | Extensive quantitative data available | Detailed protocol available, but lacking overall quantitative performance data |
Based on the available experimental data, the hydrolysis of monobutyltin trichloride (Route 1) is a demonstrably more efficient and straightforward method for the synthesis of this compound. It is a single-step process with consistently high reported yields and purity.
The synthesis from tetrabutyltin and tin tetrachloride (Route 2) is a more complex, multi-step process. While it may be a viable route, particularly in industrial settings where the starting materials are readily available, the lack of readily accessible quantitative data on its overall efficiency makes a direct comparison challenging. The multiple steps of reaction and purification inherently suggest a potential for a lower overall yield compared to the direct hydrolysis route.
For laboratory-scale synthesis and applications where high purity and yield are critical, the hydrolysis of monobutyltin trichloride is the recommended route based on the currently available scientific literature.
References
Safety Operating Guide
Monobutyltin Oxide: A Comprehensive Guide to Proper Disposal and Safe Handling
This document provides essential safety, handling, and disposal procedures for monobutyltin oxide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxicity: Toxic if inhaled and harmful if swallowed or in contact with skin.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[1] May also cause respiratory irritation.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
Immediate action in case of exposure is crucial. For skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[2]
Occupational Exposure Limits
To ensure personnel safety, exposure to organotin compounds, including this compound, must be kept below established limits. The following table summarizes the relevant occupational exposure limits (OELs) as tin (Sn).
| Organization | Exposure Limit (as Tin) | Type of Limit |
| OSHA (Occupational Safety and Health Administration) | 0.1 mg/m³ | Permissible Exposure Limit (PEL), Time-Weighted Average (TWA)[1][4][5] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.1 mg/m³ | Recommended Exposure Limit (REL), Time-Weighted Average (TWA)[1][4][5] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 mg/m³ | Threshold Limit Value (TLV), Time-Weighted Average (TWA)[4] |
| ACGIH | 0.2 mg/m³ | Short-Term Exposure Limit (STEL)[4] |
Step-by-Step Disposal and Handling Procedures
Proper disposal of this compound is a legal requirement and an ethical responsibility to protect human health and the environment. All disposal activities must comply with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[6]
-
Eye Protection: Tight-sealing safety goggles and a face shield should be used to prevent eye contact.[2]
-
Lab Coat: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.[2] All handling of the solid should occur within a certified chemical fume hood.
Spill Cleanup Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment (Small Spills): For small powder spills, cover with a plastic sheet to minimize spreading.[2] Carefully scoop the material into a designated hazardous waste container using non-sparking tools.
-
Containment (Large Spills): For larger spills, contain the material using an inert, non-combustible absorbent like sand or vermiculite.[1]
-
Cleaning: After mechanical cleanup, decontaminate the surface by wiping with a cloth dampened with a suitable solvent (e.g., acetone), collecting the wipes as hazardous waste. Finish by cleaning the surface with soap and water.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Storage
-
Waste Containers: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8]
-
Segregation: Do not mix organotin waste with other waste streams unless explicitly permitted by your institution's EHS department. Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials like strong oxidizers.[2]
Regulatory Framework and Waste Characterization
This compound waste is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA). The responsibility for correctly identifying and classifying this waste lies with the generator (the laboratory that created the waste).[9]
This compound is not specifically listed as an F, K, P, or U-list hazardous waste by the EPA. Therefore, its classification is based on whether it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5] Given its known health effects, this compound waste is classified as hazardous due to its toxicity .
The process for determining the appropriate EPA hazardous waste code is as follows:
-
Generator Knowledge: Based on the known toxic properties of organotin compounds, the waste is presumed to be hazardous.
-
Toxicity Characteristic Leaching Procedure (TCLP): For a definitive classification, a sample of the waste may need to be analyzed using the EPA's TCLP test (Method 1311).[8] This test determines if toxic constituents are likely to leach into groundwater.
-
Assigning a Waste Code: While tin is not one of the specific contaminants with a regulatory limit in the TCLP table (40 CFR § 261.24), the overall toxicity of organotin compounds necessitates its management as a toxic hazardous waste. The generator must consult with their EHS department to assign the most appropriate waste code, which will likely be based on the toxicity characteristic.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocol: Chemical Degradation of this compound Waste
For laboratories equipped to do so, chemical degradation can be employed to convert this compound into less toxic inorganic tin compounds before disposal. This procedure must be performed with extreme caution in a chemical fume hood.
Objective: To oxidize solid this compound to reduce its toxicity prior to final disposal.
Materials:
-
This compound waste (solid)
-
Suitable organic solvent (e.g., acetone)
-
Oxidizing agent (e.g., 6% sodium hypochlorite solution - commercial bleach, or 3% hydrogen peroxide)
-
Large, appropriate glass reaction vessel
-
Stir plate and magnetic stir bar
-
pH meter or pH paper
-
Designated hazardous waste container for treated liquid waste
Procedure:
-
Segregation: Ensure the this compound waste is not mixed with other incompatible chemicals.
-
Dissolution: In a chemical fume hood, place the solid this compound waste into the reaction vessel. Add a minimal amount of a suitable organic solvent (e.g., acetone) and stir until the solid is fully dissolved or suspended.
-
Oxidation: While continuously stirring, slowly and carefully add the oxidizing agent (e.g., commercial bleach) to the dissolved waste in small portions. Caution: This reaction can be exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the oxidation is complete.
-
Neutralization (if necessary): Check the pH of the resulting solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases).
-
Disposal: Even after treatment, the resulting solution containing less toxic inorganic tin compounds must be disposed of as hazardous waste.[2] Transfer the treated liquid to a new, clearly labeled hazardous waste container. The label should indicate "Treated this compound Waste" and list the final constituents.
-
Final Disposal: Arrange for pickup and disposal via your institution's EHS department.
Chemical Degradation Workflow
The following diagram outlines the key steps in the chemical degradation experimental protocol.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. esd.uga.edu [esd.uga.edu]
- 4. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. wku.edu [wku.edu]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling Monobutyltin oxide
This guide provides critical safety and logistical information for the handling and disposal of Monobutyltin oxide (CAS No: 2273-43-0), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or inhaled.[2] The compound causes serious eye irritation and skin irritation.[2][3] It may also lead to respiratory irritation.[3] Long-term exposure to high concentrations of dust may result in lung function changes.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation)[2]
-
Skin Irritation[2]
-
Serious Eye Irritation[2]
-
May cause respiratory irritation[3]
-
Hazardous to the aquatic environment[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][5] Engineering controls such as showers, eyewash stations, and ventilation systems should be readily available.[2][3]
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles with side shields or a face shield.[1][3][5] | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing such as a lab coat, apron, or coveralls.[2][5][6] | To avoid skin contact, which is harmful and can cause irritation.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn if exposure limits are exceeded or if ventilation is inadequate.[3][6] This may include a dustproof gas mask or a positive-pressure supplied air respirator for high concentrations.[3][4] | To prevent inhalation of toxic dust and fumes.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Risk Assessment : Before handling, review the Safety Data Sheet (SDS) and understand all potential hazards.[2]
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7] A local exhaust system is recommended to keep exposure as low as possible.[2]
-
Avoid Contact : Avoid all personal contact with the substance, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[2][3]
-
Minimize Dust : Avoid procedures that generate dust.[1] If dust formation is unavoidable, enhanced respiratory protection is required.
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][3] Remove contaminated clothing and wash it before reuse.[3][6]
Storage Conditions:
-
Container : Store in the original, tightly sealed container.[2][3] Polyethylene or polypropylene containers are recommended.[1]
-
Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[2][7]
-
Incompatibilities : Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Avoid contamination with oxidizing agents like nitrates or chlorine bleaches, as this may result in ignition.[1]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Spill Response Plan:
-
Small Spills :
-
Wear appropriate PPE.
-
Use tools to carefully place the spilled solid into a suitable, labeled container for waste disposal.[2]
-
Avoid generating dust during cleanup.[1]
-
Clean the contaminated surface, and if appropriate, finish by spreading water on the area and disposing of it according to local regulations.[2]
-
-
Large Spills :
-
Evacuate personnel to a safe area, keeping people upwind of the spill.[2][5]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Ensure adequate ventilation.[2]
-
Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[2][7]
-
Collect the material and place it in a proper container for disposal.[3]
-
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, keeping eyelids open.[1][2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2] Flush skin and hair with running water and soap, if available, for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[2][3] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1][2] Keep the person warm and at rest.[1][6] If breathing is difficult or has stopped, administer oxygen or artificial respiration.[2][6] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[3][6] If vomiting occurs, lean the person forward to prevent aspiration.[1] Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.[7]
-
Regulatory Compliance : All disposal activities must be in accordance with applicable federal, state, and local environmental control regulations.[3]
-
Waste Collection : Collect waste material in suitable, labeled containers.[1]
-
Disposal Method : One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Consult with a licensed professional waste disposal service to ensure compliance. Do not allow the chemical to enter drains as it is very toxic to aquatic life.[4][5]
-
Contaminated Packaging : Do not reuse empty containers.[3] Dispose of them in the same manner as the product.
Safe Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
